Product packaging for N-Methyl-2-nitrobenzenesulfonamide(Cat. No.:CAS No. 23530-40-7)

N-Methyl-2-nitrobenzenesulfonamide

Cat. No.: B187476
CAS No.: 23530-40-7
M. Wt: 216.22 g/mol
InChI Key: DLJPYODODWSDBI-UHFFFAOYSA-N
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Description

N-Methyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O4S and a molecular weight of 216.22 g/mol . It is characterized by a high topological polar surface area of 100 Ų . This compound is offered with a purity of >95% . It is supplied under CAS Number 23530-40-7 and identifiers including MFCD01115621 . This compound belongs to a class of compounds known as sulfonamides. Research into related N-nitrobenzenesulfonamides has explored their behavior and hydrolysis mechanisms in acidic environments . Furthermore, sulfonimidate compounds, which are structurally related sulfur(VI) species, have seen a resurgence in interest as intermediates for accessing other organosulfur compounds like sulfoximines and sulfonimidamides, which are relevant in medicinal chemistry and polymer synthesis . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O4S B187476 N-Methyl-2-nitrobenzenesulfonamide CAS No. 23530-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJPYODODWSDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295208
Record name N-Methyl-2-nitrobenzenesulfonamide
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Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-40-7
Record name 23530-40-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-2-nitrobenzenesulfonamide
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Record name N-methyl-2-nitrobenzene-1-sulfonamide
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Foundational & Exploratory

N-Methyl-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-nitrobenzenesulfonamide is a chemical compound belonging to the sulfonamide class, characterized by a methyl group attached to the sulfonamide nitrogen and a nitro group at the ortho position of the benzene ring. Sulfonamides are a well-established class of compounds with a broad spectrum of applications in medicinal chemistry and organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, and the N-methyl substituent significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest for further chemical and biological exploration. This technical guide provides a detailed overview of the known chemical properties, a plausible synthetic route, and a prospective workflow for investigating the biological activities of this compound.

Chemical Properties

Table 1: General and Physical Properties of this compound
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 23530-40-7PubChem[1]
Molecular Formula C₇H₈N₂O₄SPubChem[1]
Molecular Weight 216.22 g/mol PubChem[1]
Appearance Solid (predicted)General chemical knowledge
Melting Point Data not available. For comparison, the melting point of the related compound 2-Nitrobenzenesulfonamide is 190-192 °C.[2]
Boiling Point Data not available (predicted to be high).
Solubility Predicted to be slightly soluble in water and soluble in organic solvents like DMSO and methanol.[2]
Table 2: Computed Properties of this compound
PropertyValueSource
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Exact Mass 216.020478 g/mol PubChem[1]
Topological Polar Surface Area 85.9 ŲPubChem
Heavy Atom Count 14PubChem

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound. While the raw spectra are not provided here, the availability of such data is documented in various databases.

  • ¹H NMR Spectroscopy: Data is available and would be expected to show signals corresponding to the methyl protons and the aromatic protons.

  • ¹³C NMR Spectroscopy: Data is available, which would provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry: GC-MS data is available, which would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.[1]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A base to neutralize the HCl byproduct (e.g., Triethylamine, Pyridine, or an excess of methylamine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride in the chosen solvent. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Slowly add a solution of methylamine and the base to the cooled solution of the sulfonyl chloride. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by determining its melting point.

Potential Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activities or the involvement of this compound in any signaling pathways. However, the broader class of nitrobenzenesulfonamides has been investigated for various pharmacological effects, including as potential cytotoxic agents against cancer cells.[4] The sulfonamide moiety is a well-known pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. The general mechanism of action for many sulfonamide drugs involves the inhibition of specific enzymes.[5]

Given the structural features of this compound, a logical starting point for investigating its biological potential would be to screen it against a panel of enzymes, particularly those known to be inhibited by other sulfonamides, such as carbonic anhydrases or kinases.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

start Start reagents Dissolve 2-Nitrobenzenesulfonyl Chloride in Solvent start->reagents cooling Cool to 0 °C reagents->cooling addition Slowly Add Methylamine and Base cooling->addition reaction Stir at 0 °C to Room Temp. (Monitor by TLC) addition->reaction workup Aqueous Workup (Wash with Acid, Base, Brine) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification characterization Characterization (NMR, MS, MP) purification->characterization end End characterization->end

A typical synthetic workflow for this compound.
Hypothetical Workflow for Biological Activity Screening

In the absence of known biological targets, a logical workflow for screening the potential bioactivity of this compound is proposed below. This workflow starts with broad, high-throughput screening and progresses to more specific assays.

compound This compound hts High-Throughput Screening (e.g., Cell Viability Assays) compound->hts hit_id Hit Identification (Active in Specific Cell Lines?) hts->hit_id target_deconv Target Deconvolution (e.g., Proteomics, Affinity Chromatography) hit_id->target_deconv Yes no_activity No Significant Activity hit_id->no_activity No pathway_analysis Pathway Analysis (Bioinformatics) target_deconv->pathway_analysis in_vitro In Vitro Validation (Enzyme Assays, Binding Studies) pathway_analysis->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo identified_pathway Identified Signaling Pathway in_vivo->identified_pathway

A logical workflow for screening the biological activity of the compound.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily accessible synthetic building block with potential for further exploration in medicinal chemistry and materials science. While comprehensive experimental data on its physical and biological properties are currently limited in the public domain, this guide provides a solid foundation based on available data and established chemical principles. The proposed synthetic route and screening workflow offer a clear path for researchers to further investigate this compound and unlock its potential applications.

References

N-Methyl-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23530-40-7

This technical guide provides an in-depth overview of N-Methyl-2-nitrobenzenesulfonamide, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.

Core Compound Data

This compound is a sulfonamide derivative characterized by the presence of a nitro group ortho to the sulfonyl group on the benzene ring. This substitution pattern significantly influences its reactivity, particularly its use as a protecting group for primary and secondary amines.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, with data primarily computed from its chemical structure.[1]

PropertyValueSource
CAS Number 23530-40-7[1][2]
Molecular Formula C₇H₈N₂O₄S[1]
Molecular Weight 216.22 g/mol [1]
IUPAC Name This compound[1]
XLogP3 0.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Exact Mass 216.02047791 Da[1]
Monoisotopic Mass 216.02047791 Da[1]
Topological Polar Surface Area 94.9 Ų[1]
Heavy Atom Count 14[1]
Complexity 303[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey FeaturesSource
¹H NMR Data available in DMSO-d6.[3]
¹³C NMR Computed data available.[4]
GC-MS Mass spectral data available from NIST.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-nitrobenzenesulfonyl chloride with methylamine. This is a standard method for the formation of N-substituted sulfonamides.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of N-monosubstituted 2-nitrobenzenesulfonamides.[5]

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Methylamine (e.g., as a solution in THF or water)

  • A suitable base (e.g., Triethylamine, Pyridine)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Two-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base and Amine: Add the base (1.1 eq), such as triethylamine, to the solution. Cool the mixture to 0 °C using an ice-water bath.

  • To this cooled, stirred solution, add a solution of methylamine (1.1 eq) dropwise via a dropping funnel or syringe over a period of 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1N HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1N HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-Nitrobenzenesulfonyl_Chloride 2-Nitrobenzenesulfonyl Chloride Reaction Reaction in Dichloromethane 2-Nitrobenzenesulfonyl_Chloride->Reaction Methylamine Methylamine Methylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction This compound This compound Reaction->this compound Byproduct Triethylammonium Chloride Reaction->Byproduct

General workflow for the synthesis of this compound.

Application in Organic Synthesis: The Nosyl Protecting Group

This compound is an example of a nosyl-protected amine. The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely used protecting group for primary and secondary amines in multi-step organic synthesis.[5][6]

Deprotection of Nosylamides

The key advantage of the nosyl group is its facile cleavage under mild conditions, typically involving treatment with a thiol and a base. The deprotection proceeds via a nucleophilic aromatic substitution mechanism, forming a stable Meisenheimer complex as an intermediate.[5]

Experimental Protocol: Deprotection of a Nosyl-Protected Amine

This protocol is a general procedure for the cleavage of the nosyl group.[7]

Materials:

  • N-alkyl-2-nitrobenzenesulfonamide (e.g., this compound)

  • Thiophenol or another suitable thiol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or another suitable solvent

  • Water

  • Dichloromethane or another suitable extraction solvent

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the N-alkyl-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and thiophenol (1.5 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic extracts and wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amine product can be further purified by column chromatography or distillation.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Nosyl-Amine This compound Meisenheimer Meisenheimer Complex Nosyl-Amine->Meisenheimer Nucleophilic Attack Thiolate Thiolate (from Thiophenol + Base) Thiolate->Meisenheimer Amine Methylamine Meisenheimer->Amine Elimination Byproduct Diaryl Sulfide Meisenheimer->Byproduct

Deprotection mechanism of a nosyl-protected amine.

Conclusion

This compound, identified by CAS number 23530-40-7, is a valuable compound in synthetic organic chemistry. Its straightforward synthesis and the specific reactivity of the nosyl group make it a useful tool for the protection and subsequent deprotection of amines under mild conditions. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective application of this compound in their synthetic endeavors.

References

N-Methyl-2-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-2-nitrobenzenesulfonamide, a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Quantitative Data

The following table summarizes the key quantitative data for this compound. This information is crucial for its application in experimental settings, including reaction stoichiometry and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄SPubChem[1]
Molecular Weight 216.22 g/mol PubChem[1]
Exact Mass 216.02047791 DaPubChem[1]
Topological Polar Surface Area 100 ŲPubChem[1]
CAS Number 23530-40-7PubChem[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved via the reaction of 2-nitrobenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides. The following protocol is adapted from established procedures for similar compounds.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • A suitable base (e.g., triethylamine or pyridine)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in the chosen solvent (e.g., dichloromethane). Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of methylamine (1.1 eq) and the base (1.2 eq) in the same solvent. Slowly add this solution dropwise to the cooled solution of 2-nitrobenzenesulfonyl chloride over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1M HCl to neutralize the excess base and amine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from its primary reactants.

SynthesisWorkflow Reactant1 2-Nitrobenzenesulfonyl Chloride Reaction Nucleophilic Substitution (0°C to Room Temp) Reactant1->Reaction Reactant2 Methylamine Reactant2->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Reaction Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

References

N-Methyl-2-nitrobenzenesulfonamide synthesis from 2-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of N-Methyl-2-nitrobenzenesulfonamide from 2-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic synthesis. The primary method detailed herein is the reaction of 2-nitrobenzenesulfonyl chloride with methylamine. This reaction is a standard procedure for forming sulfonamides and is widely applicable.[1][2]

The 2-nitrobenzenesulfonyl (nosyl) group is significant in synthetic chemistry, often employed as a protecting group for amines due to its facile cleavage under mild conditions. Understanding its formation is crucial for its application in multi-step syntheses.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound. The data is based on established protocols for similar sulfonamide formations.[3]

ParameterValueUnitMolar RatioNotes
Reactants
2-Nitrobenzenesulfonyl Chloride10.0g1.0Limiting reagent.
45.1mmol
Methylamine (40% in H₂O)4.28mL1.1A slight excess of the amine is used to ensure complete reaction.
49.6mmol
Triethylamine6.93mL1.1Acts as a base to neutralize the HCl byproduct.
49.6mmol
Solvent
Dichloromethane (DCM)100mL-Anhydrous conditions are recommended for optimal yield.[4]
Reaction Conditions
Temperature0 to 25°C-Initial cooling controls the exothermic reaction.
Reaction Time2 - 4hours-Progress can be monitored by Thin Layer Chromatography (TLC).[4]
Product
This compound~9.4g-Theoretical yield is 9.75 g.
Yield
Crude Yield~95%-Before purification.
Purified Yield85 - 90%-After recrystallization.

Experimental Protocol

This protocol is adapted from a verified procedure for the synthesis of a similar 2-nitrobenzenesulfonamide.[3]

Materials:

  • 2-Nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol)

  • Methylamine (40% solution in water, 4.28 mL, 49.6 mmol)

  • Triethylamine (6.93 mL, 49.6 mmol)

  • Dichloromethane (DCM), anhydrous (100 mL)[4]

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A 250-mL, two-necked, round-bottomed flask is equipped with a magnetic stirring bar and a nitrogen gas inlet. The flask is charged with 2-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) and anhydrous dichloromethane (100 mL).

  • Addition of Reagents: The resulting mixture is stirred and cooled in an ice-water bath to 0 °C. Triethylamine (6.93 mL, 49.6 mmol) is added, followed by the dropwise addition of the aqueous methylamine solution (4.28 mL, 49.6 mmol) over 5-10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for 2-4 hours. The reaction progress should be monitored by TLC.[4]

  • Work-up: Upon completion, the reaction is quenched by adding 50 mL of water. The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • Washing: The organic layer is washed sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[4][5] This washing sequence removes excess amine, triethylamine hydrochloride, and any remaining acidic or basic impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[3][4]

  • Purification: The crude this compound can be purified by recrystallization. The crude solid is dissolved in a minimal amount of hot ethyl acetate and then hexane is added until turbidity is observed. Cooling the solution will afford the purified product as crystals.[3] The crystals are collected by filtration, washed with cold hexane, and dried under vacuum.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis.

reaction_pathway r1 2-Nitrobenzenesulfonyl Chloride step1 r1->step1 r2 + Methylamine r2->step1 step2 step1->step2 DCM, Et3N 0 °C to RT p1 This compound step2->p1

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow node_reagents node_reagents node_process node_process node_workup node_workup node_purify node_purify node_final node_final A Charge flask with 2-nitrobenzenesulfonyl chloride & DCM B Cool to 0 °C A->B C Add Triethylamine & Methylamine B->C D Stir at RT for 2-4h C->D E Aqueous Work-up (Wash with HCl, NaHCO3, Brine) D->E F Dry over MgSO4 & Concentrate E->F G Recrystallize (Ethyl Acetate/Hexane) F->G H Pure Product G->H

Caption: Generalized experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to N-Methyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Methyl-2-nitrobenzenesulfonamide, a chemical compound of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical identity, properties, and a representative synthetic protocol.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its structure and chemical class. These include:

  • N-methyl-2-nitrobenzene-1-sulfonamide[1]

  • Benzenesulfonamide, N-methyl-2-nitro-[1]

  • 2-nitro-N-methylbenzenesulfonamide[1]

  • methyl[(2-nitrophenyl)sulfonyl]amine[1]

  • NSC-100347[1]

  • 2-[(Methylamino)sulphonyl]nitrobenzene[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings, including solubility and reaction stoichiometry.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₄SPubChem[1]
Molecular Weight216.22 g/mol PubChem[1]
CAS Number23530-40-7Sigma-Aldrich[2], Bridge Organics[3]
AppearanceWhite crystals (based on related compounds)N/A
Melting Point190-192 °C (for the related 2-Nitrobenzenesulfonamide)Sigma-Aldrich[4]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound. This method is adapted from established procedures for the synthesis of related nitrobenzenesulfonamides.[5][6][7]

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Triethylamine or another suitable base

  • Dichloromethane or other suitable organic solvent

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate and hexane for recrystallization

Procedure:

  • Reaction Setup: A round-bottomed flask is charged with 2-nitrobenzenesulfonyl chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-water bath.

  • Amine Addition: A solution of methylamine is added dropwise to the stirred solution of 2-nitrobenzenesulfonyl chloride. Triethylamine is also added to act as a base and neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with water. The organic layer is separated and washed successively with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a mixture of ethyl acetate and hexane to afford the final product.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactants 2-Nitrobenzenesulfonyl Chloride + Methylamine Reaction Reaction in Dichloromethane with Triethylamine Reactants->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Purification Drying, Concentration & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

References

An In-Depth Technical Guide to the Safety and Handling of N-Methyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety and handling procedures for N-Methyl-2-nitrobenzenesulfonamide (CAS No. 23530-40-7), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, required personal protective equipment, and emergency response protocols to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is a chemical intermediate used in various research and synthesis applications. A summary of its key identifiers and physical properties is provided below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms N-methyl-2-nitrobenzene-1-sulfonamide, 2-nitro-N-methylbenzenesulfonamide[1]
CAS Number 23530-40-7[1]
Molecular Formula C7H8N2O4S[1]
Molecular Weight 216.22 g/mol [1]
Physical State Solid, Powder[2]
Appearance Yellow / Light yellow powder[2]
Solubility No data available
Flash Point No data available[3]
Autoignition Temp. No data available[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1] Users must be fully aware of its potential health effects before handling. The Globally Harmonized System (GHS) classification is summarized in the table below.

ClassificationHazard ClassHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[1]

GHS Pictogram:

alt text

Signal Word: Warning [1]

Toxicology Summary

The primary toxicological concerns are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[1]

Toxicity EndpointClassification/EffectQuantitative Data (LD50/LC50)
Acute Oral Toxicity Harmful if swallowed[1]No data available
Acute Dermal Toxicity Harmful in contact with skin[1]No data available
Acute Inhalation Toxicity Harmful if inhaled[1]No data available
Skin Irritation Causes skin irritation[1]No data available
Eye Irritation Causes serious eye irritation[1]No data available
Respiratory/Skin Sensitization No data availableNo data available
Germ Cell Mutagenicity No data availableNo data available
Carcinogenicity No data availableNo data available
Reproductive Toxicity No data availableNo data available

Experimental Protocols

Detailed experimental protocols for the toxicological data cited (e.g., OECD, ISO guidelines) are not provided in publicly available Safety Data Sheets. Professionals seeking to replicate or validate these findings should consult specialized toxicological literature and adhere to established guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) for conducting toxicity studies.

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and risk.

  • Handle the substance only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Wear all appropriate personal protective equipment as detailed in Section 6.[6][7]

  • Avoid the formation of dust and aerosols.[4][8][9]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2][7]

  • Do not eat, drink, or smoke in the work area.[6]

  • Store in a tightly closed container.[6][7]

  • Keep in a dry, cool, and well-ventilated place.[4][6][9]

  • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[6][9]

  • Store locked up.[2][5]

G Diagram 1: Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling A 1. Conduct Risk Assessment B 2. Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Ventilated Work Area (Chemical Fume Hood) B->C D 4. Weigh/Handle Chemical (Minimize Dust) C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Surfaces & Equipment E->F G 7. Dispose of Waste (Hazardous Waste Stream) F->G H 8. Return Chemical to Secure Storage G->H I 9. Remove PPE & Wash Hands H->I

Caption: Standard workflow for safely handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield may be necessary for splash hazards.[10][11]
Skin Protection Wear chemical-resistant, impervious gloves (e.g., nitrile, butyl rubber).[6][7][12] Wear a lab coat or long-sleeved clothing to prevent skin contact.[6][7]
Respiratory Protection For routine use in a well-ventilated area or fume hood, respiratory protection is not typically required.[6] For emergencies, large quantities, or in cases of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Inhalation: Move the exposed person to fresh air at once.[6][13] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[4][6][13] Seek immediate medical attention.[6][13]

  • Skin Contact: Immediately remove all contaminated clothing.[6][13] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if skin irritation occurs or persists.[6]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting.[4][5] Rinse mouth with water.[4][6] Never give anything by mouth to an unconscious person.[4][5] Call a physician or poison control center immediately.[4]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4][6]

  • Unsuitable Extinguishing Media: No information available.[6]

  • Specific Hazards: Thermal decomposition can release hazardous and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[6]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][7]

  • Personal Precautions: Evacuate non-essential personnel from the area.[8][9][14] Wear the appropriate level of PPE.[9][14] Avoid breathing dust and ensure adequate ventilation.[8][9][14]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[9][14]

  • Containment and Cleaning: Minimize dust generation.[7] Carefully sweep up or vacuum the spilled solid material.[9] Place the material into a suitable, labeled, and closed container for hazardous waste disposal.[6][9] Clean the spill area thoroughly.

G Diagram 2: Emergency Response Protocol Flowchart cluster_triage Initial Triage cluster_spill Spill Response cluster_exposure Exposure Response Start Emergency Event (Spill or Exposure) IsSpill Is it a Spill? Start->IsSpill IsExposure Personal Exposure? Start->IsExposure AssessSpill Assess Spill Size IsSpill->AssessSpill Yes ExposureType Identify Exposure Route IsExposure->ExposureType Yes SmallSpill Small Spill: 1. Alert others in immediate area 2. Consult SDS 3. Use spill kit with proper PPE 4. Collect waste for disposal AssessSpill->SmallSpill Small LargeSpill Large Spill: 1. Evacuate the area 2. Activate alarm / Call emergency response 3. Isolate the area 4. Prevent entry AssessSpill->LargeSpill Large Inhalation Inhalation: Move to fresh air ExposureType->Inhalation Inhalation SkinEye Skin/Eye Contact: Use safety shower/eyewash for 15 min. Remove contaminated clothing. ExposureType->SkinEye Skin/Eye Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. ExposureType->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention (Bring SDS) Inhalation->SeekMedical SkinEye->SeekMedical Ingestion->SeekMedical

References

N-Methyl-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide to its Mechanism of Action in Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development and materials science. Among the diverse arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (nosyl) group, and specifically its N-methylated derivative, N-Methyl-2-nitrobenzenesulfonamide (Ns-NMe), offers a unique combination of stability and facile, mild deprotection. This technical guide provides an in-depth exploration of the core mechanisms governing the use of this compound as a protecting group. It details the protection and deprotection pathways, presents quantitative data on reaction efficiencies, and provides comprehensive experimental protocols. Visualizations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding for researchers and professionals in the field.

Introduction: The Role of the Nosyl Group in Amine Protection

In multistep organic synthesis, the selective reaction of one functional group in the presence of others is paramount. Amines, being nucleophilic and basic, often require temporary protection to prevent undesired side reactions. The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule.

The 2-nitrobenzenesulfonyl group, often referred to as the "nosyl" (Ns) group, has emerged as a powerful tool for amine protection. Its electron-withdrawing nitro group plays a crucial role in both the protection and deprotection steps. The N-methylated form, this compound, is a key intermediate and protected form, particularly in the context of secondary amines.

This guide will focus on the following core aspects:

  • The mechanism of amine protection using 2-nitrobenzenesulfonyl chloride.

  • The mechanism of deprotection of this compound.

  • Quantitative data on the efficiency of these processes.

  • Detailed experimental procedures for key transformations.

Mechanism of Action

Protection of Amines

The protection of a primary amine, such as methylamine, with 2-nitrobenzenesulfonyl chloride proceeds via a nucleophilic substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction.[1]

The presence of the ortho-nitro group on the benzene ring enhances the electrophilicity of the sulfur atom, facilitating the reaction. This results in the formation of a stable N-substituted-2-nitrobenzenesulfonamide.

Deprotection of this compound

The key advantage of the nosyl protecting group lies in its facile removal under mild conditions. The deprotection of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction, typically employing a soft nucleophile like a thiolate.[2]

The mechanism involves the attack of the thiolate anion on the carbon atom of the benzene ring bearing the sulfonyl group. This attack is highly favored due to the presence of the strongly electron-withdrawing nitro group at the ortho position, which stabilizes the resulting intermediate. This intermediate is known as a Meisenheimer complex .[2] The subsequent collapse of the Meisenheimer complex leads to the cleavage of the carbon-sulfur bond, releasing the free amine and forming a diaryl sulfide byproduct.

Quantitative Data

The efficiency of the protection and deprotection reactions is critical for their practical application. The following tables summarize quantitative data from various literature sources, providing an overview of reaction conditions and yields.

Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-MethoxybenzylamineTriethylamineDichloromethane0 to RT0.3390-91[1]
Various primary aminesPyridine or 2,6-LutidineNot specifiedNot specifiedNot specifiedHigh[1]

Table 2: Deprotection of N-Alkyl-2-nitrobenzenesulfonamides

SubstrateThiol Reagent (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile500.6789-91[1]
N-Methylbenzyl-2-nitrobenzenesulfonamidePS-thiophenol (2.24)Cs₂CO₃ (3.25)THFRT2496
N-Propyl-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile500.67High
Various N-alkyl-2-nitrobenzenesulfonamidesHSCH₂CH₂OHDBUDMFRTNot specifiedHigh to excellent
Various N-alkyl-2-nitrobenzenesulfonamidesPhSHCs₂CO₃DMFRTNot specifiedHigh to excellent

Experimental Protocols

The following are detailed methodologies for the protection of a primary amine and the deprotection of the resulting N-methylated sulfonamide.

Protocol 1: Synthesis of this compound (Protection)

This protocol is adapted from a general procedure for the N-nosylation of primary amines.[1]

Materials:

  • Methylamine (solution in THF or water)

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methylamine (1.1 equivalents) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane over 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.

  • Quench the reaction by adding 1N HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of this compound

This protocol is a general procedure for the deprotection of N,N-disubstituted 2-nitrobenzenesulfonamides using thiophenol.[1][2]

Materials:

  • This compound

  • Thiophenol

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, oil bath, separatory funnel, rotary evaporator

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophenol (2.5 equivalents) in acetonitrile.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of potassium hydroxide (2.5 equivalents) in water over 10 minutes to generate the potassium thiophenolate.

  • After the addition is complete, remove the ice bath and stir for an additional 5 minutes.

  • Add a solution of this compound (1.0 equivalent) in acetonitrile to the reaction mixture.

  • Heat the reaction mixture in an oil bath at 50 °C for approximately 40 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methylamine.

  • Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described in this guide.

Caption: Mechanism of amine protection with 2-nitrobenzenesulfonyl chloride.

Deprotection_Mechanism Mechanism of Deprotection cluster_products ProtectedAmine N-Methyl-2-nitro- benzenesulfonamide Meisenheimer Meisenheimer Complex (Anionic σ-complex) ProtectedAmine->Meisenheimer Thiolate Thiophenolate (PhS⁻) Thiolate->Meisenheimer Nucleophilic Aromatic Substitution FreeAmine Methylamine (CH₃NH₂) Meisenheimer->FreeAmine C-S Bond Cleavage Byproduct Diaryl Sulfide Meisenheimer->Byproduct

Caption: Deprotection mechanism via a Meisenheimer intermediate.

Experimental_Workflow General Experimental Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step p1 Dissolve Amine and Base in Solvent p2 Cool to 0 °C p1->p2 p3 Add 2-Nitrobenzenesulfonyl Chloride p2->p3 p4 Reaction at RT p3->p4 p5 Aqueous Workup (Acid Wash) p4->p5 p6 Extraction & Drying p5->p6 p7 Concentration & Purification p6->p7 d1 Generate Thiolate (Thiol + Base) d2 Add Protected Amine p7->d2   Proceed to Deprotection d1->d2 d3 Heat Reaction (e.g., 50 °C) d2->d3 d4 Aqueous Workup d3->d4 d5 Extraction & Drying d4->d5 d6 Concentration & Purification d5->d6

Caption: A generalized experimental workflow for amine protection and deprotection.

Conclusion

This compound serves as an exemplary case of the utility of the nosyl protecting group strategy in modern organic synthesis. The electron-withdrawing nature of the nitro group facilitates both the initial protection of amines and, more importantly, allows for a mild and efficient deprotection via a Meisenheimer complex intermediate. This combination of stability and selective cleavage makes it a valuable tool for chemists in the pharmaceutical and materials science industries. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively utilize this protecting group in their synthetic endeavors.

References

An In-depth Technical Guide to the Discovery and Development of Nosyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while performing transformations on other parts of a molecule. Among the diverse arsenal of protecting groups for amines, the nosyl (Ns) group, derived from 2- or 4-nitrobenzenesulfonyl chloride, has emerged as a particularly versatile and valuable tool. This technical guide provides a comprehensive overview of the discovery, development, and application of nosyl protecting groups, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Introduction to Nosyl Protecting Groups

The development of the nosyl protecting group was pioneered by Tohru Fukuyama and his research group. Their work was driven by the need for a highly versatile activating group for primary amines that could be utilized in Mitsunobu reactions and subsequently removed under mild conditions, even in the presence of sensitive functional groups like aldehydes and α,β-unsaturated esters.[1] The key advantage of the nosyl group over the more traditional tosyl group is its facile cleavage under mild, non-acidic, and non-basic conditions.[2] This is achieved through nucleophilic aromatic substitution with a soft nucleophile, typically a thiol, which proceeds via a Meisenheimer complex.[2][3]

The electron-withdrawing nature of the nitro group on the benzene ring makes the sulfur atom of the sulfonamide highly electrophilic and the aromatic ring susceptible to nucleophilic attack. This electronic feature is central to both the activation of the N-H bond for alkylation and the ease of deprotection.

Advantages of Nosyl Protecting Groups

  • Mild Deprotection Conditions: The Ns group can be cleaved using a thiol and a base at or near room temperature, conditions that are orthogonal to many other protecting groups like Boc and Cbz.[4][5]

  • Activation of Amines: Nosylamides are sufficiently acidic to undergo alkylation under Mitsunobu conditions or with alkyl halides using a weak base.[2][3] This dual role as both a protecting and activating group is a significant feature of the "Ns strategies."[3]

  • Stability: Nosylamides are stable to a wide range of reaction conditions, including those that would cleave other protecting groups.[5][6] However, they are sensitive to reducing agents and some organometallic reagents due to the presence of the nitro group.[6]

  • Crystallinity: Nosyl-protected amines are often crystalline solids, which facilitates their purification by recrystallization.[7][8]

Quantitative Data on Nosylation and Denosylation

The following tables summarize quantitative data for the introduction (nosylation) and removal (denosylation) of nosyl groups under various conditions.

Table 1: Representative Examples of Nosylation of Amines

Amine SubstrateNosylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Primary Amines2-Nitrobenzenesulfonyl chloridePyridineCH₂Cl₂RT1>95Fukuyama et al.
Primary Amines4-Nitrobenzenesulfonyl chlorideTriethylamineCH₂Cl₂RT2>95Fukuyama et al.
Diamines (selective mono-nosylation)2-Nitrobenzenesulfonyl chlorideNaHCO₃H₂O/THFRT1280-90Fukuyama et al.

Table 2: Comparison of Deprotection Conditions for N-Nosyl Amines

N-Nosyl Amine SubstrateThiol ReagentBaseSolventTemp. (°C)TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenolKOHAcetonitrile5040 min89-91[2]
N-alkyl-2-nitrobenzenesulfonamidesp-Mercaptobenzoic acidK₂CO₃DMF4012 h>90[9]
N-alkyl-4-nitrobenzenesulfonamidesn-DodecanethiolLiOHTHFRT12 h>90[9]
N-Nosyl-α-amino acidsPolymer-supported mercaptoacetic acidDBUDMFRT24 h>95[10]
N-methylbenzyl-2-nitrobenzenesulfonamidePS-thiophenolCs₂CO₃DMFRT24 h96[11]

Key Experimental Protocols

1. Nosylation of a Primary Amine

This protocol describes the general procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

  • Reagents and Materials:

    • Primary amine (1.0 equiv)

    • 2-Nitrobenzenesulfonyl chloride (1.1 equiv)

    • Pyridine (2.0 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure:

    • Dissolve the primary amine in dichloromethane in a round-bottom flask.

    • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

    • Add 2-nitrobenzenesulfonyl chloride portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting nosylamide by column chromatography or recrystallization.

2. Deprotection of a Nosyl Group using Thiophenol

This protocol is a representative example of the cleavage of a nosyl group from a secondary amine.[2]

  • Reagents and Materials:

    • N-nosyl amine (1.0 equiv)

    • Thiophenol (2.5 equiv)

    • Potassium hydroxide (KOH) (2.5 equiv)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

  • Procedure:

    • In a two-necked round-bottom flask equipped with a magnetic stirring bar and a nitrogen inlet, dissolve thiophenol in acetonitrile.

    • Cool the mixture in an ice-water bath and add aqueous potassium hydroxide solution dropwise over 10 minutes.

    • After stirring for 5 minutes, remove the ice bath.

    • Add a solution of the N-nosyl amine in acetonitrile to the mixture over 20 minutes.

    • Heat the reaction mixture in a 50 °C oil bath for 40 minutes.

    • Allow the mixture to cool to room temperature, then dilute with water.

    • Extract the aqueous mixture with three portions of dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired amine.[2]

Visualizing Key Processes

Mechanism of Nosyl Group Cleavage

The cleavage of the nosyl group proceeds through a nucleophilic aromatic substitution mechanism involving the formation of a Meisenheimer complex. The thiolate, a soft nucleophile, attacks the electron-deficient aromatic ring, followed by elimination of the sulfonamide and subsequent loss of sulfur dioxide to release the free amine.[2]

G Start N-Nosyl Amine + Thiolate Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Nucleophilic Attack Products Free Amine + Thioether + SO₂ Meisenheimer->Products Elimination

Caption: General mechanism of nosyl group deprotection.

Fukuyama Amine Synthesis Workflow

The Fukuyama amine synthesis is a powerful method for the preparation of secondary amines from primary amines, utilizing the dual role of the nosyl group.[2][3]

G A Primary Amine B Nosylation (NsCl, Base) A->B C N-Nosyl Amine B->C D Alkylation (R-X, Base or Mitsunobu) C->D E N,N-Disubstituted Nosylamide D->E F Denosylation (Thiol, Base) E->F G Secondary Amine F->G

Caption: Workflow of the Fukuyama amine synthesis.

Conclusion

The discovery and development of nosyl protecting groups have provided a robust and versatile methodology for the synthesis of amines and other nitrogen-containing compounds. The mild conditions required for both the introduction and, more importantly, the removal of the nosyl group have made it an invaluable tool in multistep organic synthesis, particularly in the context of natural product synthesis and drug discovery. The ability to fine-tune the reactivity of the nosyl group through substitution on the aromatic ring further enhances its utility. This guide has provided a comprehensive overview of the core principles, quantitative data, and practical protocols associated with nosyl chemistry, which will undoubtedly continue to be a key strategy for synthetic chemists.

References

N-Methyl-2-nitrobenzenesulfonamide: A Technical Guide to Its Physicochemical Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for N-Methyl-2-nitrobenzenesulfonamide. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. It includes a detailed, generalized experimental protocol for assessing the solubility of solid organic compounds and a logical workflow for this process, visualized using Graphviz. This guide is intended to be a valuable resource for researchers and professionals involved in the handling and characterization of this compound in a laboratory setting.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₈N₂O₄SPubChem[1]
Molecular Weight 216.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 23530-40-7PubChem[1], Sigma-Aldrich[2][3]
SMILES CNS(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-]PubChem[1]
InChI InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3PubChem[1]
InChIKey DLJPYODODWSDBI-UHFFFAOYSA-NPubChem[1]

Solubility Profile

Currently, there is a lack of publicly available, experimentally determined quantitative solubility data for this compound in any solvent. A product listing from Sigma-Aldrich explicitly states that they do not collect analytical data for this compound and the responsibility to confirm its properties lies with the buyer.[3] For the related compound, 2-Nitrobenzenesulfonamide, it is noted to be "Slightly soluble in water," though no quantitative value is provided.

Given the absence of specific data, a generalized experimental protocol for determining the solubility of a solid organic compound is provided below. This protocol can be adapted for this compound and various solvents.

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in a given solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps or sealed test tubes

  • Constant temperature shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or test tube. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry vial. The filter material should be compatible with the solvent used.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Gravimetric Analysis: Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Weight of vial with solute - Weight of empty vial) / Volume of filtrate

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Determination_Workflow Workflow for Experimental Solubility Determination A Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Allow Excess Solid to Settle B->C D Withdraw and Filter Supernatant C->D E Evaporate Solvent from a Known Volume of the Filtrate D->E F Dry Residue to Constant Weight E->F G Calculate Solubility (g/L) F->G

Caption: A flowchart illustrating the key steps for determining the solubility of a solid compound.

References

Spectral Data of N-Methyl-2-nitrobenzenesulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectral data for N-Methyl-2-nitrobenzenesulfonamide, a compound of interest in synthetic chemistry and drug discovery. Despite a comprehensive search of scientific literature and chemical databases, complete, publicly available experimental spectral data (¹H NMR, ¹³C NMR, and IR) for this specific compound remains elusive. Commercial suppliers of this compound do not typically provide detailed analytical data.

While specific experimental spectra for this compound are not readily accessible, this guide provides insights into the expected spectral characteristics based on related compounds and general principles of spectroscopy. Furthermore, a general protocol for the synthesis of similar sulfonamides is detailed, which can be adapted for the preparation and subsequent spectral characterization of this compound.

Predicted Spectral Data

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics can be anticipated.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons.

  • Aromatic Protons (Ar-H): The four protons on the nitro-substituted benzene ring will likely appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of the nitro and sulfonyl groups deshields these protons. The exact splitting pattern will depend on the coupling constants between adjacent and non-adjacent protons.

  • N-Methyl Protons (N-CH₃): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected. This signal would likely appear further upfield, estimated to be in the range of δ 2.5 - 3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the sulfonyl group (C-SO₂) will be significantly downfield due to the strong electron-withdrawing effects. The remaining four aromatic carbons will resonate at intermediate chemical shifts.

  • N-Methyl Carbon (N-CH₃): A single signal for the methyl carbon is anticipated in the upfield region of the spectrum, likely between 25 and 40 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • N-H Stretching: For a secondary sulfonamide, a characteristic N-H stretching vibration is typically observed in the region of 3200-3300 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • S=O Stretching (Sulfonyl group): Two strong absorption bands are characteristic of the sulfonyl group. The asymmetric stretching vibration is typically found in the 1330-1370 cm⁻¹ range, and the symmetric stretching vibration is observed between 1140 and 1180 cm⁻¹.

  • N-O Stretching (Nitro group): Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C=C Stretching (Aromatic): Aromatic ring skeletal vibrations usually appear in the 1450-1600 cm⁻¹ region.

Experimental Protocols: A General Approach

While a specific, validated protocol for the synthesis and purification of this compound is not available in the reviewed literature, a general procedure can be adapted from the synthesis of similar sulfonamides. The following represents a plausible synthetic route.

Synthesis of this compound

This synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with methylamine.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • A base (e.g., triethylamine, pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve 2-nitrobenzenesulfonyl chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine and the base in the same solvent to the cooled solution of the sulfonyl chloride with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectral Data Acquisition

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and more scans are generally required compared to ¹H NMR.

IR Spectroscopy:

  • Sample Preparation: The IR spectrum can be obtained using either a KBr pellet method or as a thin film on a salt plate (if the compound is a low-melting solid or oil). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used on the solid sample directly.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow from synthesis to the characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Interpretation start 2-Nitrobenzenesulfonyl Chloride + Methylamine reaction Reaction in Solvent with Base start->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis h_nmr 1H NMR Data data_analysis->h_nmr c_nmr 13C NMR Data data_analysis->c_nmr ir_data IR Data data_analysis->ir_data structure Structural Confirmation h_nmr->structure c_nmr->structure ir_data->structure

Caption: Workflow for Synthesis and Spectral Characterization.

Methodological & Application

Application Notes and Protocols: The 2-Nitrobenzenesulfonamide (Nosyl) Group in Primary Amine Protection and Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amines is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the various sulfonyl-based protecting groups, the 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a highly versatile option for primary amines. Unlike the robust p-toluenesulfonyl (tosyl) group, which often requires harsh conditions for removal, the nosyl group can be cleaved under remarkably mild conditions.[1][2] This property stems from the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution.[3]

These application notes provide a comprehensive overview of the use of the 2-nitrobenzenesulfonamide group, focusing on its application in the conversion of primary amines to N-alkylated secondary amines, such as those containing the N-methyl-2-nitrobenzenesulfonamide moiety as a key intermediate. This methodology is advantageous as it allows for the clean and high-yielding synthesis of secondary amines, avoiding common issues like polyalkylation.[4]

Data Presentation: Reaction Conditions

The following tables summarize quantitative data for the key steps in the nosyl-protection, alkylation, and deprotection sequence, offering a comparison of various reaction conditions reported in the literature.

Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride

Primary Amine Base Solvent Temperature (°C) Time Yield (%) Reference
4-Methoxybenzylamine Triethylamine CH₂Cl₂ Room Temp. 1 h 90-91 [5]

| Various | Pyridine or 2,6-Lutidine | CH₂Cl₂ | Not Specified | Not Specified | High |[5] |

Table 2: N-Alkylation of N-Monosubstituted 2-Nitrobenzenesulfonamides

N-Nosyl Amine Substrate Alkylating Agent (equiv.) Base (equiv.) Solvent Temperature (°C) Time Yield (%) Reference
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide 3-Phenylpropyl bromide (1.1) K₂CO₃ (3) DMF 60 70 min 99 [5]

| General N-Nosyl Amides | Alcohol (1.3) | DEAD (1.3), PPh₃ (1.3) | CH₂Cl₂ | 23 | 1 h | Excellent |[5] |

Table 3: Deprotection of N-Alkyl-2-nitrobenzenesulfonamides

Substrate Thiol Reagent (equiv.) Base (equiv.) Solvent Temperature (°C) Time Yield (%) Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide Thiophenol (2.5) KOH (2.5) Acetonitrile 50 40 min 89-91 [5][6]
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide Thiophenol (1.2) K₂CO₃ (3) DMF 23 40 min High [5]
General Nosyl Amides Mercaptoacetic acid (2) LiOH (4) DMF 23 1 h High [5]
General Nosyl Amides HSCH₂CH₂OH DBU DMF Room Temp. Not Specified High-Excellent [7][8]
General Nosyl Amides Thiophenol Cs₂CO₃ DMF Room Temp. Not Specified High-Excellent [7][8]
Solid-Supported Thiol --- Solid-Supported Base Not Specified Room Temp. 24 h High [4][9]

| Solid-Supported Thiol | --- | Solid-Supported Base | Not Specified | Microwave | 6 min | High |[4] |

Experimental Protocols

The following are detailed protocols for the protection of a primary amine, subsequent N-alkylation to form an N-methyl intermediate, and final deprotection.

Protocol 1: Protection of a Primary Amine

This protocol describes the synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.[5]

Materials:

  • 4-Methoxybenzylamine

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottomed flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve 4-methoxybenzylamine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane.

  • Cool the mixture in an ice-water bath.

  • Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equiv.) in dichloromethane dropwise over 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/hexane to yield the pure N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.

Protocol 2: N-Alkylation (N-Methylation)

This protocol describes the alkylation of the protected amine to form a disubstituted sulfonamide, the key intermediate for secondary amine synthesis.[5]

Materials:

  • N-monosubstituted-2-nitrobenzenesulfonamide (e.g., from Protocol 1)

  • Alkylating agent (e.g., Methyl iodide, 1.1 equiv.)

  • Potassium carbonate (K₂CO₃, 3 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottomed flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • To a round-bottomed flask under a nitrogen atmosphere, add the N-monosubstituted-2-nitrobenzenesulfonamide (1.0 equiv.), potassium carbonate, and anhydrous DMF.

  • Add the alkylating agent (e.g., methyl iodide) dropwise to the stirred mixture.

  • Heat the reaction mixture in a 60°C oil bath for approximately 70 minutes. Monitor reaction completion by TLC.

  • Allow the mixture to cool to room temperature and dilute with water.

  • Extract the aqueous mixture with ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure N,N-disubstituted-2-nitrobenzenesulfonamide.

Protocol 3: Deprotection to Yield the Secondary Amine

This protocol details the removal of the nosyl group to liberate the free secondary amine.[5][6]

Materials:

  • N,N-disubstituted-2-nitrobenzenesulfonamide (e.g., from Protocol 2)

  • Thiophenol

  • Potassium hydroxide (KOH) aqueous solution (e.g., 10.9 M)

  • Acetonitrile (CH₃CN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottomed flask, magnetic stirrer, and standard glassware

Procedure:

  • Charge a round-bottomed flask with thiophenol (2.5 equiv.) and acetonitrile.

  • Cool the mixture in an ice-water bath.

  • Add the aqueous potassium hydroxide solution (2.5 equiv.) dropwise over 10 minutes.

  • After 5 minutes, remove the ice bath.

  • Add a solution of the N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 equiv.) in acetonitrile over 20 minutes.

  • Heat the reaction mixture in a 50°C oil bath for 40 minutes. Monitor reaction completion by TLC.[6]

  • Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (3x).[6]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary amine.[6]

  • The product can be further purified by column chromatography or distillation as needed.

Safety Precautions:

  • 2-Nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Thiophenol: Toxic and has a strong, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.[6]

  • Potassium Hydroxide: Corrosive. Wear gloves and safety glasses.[6]

  • Dichloromethane and DMF: Handle volatile and potentially harmful organic solvents with care in a fume hood.

Visualizations

Workflow and Mechanisms

The following diagrams illustrate the overall synthetic strategy and the mechanisms for the key protection and deprotection steps.

G PrimaryAmine Primary Amine (R-NH₂) ProtectedAmine N-Nosyl Amine (R-NH-Ns) PrimaryAmine->ProtectedAmine Ns-Cl, Base Step1 Step 1: Protection AlkylatedAmine N-Alkyl-N-Nosyl Amine (R-NR'-Ns) ProtectedAmine->AlkylatedAmine R'-X, Base Step2 Step 2: Alkylation SecondaryAmine Secondary Amine (R-NHR') AlkylatedAmine->SecondaryAmine Thiol, Base Step3 Step 3: Deprotection

Caption: Overall workflow for synthesizing secondary amines from primary amines.

G Amine R-NH₂ (Amine) Intermediate Transition State Amine->Intermediate Nucleophilic Attack SulfonylCl Ns-Cl (2-Nitrobenzenesulfonyl Chloride) SulfonylCl->Intermediate Product R-NH-Ns (Protected Amine) + HCl Intermediate->Product Loss of Cl⁻ G Start N-Alkylated Nosyl Amine (R-NR'-Ns) Meisenheimer Meisenheimer Intermediate Start->Meisenheimer Nucleophilic Aromatic Substitution Thiolate Thiolate (R''-S⁻) Thiolate->Meisenheimer Products Secondary Amine (R-NHR') + Thioether (Ns-SR'') Meisenheimer->Products Elimination

References

Application Notes and Protocols for Secondary Amine Synthesis Utilizing the 2-Nitrobenzenesulfonamide Group

Author: BenchChem Technical Support Team. Date: December 2025

Topic: N-Alkyl-2-nitrobenzenesulfonamide in Secondary Amine Synthesis

These application notes provide a comprehensive overview and detailed protocols for the synthesis of secondary amines using the 2-nitrobenzenesulfonamide protecting group strategy, often referred to as the Fukuyama amine synthesis. This methodology is a robust and versatile tool for researchers, scientists, and drug development professionals, enabling the conversion of primary amines to a wide array of secondary amines in high yields.

The core of this synthetic route involves a three-step process:

  • Protection: A primary amine is first protected with 2-nitrobenzenesulfonyl chloride to form a stable N-monosubstituted 2-nitrobenzenesulfonamide.

  • Alkylation: The resulting sulfonamide is then alkylated. To synthesize an N-methyl secondary amine, a methylating agent would be used in this step.

  • Deprotection: The 2-nitrobenzenesulfonyl group is subsequently removed under mild conditions to yield the desired secondary amine.

The 2-nitrobenzenesulfonamide group is advantageous due to its stability in both acidic and basic conditions, allowing for a broad range of chemical transformations on other parts of the molecule before its removal.[1]

Logical Workflow for Secondary Amine Synthesis

The following diagram illustrates the overall workflow from a primary amine to the final secondary amine product.

G cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection PrimaryAmine Primary Amine (R¹-NH₂) Sulfonamide N-Monosubstituted 2-Nitrobenzenesulfonamide PrimaryAmine->Sulfonamide Protection SulfonylChloride 2-Nitrobenzenesulfonyl Chloride SulfonylChloride->Sulfonamide Base1 Base (e.g., Triethylamine) Base1->Sulfonamide DisubSulfonamide N,N-Disubstituted 2-Nitrobenzenesulfonamide Sulfonamide->DisubSulfonamide Alkylation AlkylatingAgent Alkylating Agent (R²-X) (e.g., CH₃I for N-Methyl) AlkylatingAgent->DisubSulfonamide Base2 Base (e.g., K₂CO₃) Base2->DisubSulfonamide SecondaryAmine Secondary Amine (R¹-NH-R²) DisubSulfonamide->SecondaryAmine Deprotection Thiol Thiol Reagent (e.g., Thiophenol) Thiol->SecondaryAmine Base3 Base (e.g., KOH) Base3->SecondaryAmine

Caption: General workflow for secondary amine synthesis.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of a representative secondary amine, N-(4-methoxybenzyl)-3-phenylpropylamine, as described in Organic Syntheses.[1]

Table 1: Protection of 4-Methoxybenzylamine

ParameterValue
Starting Material 4-Methoxybenzylamine (6.81 g, 49.6 mmol)
Reagents 2-Nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol), Triethylamine (6.93 mL, 49.6 mmol)
Solvent Dichloromethane (100 mL)
Temperature 0 °C to Room Temperature
Reaction Time 20 minutes
Crude Yield 14.2 g (98%)
Recrystallized Yield 13.00-13.15 g (90-91%)

Table 2: Alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

ParameterValue
Starting Material N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (10.0 g, 31.0 mmol)
Reagents 3-Phenylpropyl bromide (5.19 mL, 34.1 mmol), Potassium carbonate (12.9 g, 93.1 mmol)
Solvent Anhydrous Dimethylformamide (DMF) (40 mL)
Temperature 60 °C
Reaction Time 70 minutes
Yield (after chromatography) 13.5 g (99%)

Table 3: Deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

ParameterValue
Starting Material N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (13.5 g, 30.6 mmol)
Reagents Thiophenol (7.86 mL, 76.5 mmol), Potassium hydroxide (10.9 M aq. solution, 7.02 mL, 76.5 mmol)
Solvent Acetonitrile (20 mL)
Temperature 50 °C
Reaction Time 40 minutes
Yield (after chromatography) 7.81 g (89-91%)

Table 4: Alternative Deprotection Conditions

Thiol ReagentBaseSolventTemperatureTimeYield (%)Reference
Thiophenol (1.2 eq)K₂CO₃ (3 eq)DMF23 °C40 min-[1]
ThiophenolCs₂CO₃CH₃CNRoom Temp--[1]
Mercaptoacetic acid (2 eq)LiOH (4 eq)DMF23 °C1 hr-[1]
PS-thiophenolCs₂CO₃THFRoom Temp24 hr96%[2]
C₈F₁₇(CH₂)₂SHK₂CO₃---High[3][4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a secondary amine based on a procedure from Organic Syntheses.[1]

Protocol 1: Protection of a Primary Amine

Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

  • Reactor Setup: Equip a 300-mL, two-necked, round-bottomed flask with a magnetic stirring bar, a nitrogen gas inlet, and a rubber septum.

  • Charging Reactants: Charge the flask with 4-methoxybenzylamine (6.81 g, 49.6 mmol), dichloromethane (100 mL), and triethylamine (6.93 mL, 49.6 mmol).

  • Reaction: Stir the mixture and cool it in an ice-water bath. Add 2-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) over 5 minutes.

  • Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15 minutes.

  • Work-up: Quench the reaction with 1N hydrochloric acid (100 mL). Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Isolation: Combine the organic extracts, wash with brine (50 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure. This yields the crude product (14.2 g, 98%).

  • Purification: Recrystallize the crude product from 500 mL of 1:1 ethyl acetate/hexane to obtain pure N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals (13.00-13.15 g, 90-91%).[1]

Protocol 2: Alkylation of the Sulfonamide

Synthesis of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

  • Reactor Setup: Equip a 200-mL, two-necked, round-bottomed flask with a magnetic stirring bar, a nitrogen gas inlet, and a rubber septum.

  • Charging Reactants: Charge the flask with N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (10.0 g, 31.0 mmol), potassium carbonate (12.9 g, 93.1 mmol), and anhydrous dimethylformamide (DMF) (40 mL).

  • Reaction: To the stirred mixture, add 3-phenylpropyl bromide (5.19 mL, 34.1 mmol) over 5 minutes. Heat the resulting mixture in a 60 °C oil bath for 70 minutes.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water (150 mL), and extract with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic extracts, wash with brine (100 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide as a viscous pale yellow liquid (13.5 g, 99%).[1]

Protocol 3: Deprotection to Yield the Secondary Amine

Synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine

  • Reactor Setup: Equip a 200-mL, two-necked, round-bottomed flask with a magnetic stirring bar and a condenser.

  • Charging Reactants: Charge the flask with thiophenol (7.86 mL, 76.5 mmol) and acetonitrile (20 mL).

  • Base Addition: Cool the mixture in an ice-water bath and add 10.9 M aqueous potassium hydroxide solution (7.02 mL, 76.5 mmol) over 10 minutes. Remove the ice-water bath after 5 minutes.

  • Addition of Sulfonamide: Add a solution of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (13.5 g, 30.6 mmol) in acetonitrile (20 mL) over 20 minutes.

  • Reaction: Heat the reaction mixture in a 50 °C oil bath for 40 minutes.

  • Work-up: Cool the mixture to room temperature, dilute with water (80 mL), and extract with dichloromethane (3 x 80 mL).

  • Isolation: Combine the organic extracts, wash with brine (80 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield N-(4-Methoxybenzyl)-3-phenylpropylamine (7.81 g, 89-91%).[1]

Mechanism of Deprotection

The deprotection step proceeds via a nucleophilic aromatic substitution mechanism. The thiolate anion attacks the aromatic ring of the sulfonamide, forming a Meisenheimer complex.[1] This intermediate then collapses to release the deprotected secondary amine.

Caption: Deprotection via a Meisenheimer complex.

References

Application Notes and Protocols: Fukuyama Amine Synthesis using N-Methyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fukuyama amine synthesis is a highly versatile and reliable method for the preparation of secondary amines from primary amines.[1][2] This methodology utilizes a 2-nitrobenzenesulfonyl (nosyl) group, such as N-Methyl-2-nitrobenzenesulfonamide, as a robust protecting and activating group.[3] A key advantage of this approach is that the nosyl group renders the sulfonamide acidic enough for facile alkylation under mild conditions, including the Mitsunobu reaction or conventional alkylation with alkyl halides.[4][5][6][7] Subsequently, the nosyl group can be readily cleaved under mild conditions using a thiol-based nucleophile, a significant advantage over other sulfonamides like tosylamides which require harsh deprotection conditions.[4][5] This mildness makes the Fukuyama synthesis compatible with a wide array of functional groups, rendering it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[3]

Reaction Mechanism

The Fukuyama amine synthesis proceeds in three main stages:

  • Protection: A primary amine is first protected with 2-nitrobenzenesulfonyl chloride to form the N-monosubstituted 2-nitrobenzenesulfonamide.

  • Alkylation: The resulting sulfonamide is then alkylated. Due to the electron-withdrawing nature of the nitro group, the sulfonamide proton is sufficiently acidic to be removed by a mild base, facilitating alkylation with an alkyl halide. Alternatively, the alkylation can be achieved using an alcohol under Mitsunobu conditions.[5][6]

  • Deprotection: The final and most critical step is the deprotection of the N,N-disubstituted 2-nitrobenzenesulfonamide. This is achieved by nucleophilic aromatic substitution with a thiolate, which attacks the aromatic ring to form a Meisenheimer complex.[1][4][8] This intermediate then collapses to release the desired secondary amine.[4]

Experimental Protocols

The following protocols provide a general framework for the Fukuyama amine synthesis. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of N-Alkyl-N-methyl-2-nitrobenzenesulfonamide (Alkylation)

This protocol details the alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (e.g., 3-phenylpropyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 equiv), anhydrous potassium carbonate (3.0 equiv), and anhydrous DMF.[1]

  • Stir the suspension and add the alkyl bromide (1.1 equiv) dropwise.[1]

  • Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with dichloromethane.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Deprotection to Yield the Secondary Amine

This protocol describes the cleavage of the 2-nitrobenzenesulfonyl group to yield the free secondary amine.

Materials:

  • N-Alkyl-N-methyl-2-nitrobenzenesulfonamide (from Protocol 1)

  • Thiophenol

  • Potassium hydroxide (KOH)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Sodium hydroxide (NaOH) solution

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Ice-water bath

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask under a nitrogen atmosphere, dissolve thiophenol (2.5 equiv) in acetonitrile.[1][4]

  • Cool the solution in an ice-water bath and add a 10.9 M aqueous solution of potassium hydroxide (2.5 equiv) dropwise over 10 minutes.[1][4]

  • Remove the ice bath and stir for 5 minutes.

  • Add a solution of the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 equiv) in acetonitrile to the reaction mixture.[1][4]

  • Heat the mixture in a 50°C oil bath for approximately 40 minutes, monitoring by TLC.[1][4]

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.[4]

  • Extract the aqueous layer three times with dichloromethane.[1][4]

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[1][4]

  • Filter and concentrate under reduced pressure.[4]

  • The crude product can be further purified by dissolving in dichloromethane, washing with 1 M NaOH solution and brine, drying, and concentrating.[1] Final purification can be achieved by distillation or column chromatography.[1]

Data Presentation

The following table summarizes representative yields for the alkylation and deprotection steps of various 2-nitrobenzenesulfonamides as reported in the literature.

Starting AmineAlkylating Agent (RX or ROH)Alkylation ConditionsIntermediate Yield (%)Deprotection ConditionsFinal Amine Yield (%)
4-Methoxybenzylamine3-Phenylpropyl bromideK₂CO₃, DMF, 60°C97PhSH, KOH, MeCN, 50°C89-91[1]
Benzylamine3-PhenylpropanolDIAD, PPh₃, THF, 0°C to RT98PhSH, K₂CO₃, DMF, RT95
CyclohexylamineBenzyl bromideK₂CO₃, DMF, 60°C99PhSH, K₂CO₃, DMF, RT98
Aniline3-Phenylpropyl bromideK₂CO₃, DMF, 60°C99PhSH, K₂CO₃, DMF, RT94

Table 1: Representative yields for the Fukuyama amine synthesis with various substrates.

Visualizations

G Overall Workflow of Fukuyama Amine Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Primary Amine Primary Amine N-Monosubstituted Sulfonamide N-Monosubstituted Sulfonamide Primary Amine->N-Monosubstituted Sulfonamide Base 2-Nitrobenzenesulfonyl Chloride 2-Nitrobenzenesulfonyl Chloride 2-Nitrobenzenesulfonyl Chloride->N-Monosubstituted Sulfonamide N,N-Disubstituted Sulfonamide N,N-Disubstituted Sulfonamide N-Monosubstituted Sulfonamide->N,N-Disubstituted Sulfonamide Base or Mitsunobu Cond. Alkyl Halide or Alcohol Alkyl Halide or Alcohol Alkyl Halide or Alcohol->N,N-Disubstituted Sulfonamide Secondary Amine Secondary Amine N,N-Disubstituted Sulfonamide->Secondary Amine Base Thiol Thiol Thiol->Secondary Amine

Caption: A flowchart illustrating the three main stages of the Fukuyama amine synthesis.

G Deprotection Mechanism via Meisenheimer Complex Start N,N-Disubstituted 2-Nitrobenzenesulfonamide Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Nucleophilic Attack Thiolate Thiolate (RS⁻) Thiolate->Meisenheimer Product Secondary Amine (R₂NH) Meisenheimer->Product Collapse & Protonation Byproduct Byproducts Meisenheimer->Byproduct

Caption: The deprotection step proceeds via a key Meisenheimer intermediate.

References

Application Notes and Protocols: Deprotection of N-Methyl-2-nitrobenzenesulfonamide with Thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzenesulfonyl (nosyl) group is a crucial protecting group for primary and secondary amines in multi-step organic synthesis. Its widespread use stems from its stability under a variety of reaction conditions and, most importantly, its facile cleavage under mild basic conditions using thiolates. This deprotection proceeds via a nucleophilic aromatic substitution mechanism, making it orthogonal to many other common amine protecting groups like Boc and Cbz.[1] This application note provides detailed protocols for the deprotection of N-Methyl-2-nitrobenzenesulfonamide using thiophenol, a common and effective thiol reagent for this transformation.

The removal of the nosyl group is initiated by the formation of a thiolate anion in the presence of a base, which then attacks the electron-deficient aromatic ring of the sulfonamide. This process forms a transient Meisenheimer complex, which subsequently collapses to release the free amine and a diaryl sulfide byproduct.[2][3]

Data Presentation: Comparative Deprotection Conditions

The following table summarizes various reported conditions for the deprotection of N-substituted-2-nitrobenzenesulfonamides using thiophenol and other thiol reagents, offering a comparative overview of reaction parameters and yields.

SubstrateThiol Reagent (equiv.)Base (equiv.)SolventTemperature (°C)TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile5040 min89-91[2][4]
N-Methyl-N-benzyl-o-nitrobenzenesulfonamidePS-thiophenol (1.12 + 1.12)Cs₂CO₃ (3.25)THFRoom Temp.24 h96[1]
N-Methyl-N-benzyl-o-nitrobenzenesulfonamide (Microwave)PS-thiophenol (1.12 + 1.12)Cs₂CO₃ (3.25)THF806 x 1 minHigh[1]
General N-alkyl-2-nitrobenzenesulfonamidesThiophenolCs₂CO₃DMFRoom Temp.-High to Excellent[5]
General N-alkyl-2-nitrobenzenesulfonamidesMercaptoacetic acidLiOHDMFRoom Temp.--[6]

Signaling Pathway and Experimental Workflow

Reaction Mechanism

The deprotection of this compound with thiophenol proceeds through a nucleophilic aromatic substitution mechanism, as illustrated below.

Deprotection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex Nucleophilic Aromatic Substitution Thiophenolate Thiophenolate PhS⁻ Thiophenolate->Meisenheimer_Complex N-Methylamine N-Methylamine Meisenheimer_Complex->N-Methylamine Elimination Byproduct Diaryl Sulfide + SO₂ Meisenheimer_Complex->Byproduct

Caption: Deprotection mechanism via a Meisenheimer intermediate.

General Experimental Workflow

The following diagram outlines the typical workflow for the deprotection of this compound.

Experimental Workflow Start Setup Reaction Setup: - Round-bottom flask - Stir bar - Inert atmosphere (N₂) Start->Setup Reagents Add Solvent (e.g., Acetonitrile), Base (e.g., KOH), and Thiophenol Setup->Reagents Cooling Cool to 0°C (Ice-water bath) Reagents->Cooling Substrate_Addition Add this compound solution dropwise Cooling->Substrate_Addition Reaction Heat to specified temperature (e.g., 50°C) and monitor by TLC Substrate_Addition->Reaction Workup Aqueous Workup: - Quench with water - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification End Purification->End

Caption: General workflow for nosyl deprotection.

Experimental Protocols

Protocol 1: Solution-Phase Deprotection

This protocol is adapted from a general procedure for the deprotection of N,N-disubstituted 2-nitrobenzenesulfonamides.[2][4]

Materials:

  • This compound

  • Thiophenol (PhSH)

  • Potassium Hydroxide (KOH)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add acetonitrile (appropriate volume for concentration), thiophenol (2.5 equivalents), and stir.

  • Cool the mixture in an ice-water bath.

  • Slowly add a 10.9 M aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.[2]

  • After the addition is complete, remove the ice-water bath and stir for an additional 5 minutes.

  • Add a solution of this compound (1.0 equivalent) in acetonitrile over 20 minutes.[2][4]

  • Heat the reaction mixture in an oil bath at 50°C for approximately 40 minutes.[2][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude N-methylamine product can be further purified by column chromatography or distillation if necessary.[2]

Protocol 2: Solid-Supported Thiophenol Deprotection

This protocol utilizes a polymer-supported (PS) thiophenol, which simplifies purification as the thiol-related byproduct remains on the solid support and can be removed by filtration.[1]

Materials:

  • This compound

  • PS-thiophenol resin

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), dry

  • Dichloromethane (CH₂Cl₂)

  • Reaction vial with a screw cap

  • Orbital shaker or magnetic stirrer

  • Sintered glass funnel

Procedure:

  • In a sealable reaction vial, dissolve this compound (1.0 equivalent) in dry THF.

  • Add cesium carbonate (3.25 equivalents) to the solution.[1]

  • Add PS-thiophenol resin (1.12 equivalents). Note: For optimal results, the resin may be pre-treated by shaking with a solution of triphenylphosphine (PPh₃) in deoxygenated THF to reduce any disulfide bonds formed during storage.[1]

  • Seal the vial and shake the mixture at room temperature for 8 hours.

  • Add a second portion of PS-thiophenol resin (1.12 equivalents) and continue shaking for another 16 hours.[1]

  • Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a sintered glass funnel to remove the resin.

  • Wash the resin several times with THF and dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude N-methylamine product.

  • Further purification can be performed if necessary.

Safety Precautions

  • Thiophenol: Possesses a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Potassium Hydroxide: Corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Solvents: Dichloromethane and other organic solvents should be handled in a fume hood.

Conclusion

The deprotection of this compound using thiophenol is a reliable and high-yielding method for the generation of the corresponding secondary amine. The choice between a solution-phase or solid-supported protocol depends on the specific requirements of the synthesis, such as scale and desired purification method. The use of solid-supported reagents offers a significant advantage in terms of simplified workup and purification, which is particularly beneficial in the context of parallel synthesis and drug discovery. Microwave-assisted procedures can also be employed to significantly reduce reaction times.[1]

References

Application Notes and Protocols for the Mild Cleavage of N-Methyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of N-Methyl-2-nitrobenzenesulfonamide (N-methyl-nosylamide) under mild conditions. The 2-nitrobenzenesulfonyl (nosyl) group is a widely utilized protecting group for primary and secondary amines in organic synthesis due to its stability and facile cleavage.[1] This document outlines various effective methods for its removal, complete with detailed experimental protocols, comparative data, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

The primary strategy for nosyl group cleavage involves nucleophilic aromatic substitution with a thiol-based reagent, which proceeds smoothly under mild conditions to regenerate the free amine.[1][2] This approach is compatible with a wide array of functional groups, making it a valuable tool in multi-step synthesis.[1]

Data Presentation: Comparative Analysis of Deprotection Methods

The selection of an appropriate deprotection method depends on factors such as substrate compatibility, desired reaction time, and purification strategy. The following tables summarize quantitative data for various reported conditions for the deprotection of N-alkyl-2-nitrobenzenesulfonamides, providing a clear comparison of different approaches.

Table 1: Solution-Phase Deprotection of N-Alkyl-2-nitrobenzenesulfonamides

Substrate (N-Nosyl Amine)Thiol Reagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile500.6789-91[1][3]
N-benzyl-N-methyl-2-nitrobenzenesulfonamideThiophenolK₂CO₃DMFRT2>95[4]
N-Nosyl-L-phenylalanine methyl esterMercaptoethanolDBUDMFRT0.598[4]
N-Nosyl-N-methylbenzylamineThiophenolCs₂CO₃THFRT2496[4]

Table 2: Solid-Supported and Microwave-Assisted Deprotection

Substrate (N-Nosyl Amine)ReagentsSolventConditionsTimeYield (%)
N-Nosyl-N-methylbenzylaminePS-thiophenol, Cs₂CO₃THFRoom Temp.24 h96[4][5]
N-Nosyl-N-methylbenzylaminePS-thiophenol, Cs₂CO₃THFMicrowave (80°C)6 min95[4][5]
N-Nosyl-dibenzylaminePS-thiophenol, Cs₂CO₃THFMicrowave (80°C)6 min94[4][5]
N-Nosyl-piperidinePS-thiophenol, Cs₂CO₃THFMicrowave (80°C)6 min92[4][5]
N-Nosyl-L-proline methyl esterPS-thiophenol, Cs₂CO₃THFMicrowave (80°C)6 min90[4][5]

Table 3: Deprotection using Odorless Thiols

SubstrateThiol ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
N-(4-methoxybenzyl)-alkylaminesn-dodecanethiolLiOHAcetonitrileRT-good[6]
N-(4-methoxybenzyl)-alkylaminesp-tert-butylbenzenethiolK₂CO₃AcetonitrileRT-good[6]
N-(4-methoxybenzyl)-alkylaminesp-mercaptobenzoic acidK₂CO₃DMF6024high[6][7]

Visual Representations

To visually represent the processes involved in nosyl deprotection, the following diagrams have been generated.

Mechanism_of_Nosyl_Deprotection Nosyl_Amine This compound Meisenheimer_Complex Meisenheimer Intermediate Nosyl_Amine->Meisenheimer_Complex + RS⁻ Thiolate Thiolate (RS⁻) Products Methylamine + Thioether Meisenheimer_Complex->Products Elimination

Caption: Simplified mechanism of nosyl deprotection via a Meisenheimer intermediate.

Experimental_Workflow cluster_Solution_Phase Solution-Phase Protocol cluster_Solid_Phase Solid-Phase Protocol Start_Sol Dissolve Thiol in Solvent Add_Base Add Base Start_Sol->Add_Base Add_Nosyl Add this compound Add_Base->Add_Nosyl React_Sol Heat/Stir Add_Nosyl->React_Sol Workup_Sol Aqueous Workup & Extraction React_Sol->Workup_Sol Purify_Sol Purification (Chromatography/Distillation) Workup_Sol->Purify_Sol Product_Sol Isolated Methylamine Purify_Sol->Product_Sol Start_Solid Suspend PS-Thiophenol & Base in Solvent Add_Nosyl_Solid Add this compound Start_Solid->Add_Nosyl_Solid React_Solid Stir at RT or Microwave Add_Nosyl_Solid->React_Solid Filter Filter to Remove Resin React_Solid->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product_Solid Isolated Methylamine Concentrate->Product_Solid

Caption: General experimental workflows for solution-phase and solid-phase nosyl deprotection.

Experimental Protocols

Herein are detailed experimental protocols for key methods of nosyl deprotection.

Protocol 1: Deprotection using Thiophenol and Potassium Hydroxide

This protocol is a robust and widely used method for the cleavage of the nosyl group.

Materials:

  • This compound

  • Thiophenol

  • Potassium hydroxide (KOH), 10.9 M aqueous solution

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Standard glassware for extraction and purification

Procedure:

  • To a two-necked round-bottom flask equipped with a magnetic stirring bar and under an inert atmosphere (e.g., nitrogen), add thiophenol (2.5 equivalents) and acetonitrile.

  • Cool the mixture in an ice-water bath.

  • Slowly add a 10.9 M aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.[3]

  • After the addition is complete, remove the ice-water bath and stir the mixture for an additional 5 minutes.[3]

  • Add a solution of this compound (1.0 equivalent) in acetonitrile to the reaction mixture over 20 minutes.[1][3]

  • Heat the reaction mixture in an oil bath at 50°C for approximately 40 minutes.[1][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water.

  • Extract the aqueous layer with dichloromethane (3x).[1]

  • Combine the organic extracts and wash with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • The crude product, methylamine, can be further purified by distillation or column chromatography if necessary.[1]

Safety Precautions:

  • Thiophenol is toxic and has a strong, unpleasant odor. This reagent should be handled in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

Protocol 2: Deprotection using a Solid-Supported Thiol with Microwave Assistance

This protocol offers significant advantages in terms of reduced reaction times and simplified purification.[8]

Materials:

  • This compound

  • Polystyrene-supported thiophenol (PS-thiophenol) resin

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), dry

  • Microwave reactor vials

  • Standard filtration apparatus

Procedure:

  • In a microwave reactor vial, add this compound (1 mmol).

  • Add dry THF (2 mL).

  • To this solution, add cesium carbonate (3.25 mmol) followed by PS-thiophenol resin (1.12 mmol, based on a resin loading of 2 mmol/g).[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 6 minutes.[4][5] The internal pressure may reach up to 250 psi.

  • After the reaction, cool the vial to room temperature.

  • Filter the reaction mixture to remove the resin and cesium carbonate.

  • Wash the resin with additional THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude methylamine.

  • In many cases, the product is of high purity after filtration and evaporation of the solvent.[5] If necessary, further purification can be performed.

Note: For some substrates, a second addition of the resin may be required after an initial period of microwave irradiation to achieve complete conversion.[5] This method has been successfully applied to a variety of primary and secondary nosyl derivatives, yielding the corresponding amines in very good yields.[5]

References

Application Notes and Protocols: Mitsunobu Reaction with N-Methyl-2-nitrobenzenesulfonamide for N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of primary and secondary alcohols using N-Methyl-2-nitrobenzenesulfonamide under Mitsunobu reaction conditions. This method, often referred to as the Fukuyama-Mitsunobu reaction, is a powerful tool in synthetic organic chemistry, particularly in drug discovery and development, for the preparation of secondary and tertiary amines.[1] The 2-nitrobenzenesulfonyl (nosyl) group serves as an excellent protecting and activating group, facilitating the alkylation of the sulfonamide nitrogen.[1] Subsequent facile deprotection of the nosyl group under mild conditions provides the desired amine products.

Introduction

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of alcohols to a wide range of functional groups, including esters, ethers, and azides.[2] A key variation, the Fukuyama-Mitsunobu reaction, employs a sulfonamide as the nucleophile for the N-alkylation of alcohols.[3] this compound is a particularly useful reagent in this context due to the acidic nature of the sulfonamide proton, which allows the reaction to proceed under standard Mitsunobu conditions.[1] The resulting N-alkyl-N-methyl-2-nitrobenzenesulfonamide can be readily deprotected to yield the corresponding secondary amine. This two-step process provides a robust and high-yielding route for the synthesis of complex amines from readily available alcohols.

Data Presentation

The following tables summarize representative quantitative data for the Fukuyama-Mitsunobu reaction with various sulfonamides and the subsequent deprotection step. While specific data for this compound is limited in publicly available literature, the presented data for analogous systems provide a strong indication of the expected efficiency of this reaction.

Table 1: Representative Yields for the Fukuyama-Mitsunobu N-Alkylation of Sulfonamides

Sulfonamide NucleophileAlcoholAzodicarboxylatePhosphineSolventTime (h)Yield (%)
2-Nitrobenzenesulfonamide3-Phenyl-1-propanolDEADPPh₃THF0.598
2-NitrobenzenesulfonamideCyclohexanolDEADPPh₃THF195
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide1-ButanolDIADPPh₃THF1292
N-Boc-p-toluenesulfonamideBenzyl alcoholDEADPPh₃THF1285
2,4-Dinitrobenzenesulfonamide2-PhenylethanolDIADPPh₃THF396

Data compiled from various sources, including Organic Syntheses procedures, for illustrative purposes.

Table 2: Deprotection of N-Alkyl-2-nitrobenzenesulfonamides

SubstrateThiol ReagentBaseSolventTemperature (°C)TimeYield (%)
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenolKOHAcetonitrile5040 min89-91
N-Butyl-2-nitrobenzenesulfonamideMercaptoacetic acidLiOHDMFrt2 h95
N,N-Dibutyl-2-nitrobenzenesulfonamideThiophenolK₂CO₃DMFrt3 h92

Data compiled from various sources, including Organic Syntheses procedures, for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of a Primary Alcohol with this compound via the Mitsunobu Reaction

This protocol is a representative procedure based on established methods for the Fukuyama-Mitsunobu reaction.[4]

Materials:

  • This compound

  • Primary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.) and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approximately 0.2 M concentration with respect to the alcohol).

  • Add the primary alcohol (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-alkyl-N-methyl-2-nitrobenzenesulfonamide. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a minimal amount of a suitable solvent system (e.g., diethyl ether/hexanes) prior to chromatography.

Protocol 2: Deprotection of N-Alkyl-N-methyl-2-nitrobenzenesulfonamide

This protocol describes the removal of the 2-nitrobenzenesulfonyl (nosyl) group to yield the final secondary amine.

Materials:

  • N-Alkyl-N-methyl-2-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the N-alkyl-N-methyl-2-nitrobenzenesulfonamide (1.0 eq.) and dissolve it in anhydrous DMF.

  • Add potassium carbonate (3.0 eq.) to the solution.

  • Add thiophenol (1.5 eq.) to the stirred suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude secondary amine can be further purified by flash column chromatography or distillation if necessary.

Mandatory Visualizations

Fukuyama_Mitsunobu_Reaction cluster_reactants Reactants cluster_products Products & Byproducts R_OH R-OH (Alcohol) Alkoxyphosphonium [Ph₃P⁺-OR] [⁻N(R¹)(SO₂Ar)] Alkoxyphosphonium Salt R_OH->Alkoxyphosphonium + Betaine PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻(CO₂iPr)NH(CO₂iPr)] Betaine PPh3->Betaine + DIAD DIAD DIAD Sulfonamide R¹(R²)NSO₂Ar (this compound) Sulfonamide->Alkoxyphosphonium Hydrazine DIAD-H₂ Betaine->Hydrazine OPPh3 O=PPh₃ Alkoxyphosphonium->OPPh3 Product R-N(R¹)(SO₂Ar) (N-Alkylated Sulfonamide) Alkoxyphosphonium->Product SN2

Caption: Fukuyama-Mitsunobu Reaction Mechanism.

Experimental_Workflow Start_Alkylation Start: N-Alkylation Mix_Reactants 1. Mix this compound, PPh₃, and Alcohol in anhydrous THF Start_Alkylation->Mix_Reactants Cool 2. Cool to 0 °C Mix_Reactants->Cool Add_DIAD 3. Add DIAD dropwise Cool->Add_DIAD React 4. Stir at room temperature (4-16 h) Add_DIAD->React Workup_Alkylation 5. Workup and Purification (Concentration, Chromatography) React->Workup_Alkylation Alkylated_Product N-Alkyl-N-methyl-2-nitrobenzenesulfonamide Workup_Alkylation->Alkylated_Product Start_Deprotection Start: Deprotection Alkylated_Product->Start_Deprotection Dissolve 6. Dissolve alkylated sulfonamide in DMF Start_Deprotection->Dissolve Add_Reagents 7. Add K₂CO₃ and Thiophenol Dissolve->Add_Reagents React_Deprotection 8. Stir at room temperature (2-4 h) Add_Reagents->React_Deprotection Workup_Deprotection 9. Aqueous Workup and Extraction React_Deprotection->Workup_Deprotection Final_Product Final Product: Secondary Amine Workup_Deprotection->Final_Product

Caption: N-Alkylation and Deprotection Workflow.

Safety Precautions

  • Azodicarboxylates (DEAD and DIAD): These reagents are toxic and potential explosives, especially when heated. Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Thiophenol: Highly toxic and has a strong, unpleasant odor. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Solvents (THF, DMF): These are flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions.

References

Application of N-Methyl-2-nitrobenzenesulfonamide in Solid-Phase Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylation of peptides, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification can lead to increased metabolic stability, improved cell permeability, and enhanced oral bioavailability. The use of N-Methyl-2-nitrobenzenesulfonamide chemistry provides a robust and efficient method for the site-selective N-methylation of peptides directly on the solid support during solid-phase peptide synthesis (SPPS). This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of 2-nitrobenzenesulfonyl (oNBS) chloride for the preparation of N-methylated peptides.

The on-resin N-methylation process is a three-step procedure fully integrated into the standard SPPS workflow.[1][2] It involves the protection of the N-terminal amine with an o-nitrobenzenesulfonyl (oNBS) group, followed by methylation of the resulting sulfonamide, and subsequent deprotection to reveal the N-methylated amine, ready for the coupling of the next amino acid.

Key Advantages of the oNBS Methodology:

  • Efficiency: The three-step procedure can be significantly optimized to reduce the total reaction time.[1][3]

  • Compatibility: The protection and deprotection conditions are orthogonal to standard Fmoc- and Boc-based SPPS strategies.[4]

  • Versatility: The method is applicable to a wide range of amino acids for the synthesis of peptides with single or multiple N-methylated residues.[1]

Data Presentation

The following tables summarize quantitative data related to the on-resin N-methylation process, including optimized reaction times and reported yields for various conditions.

Table 1: Optimized Reaction Times for On-Resin N-Methylation [1]

StepMethodReagentsTime (minutes)
SulfonylationUltrasonic Agitation4 eq o-NBS-Cl, 10 eq DMAP in NMP5
MethylationUltrasonic Agitation10 eq DBU, 20 eq (CH₃)₂SO₄ in NMP25 (2 x 12.5 min)
DesulfonylationUltrasonic Agitation10 eq 2-Mercaptoethanol, 5 eq DBU in NMP10 (2 x 5 min)
Total Ultrasonic Agitation 40
SulfonylationStandard Shaker4 eq o-NBS-Cl, 10 eq DMAP in NMP120
MethylationStandard Shaker10 eq DBU, 20 eq (CH₃)₂SO₄ in NMP60 (2 x 30 min)
DesulfonylationStandard Shaker10 eq 2-Mercaptoethanol, 5 eq DBU in NMP60 (2 x 30 min)
Total Standard Shaker 240

Table 2: Reported Purity/Yields for Peptides Synthesized with N-Methylation

Peptide SequenceN-Methylated Residue(s)Synthesis MethodPurity/YieldReference
RWG-NH₂ArgTime-Reduced (Ultrasonic)85% crude purity[1]
Somatostatin Analogue3 methylation sitesTime-Reduced (Ultrasonic)Good to excellent yields[1]

Experimental Protocols

This section provides detailed methodologies for the key steps in the on-resin N-methylation of peptides using the oNBS protecting group strategy.

Protocol 1: On-Resin N-Methylation of a Peptide

This protocol describes a general procedure for the N-methylation of the N-terminal amino acid of a peptide sequence assembled on a solid support.

Materials:

  • Peptide-bound resin (e.g., Rink Amide resin) with a free N-terminal amine

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)[5]

  • 2,4,6-Collidine or 4-(Dimethylamino)pyridine (DMAP)[1][5]

  • N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[5]

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • 2-Mercaptoethanol (β-mercaptoethanol)[5]

Procedure:

Step 1: Sulfonylation (oNBS Protection)

  • Swell the peptide-bound resin (1 equivalent) in NMP or DCM in a peptide synthesis vessel.

  • Prepare a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (5 equivalents) or DMAP (10 equivalents) in NMP.

  • Add the solution to the swollen resin and agitate at room temperature. Reaction time can vary from 5 minutes with ultrasonic agitation to 2 hours with a standard shaker.[1]

  • Wash the resin thoroughly with NMP (3x) and DCM (3x).

  • Optional: Perform a Kaiser test to confirm the complete protection of the primary amine (the beads should remain colorless).

Step 2: Methylation

  • Swell the oNBS-protected peptide-resin in NMP.

  • Prepare a solution of DBU (5-10 equivalents) in NMP and add it to the resin. Agitate for 2-3 minutes.

  • Prepare a solution of dimethyl sulfate (10-20 equivalents) in NMP.

  • Add the dimethyl sulfate solution to the resin and agitate. This step is typically repeated. With ultrasonic agitation, two cycles of 12.5 minutes are effective.[1]

  • Wash the resin thoroughly with NMP (5x).

Step 3: Desulfonylation (oNBS Deprotection)

  • Swell the N-methylated peptide-resin in NMP.

  • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

  • Add the solution to the resin. The appearance of a yellow-green color indicates the cleavage of the oNBS group.[1]

  • Agitate the mixture. This step can be repeated. With ultrasonic agitation, two cycles of 5 minutes are sufficient.[1]

  • Wash the resin thoroughly with NMP (3x) and DCM (3x).

The resin is now ready for the coupling of the next amino acid residue using standard SPPS protocols. Note that coupling to an N-methylated amino acid can be challenging and may require stronger coupling reagents or longer reaction times.[6]

Visualizations

Diagram 1: Experimental Workflow for On-Resin N-Methylation

On_Resin_N_Methylation cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) start Peptide on Resin (Free N-terminus) sulfonylation Step 1: Sulfonylation (oNBS Protection) start->sulfonylation o-NBS-Cl, Base (e.g., Collidine) methylation Step 2: Methylation sulfonylation->methylation Base (e.g., DBU), Methylating Agent (e.g., (CH₃)₂SO₄) desulfonylation Step 3: Desulfonylation (oNBS Cleavage) methylation->desulfonylation Thiol (e.g., 2-Mercaptoethanol), Base (e.g., DBU) coupling Couple Next Amino Acid desulfonylation->coupling end_peptide N-Methylated Peptide on Resin desulfonylation->end_peptide coupling->end_peptide Reagent_Logic cluster_protection Protection cluster_methylation Methylation cluster_deprotection Deprotection reagent_protection o-NBS-Cl 2,4,6-Collidine step_protection Sulfonylation reagent_protection->step_protection step_methylation N-Alkylation reagent_methylation DBU (CH₃)₂SO₄ reagent_methylation->step_methylation step_deprotection Desulfonylation reagent_deprotection 2-Mercaptoethanol DBU reagent_deprotection->step_deprotection

References

Application Notes and Protocols: N-Methyl-2-nitrobenzenesulfonamide in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Methyl-2-nitrobenzenesulfonamide, and more broadly the 2-nitrobenzenesulfonyl (Ns) protecting group, in the synthesis of complex natural products. This reagent is a cornerstone of the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines.

Introduction

The temporary protection of primary amines is a frequent necessity in the multi-step synthesis of natural products and other complex organic molecules. The 2-nitrobenzenesulfonyl group (nosyl group, Ns) has emerged as a highly effective protecting group for primary amines. The resulting N-alkyl-2-nitrobenzenesulfonamides are stable to a range of reaction conditions, and more importantly, the nosyl group can be readily cleaved under mild conditions, a significant advantage over more traditional sulfonyl protecting groups like tosyl. This methodology, often referred to as the Fukuyama amine synthesis, has found significant application in the total synthesis of alkaloids and other nitrogen-containing natural products.

Key Applications in Natural Product Synthesis

A prominent example of the strategic use of a 2-nitrobenzenesulfonamide is in the total synthesis of the potent anticancer agent (+)-Vinblastine , accomplished by Fukuyama and coworkers.[1][2][3] In this complex synthesis, a 2-nitrobenzenesulfonamide was employed to facilitate a crucial macrocyclization step, forming a key intermediate of the velbanamine portion of the molecule.[1][4] The Ns-protected amine was sufficiently acidic to allow for intramolecular alkylation, and the subsequent mild deprotection was critical to revealing the secondary amine necessary for the final ring closure.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and yields for the key steps involving 2-nitrobenzenesulfonamides: the protection of primary amines and the deprotection of the resulting N-alkylated sulfonamides.

Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride

Primary Amine SubstrateBaseSolventTemperature (°C)TimeYield (%)
BenzylamineTriethylamineDichloromethane0 to rt15 min98
4-MethoxybenzylamineTriethylamineDichloromethane0 to rt20 min90-91
n-PropylaminePyridineDichloromethanert1 h>95
Cyclohexylamine2,6-LutidineDichloromethanert2 h>95
Glycine methyl esterTriethylamineDichloromethane0 to rt30 min96

Table 2: Deprotection of N-Alkyl-2-nitrobenzenesulfonamides

N-Alkyl-2-nitrobenzenesulfonamide SubstrateThiol ReagentBaseSolventTemperature (°C)TimeYield (%)
N-Benzyl-N-methyl-2-nitrobenzenesulfonamideThiophenolK₂CO₃DMFrt1 h95
N-(4-Methoxybenzyl)-N-propyl-2-nitrobenzenesulfonamideThiophenolKOHAcetonitrile5040 min89-91[1]
Various N-nosyl amino acid estersMercaptoacetic acidLiOHDMFrt30 min>90
N-Nosyl-piperidinep-Mercaptobenzoic acidK₂CO₃DMF4012 h92
N-Nosyl-N-methylbenzylaminePolystyrene-supported thiophenolCs₂CO₃DMFrt24 h96

Note: "rt" denotes room temperature. Yields are isolated yields.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

This protocol describes the general procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

Materials:

  • Primary amine (1.0 equiv)

  • 2-Nitrobenzenesulfonyl chloride (1.05 equiv)

  • Triethylamine (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the primary amine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Add 2-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude N-(2-nitrobenzenesulfonyl)amine, which can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection of an N-Alkyl-2-nitrobenzenesulfonamide using Thiophenol

This protocol outlines a common procedure for the removal of the nosyl group.

Materials:

  • N-Alkyl-2-nitrobenzenesulfonamide (1.0 equiv)

  • Thiophenol (2.5 equiv)

  • Potassium carbonate (2.5 equiv) or Potassium hydroxide (2.5 equiv)

  • Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the N-alkyl-2-nitrobenzenesulfonamide in anhydrous DMF or acetonitrile, add the thiol reagent.

  • Add the base (e.g., potassium carbonate) and stir the mixture at room temperature or elevated temperature as required. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude secondary amine can be purified by column chromatography or distillation.

Safety Note: Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound in synthesis.

experimental_workflow cluster_protection Protection cluster_alkylation Alkylation cluster_deprotection Deprotection Primary_Amine Primary Amine (R-NH2) Protection_Step 2-Nitrobenzenesulfonyl Chloride, Base Primary_Amine->Protection_Step Nosyl_Amide N-Nosyl Amide (R-NHNs) Protection_Step->Nosyl_Amide Alkylation_Step Methylating Agent (e.g., MeI, Me₂SO₄), Base Nosyl_Amide->Alkylation_Step N_Methyl_Nosyl_Amide N-Methyl-N-Nosyl Amide (R-N(Me)Ns) Alkylation_Step->N_Methyl_Nosyl_Amide Deprotection_Step Thiol, Base N_Methyl_Nosyl_Amide->Deprotection_Step Secondary_Amine Secondary Amine (R-NHMe) Deprotection_Step->Secondary_Amine

Caption: General workflow for the synthesis of a secondary amine using a 2-nitrobenzenesulfonamide protecting group.

fukuyama_vinblastine Start Acyclic Precursor with Primary Amine Protection Protection with 2-Nitrobenzenesulfonyl Chloride Start->Protection Macrocyclization Intramolecular Alkylation (Macrocyclization) Protection->Macrocyclization Deprotection Nosyl Deprotection (Thiol, Base) Macrocyclization->Deprotection Final_Steps Further Transformations Deprotection->Final_Steps Vinblastine (+)-Vinblastine Final_Steps->Vinblastine

Caption: Simplified logic of the application of 2-nitrobenzenesulfonamide in the total synthesis of (+)-Vinblastine.

deprotection_mechanism Nosyl_Amide N-Alkyl-2-nitrobenzenesulfonamide Thiolate + RS⁻ (Thiolate) Meisenheimer Meisenheimer Complex (Intermediate) Nosyl_Amide->Meisenheimer Nucleophilic Aromatic Substitution Products Secondary Amine (R₂NH) + 2-Nitrophenylthiolate Meisenheimer->Products Elimination

Caption: Simplified mechanism of the deprotection of a 2-nitrobenzenesulfonamide via a Meisenheimer complex.

References

Application Notes and Protocols: N-Methyl-2-nitrobenzenesulfonamide in Reactions with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-methyl-2-nitrobenzenesulfonamide and related 2-nitrobenzenesulfonyl (nosyl) reagents in the synthesis and modification of sterically hindered amines. The protocols outlined below are based on the robust and versatile Fukuyama amine synthesis methodology, which allows for the formation of N-nosyl protected amines, subsequent N-alkylation, and efficient deprotection under mild conditions. This methodology is particularly valuable when dealing with sterically encumbered substrates, which are often challenging to functionalize using traditional methods.

Introduction

The protection and subsequent functionalization of amines are fundamental operations in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Sterically hindered amines present a significant challenge due to their reduced nucleophilicity and the steric hindrance around the nitrogen atom, which can impede bond formation. The 2-nitrobenzenesulfonyl (nosyl) protecting group offers a powerful solution to this challenge.

The electron-withdrawing nature of the ortho-nitro group on the phenyl ring of the nosyl chloride enhances the electrophilicity of the sulfur atom, facilitating the sulfonylation of even weakly nucleophilic and sterically hindered amines.[1] Once protected, the resulting N-nosyl amide exhibits increased N-H acidity, enabling facile N-alkylation under mild basic conditions or via the Mitsunobu reaction.[1] Crucially, the nosyl group can be readily cleaved under mild conditions using a thiol nucleophile, a process that is often compatible with a wide range of sensitive functional groups.[1]

This document provides detailed protocols and quantitative data for the key steps involving this compound and related reagents in the context of sterically hindered amines:

  • Protection of Sterically Hindered Amines: Reaction of 2-nitrobenzenesulfonyl chloride with sterically hindered primary and secondary amines.

  • Alkylation of N-Nosyl Amides: N-alkylation of N-nosyl protected amines, including those with steric bulk, using alkyl halides or the Fukuyama-Mitsunobu reaction with sterically hindered alcohols.

  • Deprotection of N-Nosyl Amines: Removal of the nosyl group to liberate the free secondary or tertiary amine.

Data Presentation

The following tables summarize quantitative data for the key reactions involving 2-nitrobenzenesulfonamides with sterically hindered substrates.

Table 1: Protection of Amines with 2-Nitrobenzenesulfonyl Chloride

Amine Substrate (Sterically Hindered)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
tert-ButylaminePyridineCH₂Cl₂0 to rt295Fictionalized Example
DiisopropylamineTriethylamineCH₂Cl₂0 to rt1285Fictionalized Example
2,2,6,6-Tetramethylpiperidinen-BuLi, then NsClTHF-78 to rt470Fictionalized Example
AnilinePyridineCH₂Cl₂0 to rt198Fictionalized Example
2,6-DiisopropylanilinePyridineCH₂Cl₂rt to 402465Fictionalized Example

Table 2: Alkylation of N-Nosyl Amides with Sterically Hindered Electrophiles

N-Nosyl AmideAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-(tert-Butyl)-2-nitrobenzenesulfonamideIsopropyl iodideK₂CO₃DMF601275Fictionalized Example
N-(Isopropyl)-2-nitrobenzenesulfonamidesec-Butyl bromideCs₂CO₃DMF601868Fictionalized Example
This compound1-Adamantyl bromideNaHDMF802440Fictionalized Example

Table 3: Fukuyama-Mitsunobu Reaction with Sterically Hindered Alcohols

N-Nosyl AmideAlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compound(-)-MentholDEAD, PPh₃THF0 to rt1288Fictionalized Example
N-Ethyl-2-nitrobenzenesulfonamide1-AdamantanolDIAD, PPh₃Toluene602455Fictionalized Example
2-NitrobenzenesulfonamideCholesterolDEAD, PPh₃THFrt1692Fictionalized Example

Table 4: Deprotection of Sterically Hindered N-Nosyl Amines

N-Nosyl Amide SubstrateThiol ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-(tert-Butyl)-N-isopropyl-2-nitrobenzenesulfonamideThiophenolK₂CO₃CH₃CN50292Fictionalized Example
N,N-Diisopropyl-2-nitrobenzenesulfonamideThiophenolK₂CO₃CH₃CN50488Fictionalized Example
N-(1-Adamantyl)-N-methyl-2-nitrobenzenesulfonamideThiophenolCs₂CO₃DMFrt1285Fictionalized Example
N-(2,6-Diisopropylphenyl)-N-methyl-2-nitrobenzenesulfonamide2-MercaptoethanolDBUDMFrt690Fictionalized Example

Experimental Protocols

General Protocol for the Protection of Sterically Hindered Amines

This protocol describes the formation of a 2-nitrobenzenesulfonamide from a sterically hindered primary or secondary amine.

Materials:

  • Sterically hindered amine (1.0 equiv)

  • 2-Nitrobenzenesulfonyl chloride (1.05 - 1.2 equiv)

  • Pyridine or Triethylamine (1.5 - 2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the sterically hindered amine (1.0 equiv) and pyridine or triethylamine (1.5 - 2.0 equiv) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 - 1.2 equiv) in dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For highly hindered amines, gentle heating (e.g., 40 °C) may be required.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for the N-Alkylation of Sterically Hindered N-Nosyl Amides

This protocol is for the alkylation of an N-nosyl amide with an alkyl halide.

Materials:

  • N-Nosyl amide (1.0 equiv)

  • Alkyl halide (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of the N-nosyl amide (1.0 equiv) and K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) in anhydrous DMF, add the alkyl halide (1.1 - 1.5 equiv).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

General Protocol for the Fukuyama-Mitsunobu Reaction with Sterically Hindered Alcohols

This protocol describes the N-alkylation of an N-nosyl amide with a sterically hindered secondary alcohol.

Materials:

  • N-Nosyl amide (1.2 equiv)

  • Sterically hindered alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-nosyl amide (1.2 equiv), sterically hindered alcohol (1.0 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. For very hindered alcohols, heating may be necessary. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to isolate the N-alkylated product.

General Protocol for the Deprotection of Sterically Hindered N-Nosyl Amines

This protocol outlines the cleavage of the nosyl group to yield the free amine.

Materials:

  • N-Nosyl amide (1.0 equiv)

  • Thiophenol (2.0 - 3.0 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the N-nosyl amide (1.0 equiv) in acetonitrile or DMF, add potassium carbonate or cesium carbonate (2.0 - 3.0 equiv) and thiophenol (2.0 - 3.0 equiv).

  • Stir the mixture at room temperature or heat to 50 °C for 1-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers and wash with 1 M NaOH (to remove excess thiophenol), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography on silica gel or by distillation.

Mandatory Visualizations

The following diagrams illustrate the key workflows and mechanisms described in these application notes.

Fukuyama_Amine_Synthesis cluster_protection Protection cluster_alkylation Alkylation cluster_deprotection Deprotection start Primary or Sterically Hindered Secondary Amine product1 N-Nosyl Amide start->product1 CH₂Cl₂ reagent1 2-Nitrobenzenesulfonyl Chloride reagent1->product1 base1 Pyridine or Et3N base1->product1 product2 N,N-Disubstituted N-Nosyl Amide product1->product2 DMF reagent2 Alkyl Halide reagent2->product2 base2 K₂CO₃ or Cs₂CO₃ base2->product2 end Sterically Hindered Secondary or Tertiary Amine product2->end CH₃CN or DMF reagent3 Thiophenol reagent3->end base3 K₂CO₃ or Cs₂CO₃ base3->end

Caption: Workflow for the synthesis of sterically hindered amines.

Fukuyama_Mitsunobu_Reaction cluster_mitsunobu Fukuyama-Mitsunobu Alkylation cluster_deprotection_mitsunobu Deprotection start_nosyl N-Nosyl Amide product_mitsunobu N-Alkylated N-Nosyl Amide start_nosyl->product_mitsunobu THF or Toluene start_alcohol Sterically Hindered Secondary Alcohol start_alcohol->product_mitsunobu reagents_mitsunobu DEAD or DIAD + PPh₃ reagents_mitsunobu->product_mitsunobu end_product Sterically Hindered Secondary or Tertiary Amine product_mitsunobu->end_product CH₃CN or DMF reagent_deprotection Thiophenol + Base reagent_deprotection->end_product

Caption: Fukuyama-Mitsunobu reaction for amine synthesis.

Deprotection_Mechanism cluster_mechanism Deprotection Mechanism nosyl_amide N-Nosyl Amide (Ar-SO₂-NR¹R²) meisenheimer Meisenheimer Complex nosyl_amide->meisenheimer Nucleophilic Aromatic Substitution thiolate Thiolate (RS⁻) thiolate->meisenheimer amine_product Free Amine (HNR¹R²) meisenheimer->amine_product Elimination byproduct Aryl Thioether + SO₂ meisenheimer->byproduct

Caption: Mechanism of N-nosyl group deprotection.

References

Application Notes and Protocols for the Synthesis of Macrocyclic Polyamines using N-Methyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of macrocyclic polyamines is a cornerstone in the development of supramolecular chemistry, with applications ranging from MRI contrast agents to therapeutic agents and gene delivery vectors. A critical aspect of these multi-step syntheses is the strategic use of protecting groups for the amine functionalities. The 2-nitrobenzenesulfonyl (nosyl) group, and its N-methylated analogue, N-methyl-2-nitrobenzenesulfonamide, have emerged as highly effective protecting groups.[1][2] This is due to their robust nature under various synthetic conditions and, crucially, their facile removal under mild conditions, which preserves the integrity of the often complex macrocyclic structure.[2][3]

The "nosyl" protecting group strategy offers significant advantages over more traditional sulfonamides like tosyl, which require harsh deprotection conditions that can compromise the final product.[1] The acidity of the N-H proton in a nosyl-protected amine allows for straightforward alkylation, a key step in the cyclization process to form the macrocyclic framework.[2][4] Deprotection is typically achieved via nucleophilic aromatic substitution using a thiol-based reagent, proceeding through a Meisenheimer intermediate under mild basic conditions.[2][3]

These application notes provide a detailed protocol for the synthesis of a model macrocyclic polyamine utilizing this compound as a protecting group. The workflow covers the protection of a linear polyamine, a subsequent cyclization step, and the final deprotection to yield the target macrocycle.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of a protected macrocyclic polyamine and its subsequent deprotection. These values are representative and may vary depending on the specific substrate and scale of the reaction.

Table 1: Summary of Conditions for N-Nosylation and Cyclization

StepReactantsReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
N-Nosylation Linear Polyamine, 2-Nitrobenzenesulfonyl chloridePyridine, Dichloromethane (DCM)0 to RT4 - 1290 - 98
N-Methylation N-Nosylated PolyamineMethyl Iodide, K₂CO₃, DMFRoom Temperature12 - 24>95
Cyclization N-Methyl-N-Nosylated Polyamine, DihaloalkaneCs₂CO₃, DMF60 - 8024 - 4850 - 70

Table 2: Summary of Conditions for Deprotection of N-Methyl-2-nitrobenzenesulfonamides

SubstrateThiol Reagent (equiv.)Base (equiv.)SolventTemperature (°C)TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile5040 min89-91[3]
N-Nosyl-L-phenylalanine methyl esterMercaptoethanolDBUDMFRoom Temperature30 min98[5]
General N-alkyl-2-nitrobenzenesulfonamidesPerfluorinated thiolK₂CO₃THFRoom Temperature24 hHigh[6]
N-Methyl-N-benzyl-o-nitrobenzenesulfonamidePS-thiophenolCs₂CO₃THFRoom Temperature24 h96[7]

Experimental Protocols

Protocol 1: Synthesis of a N,N',N'',N'''-Tetra(2-nitrobenzenesulfonyl)-triethylenetetramine

This protocol details the protection of the primary and secondary amines of a linear polyamine.

Materials:

  • Triethylenetetramine

  • 2-Nitrobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve triethylenetetramine (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add pyridine (4.4 eq) to the solution.

  • Dissolve 2-nitrobenzenesulfonyl chloride (4.2 eq) in DCM and add it dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Macrocyclization with a Dihaloalkane

This protocol describes the formation of the macrocyclic ring through alkylation of the protected polyamine.

Materials:

  • N,N',N'',N'''-Tetra(2-nitrobenzenesulfonyl)-triethylenetetramine

  • 1,2-Dibromoethane

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • To a solution of the tetra-nosylated polyamine (1.0 eq) in anhydrous DMF, add cesium carbonate (5.0 eq).

  • Add 1,2-dibromoethane (1.1 eq) to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the formation of the macrocycle by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting macrocyclic product by column chromatography.

Protocol 3: Deprotection of the this compound Groups

This protocol details the removal of the nosyl groups to yield the final macrocyclic polyamine.[2]

Materials:

  • Protected macrocyclic polyamine

  • Thiophenol

  • Potassium hydroxide (KOH)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • In a round-bottom flask, prepare a solution of potassium thiophenolate by dissolving thiophenol (10.0 eq) in acetonitrile and adding a 10.9 M aqueous solution of KOH (10.0 eq) at 0 °C.

  • After stirring for 5 minutes, remove the ice bath.

  • Add a solution of the N-methyl-nosylated macrocycle (1.0 eq) in acetonitrile to the thiophenolate solution over 20 minutes.

  • Heat the reaction mixture in an oil bath at 50°C for 40 minutes.[2]

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (3x).[2]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • The crude macrocyclic polyamine can be further purified by crystallization or column chromatography.

Safety Precautions:

  • Thiophenol is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[3]

  • Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.[3]

Visualizations

Experimental Workflow

G Experimental Workflow for Macrocyclic Polyamine Synthesis A Linear Polyamine B N-Nosylation (2-Nitrobenzenesulfonyl chloride, Pyridine) A->B C Nosyl-Protected Linear Polyamine B->C D Cyclization (Dihaloalkane, Cs₂CO₃) C->D E Nosyl-Protected Macrocycle D->E F Deprotection (Thiophenol, KOH) E->F G Final Macrocyclic Polyamine F->G

Caption: A flowchart illustrating the key stages in the synthesis of macrocyclic polyamines.

Deprotection Mechanism

G Mechanism of Nosyl Group Deprotection cluster_0 Reaction Components cluster_1 Products A Nosyl-Protected Amine (R₂N-Ns) C Meisenheimer Complex (Intermediate) A->C + PhS⁻ B Thiophenolate (PhS⁻) B->C D Free Amine (R₂NH) C->D Elimination E Byproduct C->E Elimination

Caption: Simplified mechanism of the nosyl deprotection via a Meisenheimer intermediate.[2][3]

References

Troubleshooting & Optimization

Low yield in Fukuyama amine synthesis with N-Methyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Fukuyama amine synthesis, with a specific focus on reactions involving N-Methyl-2-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the Fukuyama amine synthesis starting with this compound?

The synthesis involves two main steps:

  • N-Alkylation: The alkylation of this compound with an alkyl halide or an alcohol (via the Mitsunobu reaction).

  • Deprotection: The removal of the 2-nitrobenzenesulfonyl (nosyl) group to yield the desired secondary amine.

Q2: Why is the 2-nitrobenzenesulfonyl (nosyl) group used in this synthesis?

The nosyl group serves two primary purposes. First, it is a good protecting group for the amine. Second, its strong electron-withdrawing nature increases the acidity of the N-H proton (in the case of a primary amine starting material), facilitating alkylation under milder conditions.[1] The nosyl group can be cleaved under mild conditions using a thiol-based reagent, which is a key advantage over other sulfonyl protecting groups like the tosyl group.[1]

Q3: What is the mechanism of the deprotection step?

The deprotection proceeds via a nucleophilic aromatic substitution. A thiolate anion attacks the aromatic ring of the sulfonamide, forming a Meisenheimer complex.[1] This intermediate then collapses, releasing the desired amine and a sulfur dioxide molecule.

Troubleshooting Guide for Low Yields

Low yields in the Fukuyama amine synthesis can arise from issues in either the alkylation or the deprotection step. This guide addresses common problems and provides potential solutions.

Issue 1: Low Yield in the N-Alkylation Step

Q: I am getting a low yield after the alkylation of this compound. What are the possible causes?

A: Low yields in the alkylation step can be attributed to several factors, including incomplete reaction, side reactions, or steric hindrance. The table below summarizes potential causes and troubleshooting strategies.

Potential Cause Troubleshooting Strategy
Incomplete Reaction - Increase reaction time and/or temperature: Monitor the reaction progress by TLC to determine the optimal duration and temperature. - Choice of base: For alkylations with alkyl halides, a stronger base like K₂CO₃ or Cs₂CO₃ may be required to ensure complete deprotonation of the sulfonamide. - Mitsunobu reagent selection: In Mitsunobu reactions, diisopropyl azodicarboxylate (DIAD) can be more effective than diethyl azodicarboxylate (DEAD), especially in solid-phase synthesis.[2]
Steric Hindrance - Alkylating agent: If using a sterically hindered alkylating agent (e.g., a secondary alcohol in a Mitsunobu reaction), yields can be significantly lower.[3] Consider alternative synthetic routes if possible. - Reaction conditions: The addition of a base like imidazole has been reported to enhance tolerance towards sterically bulky alcohols in Fukuyama-Mitsunobu reactions.[4]
Side Reactions - Over-alkylation: While the nosyl group reduces the likelihood of over-alkylation, it can still occur. Using a moderate excess of the alkylating agent (e.g., 1.1-1.5 equivalents) can help. - Elimination: If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with the desired substitution. Using a less hindered base and milder reaction conditions may minimize this.
Reagent Quality - Purity of reagents: Ensure that this compound, the alkylating agent, solvents, and bases are pure and anhydrous. Water can interfere with the reaction, particularly in the Mitsunobu reaction.
Issue 2: Low Yield in the Deprotection Step

Q: My alkylation reaction appears to be successful, but I am observing a low yield of the final amine after the deprotection step. What could be the problem?

A: Inefficient deprotection is a common reason for low overall yields. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Strategy
Incomplete Deprotection - Thiol reagent: Ensure a sufficient excess of the thiol reagent is used (typically 2.5 equivalents or more).[5] - Reaction time and temperature: The reaction may require heating (e.g., 50 °C) and extended reaction times.[1] Monitor by TLC until the starting material is fully consumed. - Choice of thiol and base: Thiophenol with a base like potassium hydroxide or cesium carbonate is commonly used.[1][3] Mercaptoacetic acid with lithium hydroxide is another option.[3] For challenging substrates, a second addition of the thiol reagent may be necessary.[6]
Product Loss During Work-up - Extraction: Ensure the pH of the aqueous layer is appropriately basic during extraction to ensure the amine is in its free base form for efficient extraction into an organic solvent. - Purification: The final amine product may be volatile. Care should be taken during solvent removal. Purification by column chromatography may be necessary to remove byproducts such as the diaryl disulfide formed from the thiol.
Side Reactions - Oxidation of the amine: While less common, the desired amine product could be susceptible to oxidation under certain conditions. Ensuring an inert atmosphere during the reaction and work-up can be beneficial.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M), add potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) to the stirred mixture.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Deprotection of the Nosyl Group

This protocol is adapted from a general procedure for nosyl group deprotection.[1]

  • In a round-bottom flask, dissolve the N-alkyl-N-methyl-2-nitrobenzenesulfonamide (1.0 eq.) in acetonitrile (0.1 M).

  • Add thiophenol (2.5 eq.).

  • Cool the mixture in an ice-water bath and add a solution of potassium hydroxide (2.5 eq.) in water dropwise.

  • Remove the ice bath and heat the reaction mixture to 50 °C for 40-60 minutes, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction with water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation.

Data Presentation

The following table provides representative yields for the deprotection of a nosyl-protected amine under various conditions, illustrating the impact of the thiol and base selection.

SubstrateThiol Reagent (eq.)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile500.6789-91[5]
N-Nosyl-protected amineThiophenol (2.5)K₂CO₃ (3.0)DMF230.67High[3]
N-Nosyl-protected amineMercaptoacetic acid (2.0)LiOH (4.0)DMF231High[3]

Visualizations

Troubleshooting_Workflow start Low Yield in Fukuyama Amine Synthesis check_step Identify Problematic Step: Alkylation or Deprotection? start->check_step alkylation_issue Low Yield in Alkylation check_step->alkylation_issue Alkylation deprotection_issue Low Yield in Deprotection check_step->deprotection_issue Deprotection check_alk_cause Potential Causes? alkylation_issue->check_alk_cause incomplete_rxn_alk Incomplete Reaction check_alk_cause->incomplete_rxn_alk steric_hindrance Steric Hindrance check_alk_cause->steric_hindrance side_rxns_alk Side Reactions check_alk_cause->side_rxns_alk reagent_quality_alk Reagent Quality check_alk_cause->reagent_quality_alk solution_alk Optimize: Time, Temp, Base, Reagents Ensure Anhydrous Conditions incomplete_rxn_alk->solution_alk steric_hindrance->solution_alk side_rxns_alk->solution_alk reagent_quality_alk->solution_alk check_dep_cause Potential Causes? deprotection_issue->check_dep_cause incomplete_rxn_dep Incomplete Deprotection check_dep_cause->incomplete_rxn_dep workup_loss Product Loss During Work-up check_dep_cause->workup_loss side_rxns_dep Side Reactions check_dep_cause->side_rxns_dep solution_dep Optimize: Thiol, Base, Time, Temp Adjust Work-up pH incomplete_rxn_dep->solution_dep workup_loss->solution_dep side_rxns_dep->solution_dep

Caption: Troubleshooting workflow for low yields.

Fukuyama_Amine_Synthesis cluster_alkylation Alkylation Step cluster_deprotection Deprotection Step start_material This compound alkylated_product N-Alkyl-N-methyl-2-nitrobenzenesulfonamide start_material->alkylated_product Base or Mitsunobu Reagents alkylating_agent R-X or R-OH alkylating_agent->alkylated_product final_product Secondary Amine (R-NHMe) alkylated_product->final_product Deprotection thiol Thiol (e.g., PhSH) + Base thiol->final_product

Caption: Experimental workflow for Fukuyama amine synthesis.

References

Technical Support Center: N-Methyl-2-nitrobenzenesulfonamide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of N-Methyl-2-nitrobenzenesulfonamide (N-methyl nosylamide).

Troubleshooting Guides

This section addresses specific problems that may arise during the deprotection of this compound, offering potential causes and actionable solutions.

Problem 1: Incomplete or Slow Deprotection Reaction

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Potential Causes:

    • Insufficient reagent stoichiometry.

    • Low reactivity of the thiol or base.

    • Decomposition of the thiol reagent.

    • Steric hindrance around the sulfonamide.

  • Solutions:

    • Increase Reagent Equivalents: Add a second equivalent of the thiol and base to the reaction mixture.[1]

    • Optimize Base: Cesium carbonate (Cs₂CO₃) has been shown to be more effective than stronger bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) in some cases.[1]

    • Reagent Quality: Use freshly opened or purified thiol to avoid issues with oxidation to the disulfide.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.

    • Microwave Irradiation: For rapid deprotection, microwave irradiation can be employed, though careful optimization of temperature and time is necessary to avoid degradation of reagents or solvents.[1]

Problem 2: Formation of Unidentified Side Products

  • Symptom: The appearance of unexpected spots on TLC or peaks in LC-MS of the crude reaction mixture.

  • Potential Causes:

    • Degradation of the solvent or reagents.

    • Reaction of the thiol with other functional groups on the substrate.

    • Reduction of the nitro group on the nosyl moiety prior to deprotection.

  • Solutions:

    • Solvent Choice: When using microwave heating, THF is often a better choice than DMF, which can decompose at higher temperatures.[1]

    • Orthogonality Check: Ensure that other functional groups in your molecule are compatible with the strongly nucleophilic and basic conditions of the deprotection.

    • Pre-reaction Check: If the starting material has been subjected to reducing conditions (e.g., hydrogenation) in a previous step, verify the integrity of the nosyl group. If the nitro group has been reduced to an amine, the standard deprotection will fail as the aromatic ring is no longer sufficiently electron-deficient for nucleophilic aromatic substitution.[2]

Problem 3: Difficulty in Purifying the Deprotected Amine

  • Symptom: The desired N-methylated amine is obtained in low purity after work-up and standard purification.

  • Potential Causes:

    • Co-elution of the product with the diaryl disulfide byproduct (e.g., diphenyl disulfide).

    • Presence of basic impurities.

  • Solutions:

    • Acidic Wash: During the aqueous work-up, wash the organic layer with a dilute acid (e.g., 1 M HCl) to form the hydrochloride salt of the desired amine. This will move the product into the aqueous layer, leaving non-basic impurities (like diphenyl disulfide) in the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified amine.

    • Strong Cation Exchange (SCX) Chromatography: For stubborn purifications, SCX chromatography can be very effective at isolating the basic amine from neutral or acidic impurities.[1]

    • Crystallization: If the amine product is a solid, crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the deprotection of this compound?

A1: The deprotection proceeds via a nucleophilic aromatic substitution mechanism. A soft nucleophile, typically a thiolate anion generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring of the nosyl group. This forms a Meisenheimer complex, which then collapses to release the deprotected amine and a sulfene intermediate that ultimately leads to the formation of a diaryl disulfide and sulfur dioxide.[3]

Q2: Which thiol and base combination is recommended for the deprotection?

A2: A common and effective combination is thiophenol as the thiol and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a solvent like DMF or acetonitrile. For easier removal of the thiol byproduct, polymer-supported thiophenol can be used, allowing for simple filtration to remove the reagent and its byproducts.[1] Odorless thiols, such as p-mercaptobenzoic acid, have also been successfully employed to mitigate the unpleasant smell of volatile thiols.[4]

Q3: Can I use other nucleophiles besides thiols for the deprotection?

A3: While thiols are the most common reagents for nosyl deprotection due to their high nucleophilicity and the mild reaction conditions they allow, other nucleophiles can be used, though they may require harsher conditions. The choice of nucleophile should be carefully considered based on the other functional groups present in the substrate.

Q4: What are the typical byproducts of the deprotection reaction?

A4: The most common byproduct from the reagent is the corresponding disulfide of the thiol used (e.g., diphenyl disulfide from thiophenol). Incomplete reaction will leave unreacted starting material. If using a polymer-supported thiol with microwave heating at high temperatures in DMF, byproducts from the degradation of the polymer resin can be observed.[1]

Q5: My nosyl group's nitro moiety was accidentally reduced to an amine. How can I deprotect the sulfonamide now?

A5: Standard nosyl deprotection conditions will not work because the aromatic ring is no longer electron-deficient. In this case, you are dealing with a more robust aminobenzenesulfonamide. Deprotection of such groups is significantly more challenging and may require harsh conditions such as strong acid (e.g., HBr) or potent reducing agents like samarium iodide, which may not be compatible with other functional groups in your molecule.[2]

Data Presentation

Table 1: Comparison of Deprotection Conditions for Nosyl-Protected Secondary Amines

SubstrateThiol Reagent (equiv.)Base (equiv.)SolventTemperatureTimeYield (%)Reference
N-Methyl-N-benzyl-2-nitrobenzenesulfonamideThiophenol (2.0)K₂CO₃ (3.0)DMFRoom Temp.2 h>95Synlett 2005, 19, 2996-2998
N-Methyl-N-benzyl-2-nitrobenzenesulfonamidePS-thiophenol (1.12)Cs₂CO₃ (3.25)THFRoom Temp.24 h96Synlett 2005, 19, 2996-2998
N-Methyl-N-benzyl-2-nitrobenzenesulfonamidePS-thiophenol (1.12 x 2)Cs₂CO₃ (3.25)THFMicrowave (80°C)6 min95Synlett 2005, 19, 2996-2998
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile50°C40 min89-91Org. Synth. 2002, 79, 196

Experimental Protocols

Protocol 1: Deprotection of this compound using Thiophenol and Potassium Carbonate

This protocol is a general procedure adapted from established methods for the deprotection of nosylamides.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in DMF or MeCN (0.1–0.5 M) is added potassium carbonate (3.0 equiv.).

  • Thiophenol (2.0 equiv.) is then added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and water.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with 1 M HCl (2x) to remove the product as its hydrochloride salt.

  • The acidic aqueous layers are combined and washed with ethyl acetate to remove any remaining non-basic impurities (e.g., diphenyl disulfide).

  • The aqueous layer is then carefully basified with saturated aqueous NaHCO₃ or 1 M NaOH until pH > 9.

  • The free amine is then extracted with ethyl acetate or dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure to afford the desired N-methylated amine.

Mandatory Visualizations

Deprotection_Mechanism substrate This compound meisenheimer Meisenheimer Complex substrate->meisenheimer + RS⁻ thiolate Thiolate (RS⁻) thiolate->meisenheimer amine Deprotected Amine (R-NHMe) meisenheimer->amine Elimination byproduct Diaryl Disulfide (RSSR) + SO₂ meisenheimer->byproduct

Caption: Deprotection mechanism via a Meisenheimer complex.

Troubleshooting_Workflow start Start Deprotection monitor Monitor Reaction (TLC/LC-MS) start->monitor incomplete Incomplete Reaction monitor->incomplete No complete Reaction Complete monitor->complete Yes add_reagents Add more Thiol/Base incomplete->add_reagents heat Increase Temperature incomplete->heat add_reagents->monitor heat->monitor workup Aqueous Workup complete->workup purification Purification (Column/Extraction) workup->purification pure_product Pure Product purification->pure_product Success impure_product Impure Product purification->impure_product Failure acid_wash Acidic Wash impure_product->acid_wash scx SCX Chromatography impure_product->scx acid_wash->purification scx->pure_product

References

Optimizing nosyl deprotection reaction time and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the time and temperature of nosyl (Ns) deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nosyl group cleavage?

A1: The cleavage of the 2-nitrobenzenesulfonyl (nosyl) group is a nucleophilic aromatic substitution reaction.[1] A thiol-based reagent, activated by a base to form a more nucleophilic thiolate, attacks the electron-deficient aromatic ring of the nosyl group. This forms a Meisenheimer complex, which is followed by the elimination of sulfur dioxide and the departure of the sulfonamide nitrogen, releasing the free amine.[1][2]

Q2: Why is the nosyl group a useful protecting group for amines?

A2: The nosyl group is valuable in organic synthesis because it is stable under various reaction conditions, including the basic conditions used for Fmoc group removal in peptide synthesis.[1][3] Its key advantage is its straightforward removal under mild conditions using thiolates, which provides orthogonality with other protecting groups like Boc and Cbz.[1][4][5]

Q3: What are the most common reagents used for nosyl deprotection?

A3: Thiols are the most widely used nucleophiles for nosyl deprotection.[4] Thiophenol, in combination with a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is a very common and effective reagent system.[2][5] Other thiols and solid-supported thiol reagents are also used to simplify purification.[4][6]

Q4: Are there odorless alternatives to foul-smelling thiols like thiophenol?

A4: Yes, due to the unpleasant odor of many thiol reagents, odorless alternatives have been developed.[7] One approach involves the in-situ formation of a thiolate from an odorless precursor like homocysteine thiolactone, catalyzed by a base such as DBU.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Action
Incomplete Deprotection Steric Hindrance: The substrate, particularly N-alkylated sulfonamides, may be sterically hindered, slowing the nucleophilic attack of the thiolate.[1]Increase reaction time and/or temperature. Consider using a less hindered thiol reagent if possible. For very hindered substrates, extended reaction times may be necessary.[1]
Insufficient Reagent: The amount of thiol or base may be insufficient to drive the reaction to completion.Use a larger excess of the thiol reagent and/or base. For some challenging substrates, near-stoichiometric amounts of thiophenol may not be enough.[5][8]
Low Temperature: The reaction may be too slow at room temperature, especially for less reactive substrates.Gently heat the reaction mixture. For example, heating to 50°C has been shown to be effective.[2] Microwave irradiation can also significantly accelerate the reaction, reducing times to minutes.[4]
Poor Base Solubility/Strength: The base may not be soluble or strong enough to efficiently generate the required thiolate nucleophile.Ensure the chosen base is appropriate for the solvent system. Cesium carbonate (Cs₂CO₃) has been shown to give better results than stronger bases like NaH in some systems.[4] The strength and solubility of the base are important parameters for efficiency.[8]
Side Product Formation Degradation at High Temperature: Some substrates or reagents may degrade at elevated temperatures, especially with microwave heating.When using microwave irradiation, start with lower temperatures (e.g., 80°C) and shorter irradiation cycles.[4] If degradation occurs, a lower temperature for a longer duration is preferable.
Reduced Nitro Group: If reducing conditions are present, the nitro group on the nosyl ring can be reduced to an amine, which complicates deprotection.Standard nosyl deprotection methods may not work on the reduced form. If this occurs, alternative, harsher deprotection methods like a long boil in 48% aqueous HBr might be required, but substrate compatibility is a major concern.[9]
Difficult Purification Excess Thiol Reagent: Removing excess thiophenol and its byproducts after the reaction can be challenging.Use a solid-supported thiol reagent. This allows for the removal of excess reagent and byproducts by simple filtration, greatly simplifying the workup.[4]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various nosyl deprotection methods, allowing for easy comparison of their efficacy under different conditions.

Table 1: Thiol-Based Deprotection in Solution

Thiol ReagentBaseSolventTemperatureTimeNotes
Thiophenol10.9 M aq. KOHAcetonitrile50°C40 minAdapted from Fukuyama amine synthesis.[2][3]
ThiophenolK₂CO₃AcetonitrileRoom Temp.~1-2 hoursMilder conditions using nearly stoichiometric amounts of thiophenol.[5]

Table 2: Solid-Supported and Microwave-Assisted Deprotection

Thiol ReagentBaseSolventTemperatureTimeNotes
PS-thiophenolCs₂CO₃DMFRoom Temp.24 hoursComplete conversion achieved at room temperature.[4]
PS-thiophenolCs₂CO₃THF80°C6 cycles x 1 minMicrowave-assisted; avoids degradation seen in DMF at higher temperatures.[4]
PS-thiophenolCs₂CO₃DMF120°C3 cycles x 1 minMicrowave-assisted; rapid but may cause resin degradation.[4]

Experimental Protocols

Protocol 1: Deprotection using Thiophenol and Potassium Hydroxide [2][3]

This protocol is adapted from a procedure used in the Fukuyama amine synthesis.

  • Preparation: In a round-bottomed flask under a nitrogen atmosphere, dissolve thiophenol (2.5 equivalents) in acetonitrile.

  • Base Addition: Cool the mixture in an ice-water bath and add an aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.

  • Substrate Addition: After stirring for 5 minutes, remove the ice bath. Add the N-nosyl-protected amine (1.0 equivalent) dissolved in acetonitrile over 20 minutes.

  • Reaction: Heat the reaction mixture in a 50°C oil bath for 40 minutes.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Deprotection using a Solid-Supported Thiol and Microwave Irradiation [4]

This method offers a simplified purification process.

  • Preparation: In a microwave-safe vial, dissolve the N-nosyl-protected amine (1.0 equivalent) in dry THF.

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.25 equivalents) followed by polymer-supported thiophenol (PS-thiophenol, ~1.1 equivalents).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 3 cycles of 1 minute each at 80°C.

  • Reaction Monitoring & Re-addition: After cooling, check the reaction progress (e.g., by TLC or LC-MS). If incomplete, add a second portion of PS-thiophenol (~1.1 equivalents) and irradiate for another 3 cycles.

  • Workup: After cooling, filter the reaction mixture to remove the resin. Wash the resin with THF and/or dichloromethane.

  • Purification: Combine the filtrates and evaporate the solvent to yield the deprotected amine. Further purification is often not necessary.

Visualizations

Deprotection_Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Release Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base (e.g., KOH) NosylAmine Ns-NHR' (Nosyl Amide) Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer + R-S⁻ FreeAmine H₂NR' (Free Amine) Meisenheimer->FreeAmine Elimination Byproducts Byproducts (Ar-SR, SO₂) Meisenheimer->Byproducts

Caption: Mechanism of Nosyl Deprotection by a Thiolate.

Deprotection_Workflow start Start: Ns-Protected Amine setup Reaction Setup: - Choose Thiol (e.g., Thiophenol) - Choose Base (e.g., KOH, Cs₂CO₃) - Choose Solvent (e.g., ACN, THF) start->setup conditions Select Conditions: - Temperature (RT to 80°C) - Time (40 min to 24h) setup->conditions monitor Monitor Reaction Progress (TLC, LC-MS) conditions->monitor incomplete Incomplete Reaction? monitor->incomplete workup Workup: - Quench Reaction - Extraction or Filtration purify Purify Product (Chromatography if needed) workup->purify end End: Purified Amine purify->end incomplete->conditions Yes (Increase Time/Temp) incomplete->workup No

Caption: General Experimental Workflow for Nosyl Deprotection.

References

Technical Support Center: Nosyl Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the removal of the nosyl (Ns) protecting group. This guide provides answers to frequently asked questions and solutions to common problems encountered during the deprotection process.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nosyl group cleavage?

A1: The removal of the 2-nitrobenzenesulfonyl (nosyl) group is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[1][2] A soft nucleophile, usually a thiol-based reagent, is activated by a base to form a more potent thiolate anion. This thiolate attacks the electron-deficient aromatic ring of the nosyl group, leading to the formation of a Meisenheimer complex.[2][3] This intermediate then collapses, eliminating sulfur dioxide and releasing the free amine.[3]

Q2: Why is my nosyl deprotection reaction incomplete?

A2: Incomplete removal of the nosyl group is a common issue and can stem from several factors:[1]

  • Steric Hindrance: The presence of bulky groups on the nitrogen atom or adjacent carbons can hinder the approach of the nucleophile, slowing down the reaction.[1]

  • Insufficient Reagents: An inadequate amount of the thiol reagent or base can lead to an incomplete reaction. It is crucial to use a sufficient excess of these reagents.

  • Reagent Quality: Thiol reagents can oxidize over time to form disulfides, which are not effective for the deprotection. Ensure you are using fresh or properly stored reagents.[4]

  • Reaction Conditions: Sub-optimal reaction time, temperature, or solvent can all contribute to incomplete conversion. Reaction monitoring by TLC or LC-MS is highly recommended.

  • Reduced Electron Deficiency: If the nitro group on the nosyl ring has been unintentionally reduced to an amine, the ring is no longer sufficiently electron-deficient for the nucleophilic attack to occur under standard conditions.[5]

Q3: Are there alternatives to foul-smelling thiols like thiophenol?

A3: Yes, the unpleasant odor of volatile thiols is a significant drawback. Several less odorous alternatives have been developed:

  • Solid-Supported Thiols: Using a polymer-supported thiophenol or mercaptoacetic acid resin simplifies purification (reagents are removed by filtration) and reduces odor.[4][6]

  • Odorless Thiol Precursors: An approach using homocysteine thiolactone in the presence of a base (like DBU) and an alcohol can generate the required thiolate in situ, avoiding the use of free thiols directly.[7]

  • Less Volatile Thiols: Reagents like mercaptoacetic acid or p-mercaptobenzoic acid are less volatile and have a less pervasive odor than thiophenol.[8][9]

Troubleshooting Guide

If you are experiencing incomplete deprotection, follow this troubleshooting workflow.

G start Incomplete Deprotection Observed (TLC/LC-MS) check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_issue Issue Found: - Old Thiol - Insufficient Equivalents - Wrong Base check_reagents->reagent_issue fix_reagents Prepare Fresh Reagents & Use Correct Stoichiometry reagent_issue->fix_reagents Yes no_reagent_issue Reagents OK reagent_issue->no_reagent_issue No fix_reagents->start Restart check_conditions 2. Optimize Reaction Conditions no_reagent_issue->check_conditions conditions_issue Potential Issue: - Low Temperature - Short Reaction Time check_conditions->conditions_issue fix_conditions Increase Temperature &/or Extend Reaction Time (Monitor Progress) conditions_issue->fix_conditions Yes no_conditions_issue Conditions OK conditions_issue->no_conditions_issue No complete Reaction Complete fix_conditions->complete check_substrate 3. Consider Substrate Effects (Steric Hindrance) no_conditions_issue->check_substrate substrate_issue High Steric Hindrance? check_substrate->substrate_issue fix_substrate Switch to Less Bulky Reagent (e.g., Mercaptoethanol) or Use Forcing Conditions (e.g., Microwave) substrate_issue->fix_substrate Yes substrate_issue->complete No fix_substrate->complete

Caption: Troubleshooting logic for incomplete nosyl group cleavage.

Quantitative Data on Deprotection Conditions

The following tables summarize typical conditions for nosyl group cleavage, providing a starting point for optimization.

Table 1: Solution-Phase Deprotection Conditions

Substrate (N-Nosyl Amine) Reagents Solvent Conditions Time Yield (%)
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)amine Thiophenol, KOH Acetonitrile 50°C 40 min 89-91
N-Nosyl-L-phenylalanine methyl ester Mercaptoethanol, DBU DMF Room Temp. 30 min 98

| N-Nosyl-N-methylbenzylamine | Thiophenol, Cs₂CO₃ | THF | Room Temp. | 24 h | 96 |

(Data sourced from references[2][3])

Table 2: Solid-Supported and Microwave-Assisted Deprotection

Substrate (N-Nosyl Amine) Reagents Solvent Conditions Time Yield (%)
N-Nosyl-N-methylbenzylamine PS-thiophenol, Cs₂CO₃ THF Room Temp. 24 h 96
N-Nosyl-N-methylbenzylamine PS-thiophenol, Cs₂CO₃ THF Microwave (80°C) 6 min 95
N-Nosyl-dibenzylamine PS-thiophenol, Cs₂CO₃ THF Microwave (80°C) 6 min 94

| N-Nosyl-piperidine | PS-thiophenol, Cs₂CO₃ | THF | Microwave (80°C) | 6 min | 92 |

(Data sourced from reference[2][4])

Experimental Protocols & Workflows

The diagram below illustrates a typical experimental workflow for nosyl deprotection.

G setup Reaction Setup: - Dissolve Substrate - Inert Atmosphere (N₂/Ar) add_base Add Base (e.g., K₂CO₃, Cs₂CO₃) setup->add_base add_thiol Add Thiol Reagent (e.g., Thiophenol) add_base->add_thiol reaction Stir at Specified Temp. add_thiol->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for nosyl deprotection.

Protocol 1: Deprotection using Thiophenol and Potassium Hydroxide

This protocol is adapted from a procedure used in the Fukuyama amine synthesis.[3]

  • Materials:

    • N-Nosyl protected amine (1.0 equiv)

    • Thiophenol (2.5 equiv)

    • Potassium hydroxide (KOH) (2.5 equiv)

    • Acetonitrile (ACN)

  • Procedure:

    • In a round-bottomed flask under a nitrogen atmosphere, dissolve thiophenol (2.5 equiv) in acetonitrile.

    • Cool the mixture in an ice-water bath.

    • Slowly add an aqueous solution of KOH (2.5 equiv) over 10 minutes.

    • After stirring for 5 minutes, remove the ice bath.

    • Add a solution of the N-nosyl protected amine (1.0 equiv) in acetonitrile over 20 minutes.

    • Heat the reaction mixture in a 50°C oil bath for 40-60 minutes, monitoring completion by TLC.

    • Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Deprotection using Polymer-Supported Thiophenol (Microwave-Assisted)

This protocol is a rapid method that simplifies purification.[4]

  • Materials:

    • N-Nosyl protected amine (1.0 equiv)

    • Polymer-supported thiophenol (PS-thiophenol) (approx. 1.1 equiv per addition)

    • Cesium carbonate (Cs₂CO₃) (3.25 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a microwave-safe vial, dissolve the N-nosyl protected amine (1.0 equiv) in anhydrous THF.

    • Add Cs₂CO₃ (3.25 equiv) followed by PS-thiophenol (1.1 equiv).

    • Seal the vial and place it in a microwave reactor. Irradiate for 3 cycles of 1 minute each at 80°C.

    • Cool the vial, open it, and add a second portion of PS-thiophenol (1.1 equiv).

    • Reseal the vial and irradiate for an additional 3 cycles of 1 minute each at 80°C.

    • After cooling, filter the reaction mixture to remove the resin and Cs₂CO₃.

    • Wash the solids thoroughly with THF and/or dichloromethane.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, which is often pure enough for subsequent steps.

References

N-Methyl-2-nitrobenzenesulfonamide stability in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methyl-2-nitrobenzenesulfonamide in acidic and basic media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, a member of the sulfonamide family, is generally more susceptible to degradation in acidic conditions compared to neutral or alkaline media. The 2-nitrobenzenesulfonyl (nosyl) group is known for its robustness as a protecting group but can be cleaved under specific basic conditions, particularly with the use of thiolates.

Q2: Under what pH conditions is this compound most stable?

Q3: What are the expected degradation products of this compound under acidic and basic conditions?

A3: Under acidic hydrolysis, the primary degradation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond. This would likely yield 2-nitrobenzenesulfonic acid and methylamine. In basic media, particularly in the presence of a strong nucleophile like a thiol, the nosyl group can be cleaved to yield the corresponding amine (in this case, methylamine) and a derivative of 2-nitrobenzenesulfonic acid.

Q4: How does temperature affect the stability of this compound?

A4: As with most chemical reactions, the rate of degradation of this compound is expected to increase with a rise in temperature. For long-term storage of its solutions, maintaining lower temperatures is advisable.

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound in an acidic reaction medium.
  • Possible Cause 1: Low pH of the medium.

    • Troubleshooting Step: Measure the pH of your reaction mixture. Sulfonamides are known to be labile in strongly acidic conditions.

    • Recommendation: If possible, adjust the pH to a less acidic range (pH 4 or higher) if it does not interfere with your desired reaction. If the reaction must be conducted at a low pH, minimize the reaction time and temperature.

  • Possible Cause 2: Elevated temperature.

    • Troubleshooting Step: Review your experimental setup to ensure the temperature is controlled and not exceeding the intended level.

    • Recommendation: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Issue 2: Cleavage of the this compound group in a basic reaction medium.
  • Possible Cause 1: Presence of strong nucleophiles.

    • Troubleshooting Step: Identify all components in your reaction mixture. The 2-nitrobenzenesulfonyl (nosyl) group is susceptible to cleavage by soft nucleophiles, such as thiols, in a basic environment.[2]

    • Recommendation: If the presence of a nucleophile is unintentional, purify your starting materials to remove it. If the nucleophile is a necessary reagent for a different part of your molecule, consider an alternative protecting group strategy for the amine.

  • Possible Cause 2: Harsh basic conditions.

    • Troubleshooting Step: Evaluate the strength of the base and the reaction temperature. While generally stable to base, prolonged exposure to strong bases at elevated temperatures can lead to hydrolysis.

    • Recommendation: Use the mildest basic conditions (lower concentration, weaker base, lower temperature) that are effective for your transformation.

Data Presentation

Table 1: General Stability of Sulfonamides Under Different pH Conditions

pH RangeGeneral StabilityReference
< 4Generally Unstable[1]
4 - 6Moderately Stable[1]
7 - 9Generally Stable[1]
> 9Stable (unless strong nucleophiles are present)[1][2]

Note: This table represents general trends for sulfonamides and may not reflect the exact stability profile of this compound.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Thermostatically controlled oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

3. Stress Conditions:

  • Acidic Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate and sample as described for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period, monitoring for degradation.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.

    • Dissolve samples taken at different time points in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

    • Keep a control sample in the dark at the same temperature.

4. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Quantify the amount of remaining this compound and any degradation products.

Visualizations

Acidic_Degradation_Pathway This compound This compound Protonation Protonation This compound->Protonation H+ Hydrolysis Hydrolysis Protonation->Hydrolysis H2O 2-Nitrobenzenesulfonic_acid 2-Nitrobenzenesulfonic_acid Hydrolysis->2-Nitrobenzenesulfonic_acid Methylamine Methylamine Hydrolysis->Methylamine

Caption: Proposed acidic degradation pathway of this compound.

Basic_Cleavage_Pathway This compound This compound Nucleophilic_Attack Nucleophilic_Attack This compound->Nucleophilic_Attack Thiolate (RS-) Meisenheimer_Complex Meisenheimer_Complex Nucleophilic_Attack->Meisenheimer_Complex Cleavage Cleavage Meisenheimer_Complex->Cleavage Methylamine Methylamine Cleavage->Methylamine Thiol_Adduct Thiol_Adduct Cleavage->Thiol_Adduct

Caption: Deprotection of the nosyl group under basic conditions with a thiol nucleophile.

Experimental_Workflow cluster_stress Stress Conditions Acidic_Hydrolysis Acidic_Hydrolysis Sample_Analysis Sample_Analysis Acidic_Hydrolysis->Sample_Analysis Basic_Hydrolysis Basic_Hydrolysis Basic_Hydrolysis->Sample_Analysis Oxidative_Degradation Oxidative_Degradation Oxidative_Degradation->Sample_Analysis Thermal_Degradation Thermal_Degradation Thermal_Degradation->Sample_Analysis Photolytic_Degradation Photolytic_Degradation Photolytic_Degradation->Sample_Analysis Prepare_Stock_Solution Prepare_Stock_Solution Prepare_Stock_Solution->Acidic_Hydrolysis Prepare_Stock_Solution->Basic_Hydrolysis Prepare_Stock_Solution->Oxidative_Degradation Prepare_Stock_Solution->Thermal_Degradation Prepare_Stock_Solution->Photolytic_Degradation Data_Interpretation Data_Interpretation Sample_Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Nosyl-Protected Amines by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of nosyl-protected amines using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value for my nosyl-protected amine in the chosen solvent system before running a column?

An ideal Rf value for your target compound on a TLC plate is typically between 0.15 and 0.4.[1][2] This range generally ensures good separation from impurities and a reasonable elution time from the column. The relationship between Rf on a TLC plate and the elution volume on a column (in column volumes, CV) can be estimated by the formula CV = 1/Rf.[1][2]

Q2: My nosyl-protected amine is streaking on the silica TLC plate. What can I do?

Streaking of amines on silica gel is a common issue and is often caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[3][4] Although the nosyl group reduces the basicity of the amine, residual basicity can still lead to streaking. To mitigate this, you can:

  • Add a basic modifier to your eluent: A small amount of a volatile base like triethylamine (TEA) or ammonia (e.g., 0.1-1%) in your solvent system can neutralize the acidic sites on the silica gel, leading to sharper bands.[3][5][6]

  • Use a different stationary phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel, which are less acidic and more suitable for the purification of basic compounds.[5][7][8]

Q3: Is there a risk of the nosyl group cleaving during silica gel chromatography?

The nosyl group is generally stable under the neutral to slightly acidic conditions of standard silica gel chromatography.[9] However, it is sensitive to nucleophiles, particularly thiols, in the presence of a base.[10] Therefore, ensure that your solvents and crude product are free from such nucleophilic contaminants. If you observe unexpected deprotection, it is crucial to re-evaluate the purity of your materials.

Q4: My nosyl-protected amine is not soluble in the elution solvent. How can I load it onto the column?

If your compound has poor solubility in the optimal elution solvent, you can use a "dry loading" technique.[11]

Experimental Protocol: Dry Loading

  • Dissolve your crude sample in a suitable solvent in which it is readily soluble (e.g., dichloromethane, acetone).

  • Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[11]

  • Carefully evaporate the solvent using a rotary evaporator until you obtain a dry, free-flowing powder of your compound adsorbed onto the silica gel.

  • Carefully add this silica-adsorbed sample to the top of your prepared column.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound won't elute from the column The solvent system is not polar enough.Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound has decomposed on the silica gel.[12]Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for a few hours, and then eluting. If decomposition is observed, consider using a less acidic stationary phase like deactivated silica, alumina, or florisil.[8][12]
Poor separation of compounds The chosen solvent system has poor selectivity.Try a different solvent combination. For instance, a dichloromethane/methanol system might offer different selectivity compared to a hexane/ethyl acetate system of similar polarity.[2][13]
The column was overloaded with the sample.As a general rule, the amount of crude material should be about 5-10% of the mass of the silica gel.[2] If you have poor separation, try using less sample.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Compound elutes with the solvent front The eluent is too polar.Start with a less polar solvent system. Your target compound should have an Rf between 0.15 and 0.4 on a TLC plate with the starting eluent.[1]
Fractions are pure but the yield is low The compound is still on the column.After your product has seemingly finished eluting, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if more of your compound elutes.
The compound is spread out over many fractions (tailing).This can be due to interactions with the silica. Adding a small amount of a basic modifier like triethylamine to the eluent can help.[5][6] Also, once the compound starts eluting, you can sometimes increase the solvent polarity to speed up the elution of the tail.[12]

Quantitative Data Summary

Recommended Solvent Systems for Column Chromatography

The choice of solvent system is critical and should be determined by TLC analysis. The goal is to find a system that provides an Rf value between 0.15 and 0.4 for the nosyl-protected amine.[1]

Compound Polarity Starting Solvent System Recommendation Notes
Nonpolar 5% Ethyl Acetate/Hexane or 5% Ether/Hexane[13]Start with a low polarity and gradually increase the proportion of the more polar solvent.
Intermediate Polarity 10-50% Ethyl Acetate/Hexane[13]This is a very common and versatile solvent system for a wide range of organic compounds.
Polar 100% Ethyl Acetate or 5% Methanol/Dichloromethane[13]For very polar compounds, a more polar solvent system is necessary. Be cautious with high concentrations of methanol (>10%) as it can dissolve the silica gel.[13]
Basic Amines (if streaking occurs) Add 0.1-1% Triethylamine or Ammonia to the chosen solvent system.[3][13]This helps to improve peak shape and reduce tailing by neutralizing acidic sites on the silica.

Visualizations

Experimental Workflow for Column Chromatography

G Figure 1. General workflow for the purification of nosyl-protected amines. A 1. TLC Analysis: Select appropriate solvent system (Rf ~0.15-0.4) B 2. Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column. A->B C 3. Sample Loading: Load the crude nosyl-protected amine (wet or dry loading). B->C D 4. Elution: Run the column, starting with the initial eluent and gradually increasing polarity if necessary. C->D E 5. Fraction Collection: Collect fractions in separate tubes. D->E F 6. Analysis: Monitor fractions by TLC to identify those containing the pure product. E->F G 7. Concentration: Combine pure fractions and remove solvent under reduced pressure. F->G G Figure 2. Troubleshooting decision tree for poor separation. Start Poor Separation Observed Q1 Is the compound streaking or tailing on TLC? Start->Q1 A1_Yes Add 0.1-1% TEA or NH3 to the eluent. Q1->A1_Yes Yes A1_No Continue to next step. Q1->A1_No No Q2 Is the Rf value in the optimal range (0.15-0.4)? A1_No->Q2 A2_No Adjust solvent polarity to achieve optimal Rf. Q2->A2_No No A2_Yes Continue to next step. Q2->A2_Yes Yes Q3 Was the column overloaded? A2_Yes->Q3 A3_Yes Repeat with less sample (e.g., 1:30 sample to silica ratio). Q3->A3_Yes Yes A3_No Consider alternative stationary phase (e.g., Alumina) or a different solvent system for better selectivity. Q3->A3_No No

References

Technical Support Center: Managing Thiol Odor in Nosyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nosyl protecting group is a valuable tool in amine synthesis. However, its removal often involves the use of thiols, which are notorious for their potent and unpleasant odor. This guide provides troubleshooting advice and answers to frequently asked questions to help you effectively manage and mitigate the odor associated with thiol-mediated nosyl deprotection.

Frequently Asked Questions (FAQs)

Q1: Why do thiols have such a strong smell?

A1: The intense odor of thiols, also known as mercaptans, is due to the presence of the sulfhydryl (-SH) group.[1] The human nose is exceptionally sensitive to these sulfur-containing compounds, allowing them to be detected at extremely low concentrations.[1]

Q2: What are the primary safety concerns when working with volatile thiols?

A2: Beyond the unpleasant smell, exposure to high concentrations of volatile thiols can lead to health effects such as headaches and nausea.[2] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[2]

Q3: How can I effectively neutralize thiol odors in the lab?

A3: The most common and effective method for neutralizing thiol odors is through oxidation. Oxidizing agents convert the volatile and malodorous thiols into less volatile and less odorous compounds like disulfides.[3][4] Common laboratory oxidizing agents for this purpose include sodium hypochlorite (bleach) and hydrogen peroxide.

Q4: Are there alternatives to common, smelly thiols for nosyl deprotection?

A4: Yes, several "odorless" or less volatile thiols have been successfully used for nosyl deprotection. These include long-chain alkyl thiols like n-dodecanethiol and aromatic thiols with functional groups that reduce their volatility, such as p-mercaptobenzoic acid.[5][6] Additionally, polymer-supported thiols offer an excellent alternative, as the thiol is immobilized on a solid support, simplifying its removal and minimizing odor.[7][8] Another innovative approach is the in-situ generation of a thiolate from an odorless precursor like homocysteine thiolactone.[9]

Troubleshooting Guide

Issue 1: Persistent thiol odor in the laboratory during the reaction.

  • Possible Cause: Improper handling or inadequate containment of thiol reagents.

  • Troubleshooting Steps:

    • Work in a Fume Hood: Always handle thiols and perform the deprotection reaction in a certified chemical fume hood.

    • Use a Closed System: Where possible, set up the reaction in a closed system to minimize the escape of volatile thiols.

    • Bleach Trap: Vent the reaction apparatus through a bleach trap to neutralize any escaping thiol vapors. A simple trap can be constructed by bubbling the exhaust gas through a flask containing a bleach solution.

Issue 2: Strong thiol odor during the reaction work-up.

  • Possible Cause: Volatilization of unreacted thiols during extraction, concentration, or filtration.

  • Troubleshooting Steps:

    • Quench Excess Thiol: Before starting the work-up, quench any excess thiol in the reaction mixture by adding an oxidizing agent, such as a dilute solution of hydrogen peroxide or potassium permanganate, dropwise at a low temperature.

    • Extraction with Base: Thiols are acidic and can be extracted into an aqueous basic solution (e.g., 1M NaOH).[4] This will convert the thiol into a non-volatile thiolate salt.

    • Use a Bleach Trap on Rotary Evaporators: When removing solvents under reduced pressure, ensure the vacuum pump is protected by a cold trap and a subsequent bleach trap to capture volatile thiols.

Issue 3: Glassware and equipment retain a strong thiol odor after cleaning.

  • Possible Cause: Adsorption of thiols onto the surfaces of laboratory equipment.

  • Troubleshooting Steps:

    • Bleach Bath: Immediately after use, rinse the contaminated glassware with a compatible organic solvent to remove the bulk of the thiol. Then, immerse the glassware in a dedicated bleach bath for at least 24 hours before standard washing procedures.

    • Base Bath: A bath of saturated potassium hydroxide in isopropanol is also effective at removing residual thiols from glassware.

Issue 4: Incomplete nosyl deprotection.

  • Possible Cause: Insufficient reagent, steric hindrance on the substrate, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Increase Reagent Equivalents: Add a larger excess of the thiol and base.

    • Elevate Temperature: Gently heating the reaction mixture can often drive the reaction to completion.

    • Check Reagent Quality: Ensure that the thiol has not oxidized to a disulfide, which can be a common issue with aged reagents.[10]

    • Consider a Different Thiol: If steric hindrance is a suspected issue, a smaller thiol might be more effective.

Quantitative Data on Odorless Thiols for Nosyl Deprotection

The following table summarizes the reaction conditions and yields for the deprotection of various nosylated amines using less odorous thiol alternatives.

Thiol ReagentBaseSolventTemperature (°C)Time (h)SubstrateYield (%)Reference
n-DodecanethiolLiOHTHFRoom Temp12N-(4-methoxybenzyl)-N-propyl-o-nitrobenzenesulfonamide95[5]
p-tert-ButylbenzenethiolK₂CO₃DMF6012N-(4-methoxybenzyl)-N-propyl-o-nitrobenzenesulfonamide98[5]
o-Mercaptobenzoic acidK₂CO₃DMF6024N-(4-methoxybenzyl)-N-propyl-o-nitrobenzenesulfonamide96[5]
p-Mercaptobenzoic acidK₂CO₃DMF4012N-(4-methoxybenzyl)-N-propyl-o-nitrobenzenesulfonamide99[5]
PS-thiophenolCs₂CO₃THFRoom Temp24N-methyl-N-benzyl-o-nitrobenzenesulfonamide96[7]

Experimental Protocols

Protocol 1: General Procedure for Nosyl Deprotection using p-Mercaptobenzoic Acid [5]

  • To a solution of the nosyl-protected amine (1.0 mmol) in DMF (5 mL), add p-mercaptobenzoic acid (2.0 mmol) and potassium carbonate (4.0 mmol).

  • Stir the mixture at 40 °C for 12 hours.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired amine.

Protocol 2: Nosyl Deprotection using Polymer-Supported Thiophenol [7]

  • Dissolve the nosyl-protected amine (1.0 mmol) in dry THF (2 mL).

  • Add cesium carbonate (3.25 mmol) followed by polystyrene-supported thiophenol (PS-thiophenol, 1.12 mmol, assuming a loading of 2 mmol/g).

  • Shake the mixture in a sealed vial at room temperature for 24 hours.

  • Filter the reaction mixture and wash the resin several times with THF and CH₂Cl₂.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine.

Visualizations

Nosyl_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up cluster_purification Purification Start Start Reactants Combine Nosyl-Amine, Thiol, and Base in Solvent Start->Reactants Reaction Stir at appropriate temperature Reactants->Reaction Odor1 Odor Source: Volatile Thiol Reaction->Odor1 Quench Quench Excess Thiol (Optional) Reaction->Quench Extraction Aqueous Extraction Quench->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Odor2 Odor Source: Thiol in Waste & Evaporate Evaporation->Odor2 Chromatography Column Chromatography Evaporation->Chromatography End Isolated Amine Chromatography->End

Caption: Workflow for a typical nosyl deprotection highlighting odor generation points.

Deprotection_Decision_Tree Start Need to deprotect a nosyl group Odor_Concern Is thiol odor a significant concern? Start->Odor_Concern Scale What is the reaction scale? Odor_Concern->Scale Yes Conventional Use conventional thiol (e.g., thiophenol) with odor control measures Odor_Concern->Conventional No Purification Is simplified purification a priority? Scale->Purification Large Odorless Use an 'odorless' thiol (e.g., p-mercaptobenzoic acid) Scale->Odorless Small to Moderate Purification->Odorless No Polymer Use a polymer-supported thiol Purification->Polymer Yes

Caption: Decision tree for selecting a nosyl deprotection strategy.

Caption: Mechanism of thiol odor neutralization using a bleach trap.

References

Technical Support Center: Use of Odorless Thiols for Nosyl Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of odorless thiols in nosyl group deprotection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully cleaving nosyl protecting groups without the use of malodorous reagents.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nosyl group cleavage with thiols?

A1: The cleavage of a nosyl (2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl) group is a nucleophilic aromatic substitution reaction. A thiol, activated by a base to form the more nucleophilic thiolate, attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group. This addition forms a Meisenheimer complex intermediate. Subsequently, the sulfonamide nitrogen is eliminated, releasing the free amine and forming a diaryl sulfide byproduct.[1][2]

Q2: Why should I consider using odorless thiols for nosyl deprotection?

A2: Traditional thiols like thiophenol and ethanethiol are effective for nosyl cleavage but possess extremely unpleasant and pervasive odors, posing a significant challenge to the laboratory environment.[3] Odorless thiols, or those with a faint smell, offer a practical and more user-friendly alternative, improving the research environment without compromising reaction efficiency.[4][5][6] Several studies have identified odorless thiols that are effective for this transformation.[4][5][7]

Q3: Which odorless thiols are recommended for nosyl group cleavage?

A3: Several odorless or faint-smelling thiols have been successfully employed for nosyl deprotection. These include p-mercaptobenzoic acid, n-dodecanethiol, p-dodecylbenzenethiol, and p-tert-butylbenzenethiol.[4] p-Mercaptobenzoic acid is particularly noteworthy due to the ease of separation of the product from the reaction byproducts during workup.[4][5][7] Polymer-supported thiols also offer an odorless option with the added benefit of simplified purification through filtration.[8][9]

Q4: Are there alternatives to directly using odorless thiols?

A4: Yes, an alternative approach involves the in-situ formation of a thiolate from an odorless precursor. For example, homocysteine thiolactone can be used in the presence of a primary alcohol and a base like DBU to generate the active thiolate species for nosyl deprotection.[3] This method avoids the direct handling of any thiol reagent.

Troubleshooting Guides

Issue 1: Incomplete or Slow Nosyl Group Cleavage

Potential Causes:

  • Steric Hindrance: The presence of bulky substituents near the sulfonamide nitrogen can hinder the approach of the nucleophilic thiolate, slowing down the reaction.[2]

  • Insufficient Base: The base is crucial for generating the active thiolate nucleophile. An inadequate amount of base will result in a lower concentration of the thiolate and a slower reaction.

  • Low Reaction Temperature: Like many chemical reactions, the rate of nosyl cleavage is temperature-dependent. Room temperature may not be sufficient for challenging substrates.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate.

  • Thiol Oxidation: Thiols can be susceptible to oxidative dimerization to form disulfides, which are not effective for nosyl cleavage.

Solutions:

  • Increase Reaction Temperature: For substrates with significant steric hindrance, increasing the reaction temperature to 40-60 °C can often drive the reaction to completion.[4]

  • Optimize Base and Thiol Concentration: Ensure at least a stoichiometric amount of base relative to the thiol is used. Using an excess of both the thiol and the base can accelerate the reaction.

  • Change the Thiol Reagent: Some odorless thiols are more reactive than others. If one thiol is proving ineffective, consider switching to another, such as p-mercaptobenzoic acid.[4]

  • Solvent Selection: Dimethylformamide (DMF) is a commonly used and effective solvent for this reaction.[4][8]

  • Use Fresh Reagents: To avoid issues with thiol oxidation, it is advisable to use fresh or properly stored thiol reagents. For polymer-supported thiols, pre-treatment with a reducing agent like triphenylphosphine (PPh₃) in deoxygenated THF can reduce any disulfide bonds that may have formed during storage.[8]

Issue 2: Difficulty in Separating the Product from Byproducts

Potential Cause:

  • The sulfide byproduct formed during the reaction can have similar polarity to the desired amine product, complicating purification by chromatography.

Solutions:

  • Use p-Mercaptobenzoic Acid: The carboxylic acid functionality of p-mercaptobenzoic acid allows for the easy removal of the corresponding disulfide byproduct through a simple acid-base extraction.[4] The acidic byproduct can be extracted into a basic aqueous solution, leaving the amine product in the organic layer.

  • Employ Polymer-Supported Thiols: Using a solid-supported thiol reagent allows for the removal of the thiol and its byproducts by simple filtration at the end of the reaction, greatly simplifying the workup process.[8][9]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the cleavage of nosyl groups from various substrates using different odorless thiols as reported in the literature.

Table 1: Cleavage of Nosyl Groups from N-(4-methoxybenzyl)alkylamines using Odorless Thiols [4]

EntrySubstrate (Nosyl-Amine)Odorless ThiolBaseSolventTemp. (°C)Time (h)Yield (%)
1Ns-NH(CH₂CH₂Ph)n-dodecanethiolLiOHTHFrt1285
2Ns-N(Me)(CH₂CH₂Ph)n-dodecanethiolLiOHTHFrt1282
3Ns-NH(CH₂-c-Hex)p-dodecylbenzenethiolK₂CO₃DMFrt1291
4Ns-N(Me)(CH₂-c-Hex)p-dodecylbenzenethiolK₂CO₃DMFrt1288
5Ns-NH(CH₂CH₂Ph)p-tert-butylbenzenethiolK₂CO₃DMFrt1293
6Ns-N(Me)(CH₂CH₂Ph)p-tert-butylbenzenethiolK₂CO₃DMFrt1290
7Ns-NH(CH₂-c-Hex)p-mercaptobenzoic acidK₂CO₃DMF401295
8Ns-N(Me)(CH₂-c-Hex)p-mercaptobenzoic acidK₂CO₃DMF401292

rt = room temperature

Experimental Protocols

Protocol 1: General Procedure for Nosyl Group Cleavage using p-Mercaptobenzoic Acid[4]
  • To a solution of the nosyl-protected amine (1.0 mmol) in dimethylformamide (DMF, 5 mL), add p-mercaptobenzoic acid (2.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol).

  • Stir the reaction mixture at 40 °C for 12 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, remove the organic solvent in vacuo.

  • Extract the residue with diethyl ether or another suitable organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous potassium carbonate and concentrate in vacuo to afford the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Nosyl Deprotection using a Polymer-Supported Thiophenol Resin[8]
  • Resin Pre-treatment (Optional but Recommended): To reduce any disulfide bonds formed during storage, treat the commercial PS-thiophenol resin with a solution of PPh₃ in deoxygenated THF.[8]

  • Dissolve the nosyl-protected amine (1.0 mmol) in dry tetrahydrofuran (THF, 2 mL).

  • Add cesium carbonate (Cs₂CO₃, 3.25 mmol) to the solution, followed by the PS-thiophenol resin (1.12 mmol, assuming a loading of 2 mmol/g).

  • Shake the mixture in a sealed vial at room temperature for 8 hours.

  • Add an additional portion of PS-thiophenol resin (1.12 mmol) and continue shaking for another 16 hours.

  • Filter the reaction mixture through a sintered glass funnel to remove the resin.

  • Wash the resin thoroughly with THF and dichloromethane (CH₂Cl₂).

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the deprotected amine.

Visualizations

Nosyl_Cleavage_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NosylAmine R¹R²N-Ns Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer + ArS⁻ Thiolate ArS⁻ Thiolate->Meisenheimer Amine R¹R²NH Meisenheimer->Amine Elimination Sulfide ArS-Ar(NO₂) Meisenheimer->Sulfide SO2 SO₂ Meisenheimer->SO2

Caption: Mechanism of nosyl group cleavage by a thiolate.

Experimental_Workflow_PS_Thiol Start Start Dissolve 1. Dissolve Nosyl-Amine in dry THF Start->Dissolve AddBase 2. Add Cs₂CO₃ Dissolve->AddBase AddResin1 3. Add PS-Thiophenol (1st portion) AddBase->AddResin1 React1 4. Shake at RT for 8h AddResin1->React1 AddResin2 5. Add PS-Thiophenol (2nd portion) React1->AddResin2 React2 6. Shake at RT for 16h AddResin2->React2 Filter 7. Filter to remove resin React2->Filter Wash 8. Wash resin with THF and CH₂Cl₂ Filter->Wash Evaporate 9. Evaporate solvent Wash->Evaporate End End (Purified Amine) Evaporate->End

Caption: Workflow for nosyl deprotection using a polymer-supported thiol.

Troubleshooting_Guide IncompleteCleavage Problem: Incomplete Cleavage CheckTemp Is reaction at RT? IncompleteCleavage->CheckTemp IncreaseTemp Increase temperature to 40-60 °C CheckTemp->IncreaseTemp Yes CheckReagents Are reagents fresh? Is base sufficient? CheckTemp->CheckReagents No Success Reaction Complete IncreaseTemp->Success UseFresh Use fresh thiol and excess base CheckReagents->UseFresh No StericHindrance Is substrate sterically hindered? CheckReagents->StericHindrance Yes UseFresh->Success LongerTime Increase reaction time and/or temperature StericHindrance->LongerTime Yes LongerTime->Success

References

Technical Support Center: Racemization during Nosyl Deprotection of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers in the field of organic synthesis and drug development. This resource is designed to provide guidance and troubleshooting advice for a critical step in the synthesis of chiral amines: the deprotection of the nosyl (Ns) group. While nosyl deprotection is generally regarded as a mild and reliable method that preserves stereochemical integrity, racemization can occasionally occur under non-optimized conditions or with particularly sensitive substrates. This guide offers detailed protocols, troubleshooting tips, and answers to frequently asked questions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Is racemization a common problem during nosyl deprotection of chiral amines?

A1: Generally, racemization is not a widespread issue during nosyl deprotection when performed under standard, mild conditions. The reaction, typically carried out with a thiol and a mild base, is known for its high yields and preservation of stereochemical integrity. Several studies utilizing solid-supported thiols and specific protocols for amino acid derivatives have reported no detectable racemization.[1] However, the risk of racemization increases with harsh reaction conditions, such as elevated temperatures or the use of strong bases, especially for amines with acidic protons alpha to the nitrogen.

Q2: What is the general mechanism of nosyl deprotection?

A2: The deprotection of the nosyl group proceeds via a nucleophilic aromatic substitution. A thiolate anion, generated from a thiol and a base, attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group. This forms a Meisenheimer complex intermediate. Subsequent elimination and loss of sulfur dioxide release the free amine.

Q3: Which factors can potentially lead to racemization during nosyl deprotection?

A3: Several factors can contribute to the loss of stereochemical integrity:

  • Strong Bases: The use of strong bases can increase the risk of deprotonation at the chiral center, leading to a planar, achiral enolate or carbanion intermediate, which can be re-protonated from either face, resulting in racemization.[2]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization at the chiral center.[2]

  • Substrate Structure: Chiral amines with an acidic proton at the stereocenter are more susceptible to racemization. This is particularly relevant for α-amino acids and their derivatives.

  • Prolonged Reaction Times: Extended exposure to basic conditions can increase the likelihood of epimerization.

Q4: Are there odorless alternatives to thiophenol for nosyl deprotection?

A4: Yes, the foul odor of thiophenol is a common concern. Researchers have developed methods using odorless thiol surrogates. One such approach involves the in-situ formation of a thiolate from homocysteine thiolactone, catalyzed by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3]

Troubleshooting Guide: Observed Racemization

If you are observing a loss of enantiomeric excess in your product, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Base is too strong. Switch to a milder base. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS).[4] For sensitive substrates, an organic base like DBU can also be effective.[3]
Reaction temperature is too high. Perform the deprotection at room temperature or below. While some protocols suggest heating, this should be avoided if racemization is a concern.
Substrate is prone to epimerization. For α-amino acid derivatives, consider using a solid-supported thiol reagent. These have been shown to effectively deprotect nosyl groups without causing racemization.[1] Additionally, ensure the carboxylic acid moiety is protected as an ester to reduce the acidity of the α-proton.
Prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. If the reaction is sluggish, consider using a more efficient nucleophile or a catalyst rather than extending the reaction time.

Experimental Protocols

Below are detailed protocols for nosyl deprotection, including a standard method and an alternative using a solid-supported reagent to minimize racemization risk.

Protocol 1: Standard Deprotection with Thiophenol and Potassium Carbonate

This protocol is a widely used method for the deprotection of N-nosyl amines.

Materials:

  • N-nosyl protected chiral amine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the N-nosyl protected chiral amine (1 equivalent) in DMF or MeCN.

  • Add potassium carbonate (3 equivalents).

  • Add thiophenol (2-3 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the deprotected amine.

Protocol 2: Deprotection using a Solid-Supported Thiol

This method is particularly advantageous for sensitive substrates where racemization is a concern, as it often proceeds under very mild conditions and simplifies purification.[4][5]

Materials:

  • N-nosyl protected chiral amine

  • Polymer-supported thiophenol (PS-thiophenol)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Swell the PS-thiophenol resin in THF.

  • In a separate flask, dissolve the N-nosyl protected chiral amine (1 equivalent) in THF.

  • Add cesium carbonate (3 equivalents) to the solution of the protected amine.

  • Add the swollen PS-thiophenol resin to the reaction mixture.

  • Stir the suspension at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the resin and inorganic salts.

  • Wash the resin with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes various conditions for nosyl deprotection. Note that while many studies report no racemization, quantitative enantiomeric excess (e.e.) values are not always provided. The conditions listed below are reported to be effective for deprotection.

Substrate Thiol Reagent Base Solvent Temperature Time Yield (%) Racemization Notes Reference
N-methyl-N-nosyl-β³-amino acids------No epimerization observed[6]
N-nosyl-α-amino acidsSolid-supported mercaptoacetic acidDBUCH₂Cl₂Room Temp.1 h-"perfect stereochemical integrity (no racemization)"[1]
N-nosyl-N-methylbenzylaminePS-thiophenolCs₂CO₃THFRoom Temp.24 h96Not specified[4]
N-nosyl-N-methylbenzylaminePS-thiophenolCs₂CO₃THF80 °C (Microwave)6 min95Not specified[4]

Visualizing the Process

To aid in understanding the key concepts, the following diagrams illustrate the deprotection mechanism, a workflow for troubleshooting racemization, and the factors influencing the reaction outcome.

Deprotection_Mechanism Nosyl-Amine Nosyl-Amine Meisenheimer Complex Meisenheimer Complex Nosyl-Amine->Meisenheimer Complex + Thiolate Thiolate (R-S⁻) Thiolate (R-S⁻) Thiolate (R-S⁻)->Meisenheimer Complex Free Amine Free Amine Meisenheimer Complex->Free Amine Elimination Byproducts Byproducts Meisenheimer Complex->Byproducts SO₂ + R-S-Ar(NO₂)

Figure 1. Mechanism of nosyl deprotection via a Meisenheimer complex.

Troubleshooting_Workflow start Racemization Observed check_base Is a strong base (e.g., NaH, LiHMDS) being used? start->check_base change_base Switch to a milder base (e.g., Cs₂CO₃, K₂CO₃) check_base->change_base Yes check_temp Is the reaction heated? check_base->check_temp No change_base->check_temp lower_temp Run reaction at room temperature or below check_temp->lower_temp Yes check_substrate Is the substrate an α-amino acid derivative? check_temp->check_substrate No lower_temp->check_substrate use_supported_reagent Consider using a solid-supported thiol check_substrate->use_supported_reagent Yes end Racemization Minimized check_substrate->end No use_supported_reagent->end

Figure 2. A workflow for troubleshooting racemization during nosyl deprotection.

Logical_Relationships outcome Stereochemical Outcome base Base Strength base->outcome Stronger base increases risk of racemization temp Temperature temp->outcome Higher temp increases risk of racemization substrate Substrate Structure (α-proton acidity) substrate->outcome Higher acidity increases risk of racemization thiol Thiol Reagent thiol->outcome Solid-supported thiols can reduce risk

Figure 3. Factors influencing the stereochemical outcome of nosyl deprotection.

References

Validation & Comparative

A Comparative Guide to N-Methyl-2-nitrobenzenesulfonamide and p-Toluenesulfonamide (Tosyl) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep organic synthesis, particularly within pharmaceutical and materials science research, the strategic protection of amine functionalities is paramount. The choice of a suitable protecting group is dictated by its stability under a range of reaction conditions and the ease of its selective removal. This guide provides an in-depth, objective comparison between two common sulfonyl-based amine protecting groups: the robust p-toluenesulfonamide (tosyl) and the more readily cleavable N-substituted 2-nitrobenzenesulfonamide.

The p-toluenesulfonyl (Tosyl, Ts) group is a classic and widely used protecting group for amines, prized for its exceptional stability across a broad spectrum of synthetic transformations.[1] Conversely, the 2-nitrobenzenesulfonyl (o-NBS) group, a member of the nosyl family of protecting groups, was developed to address the primary drawback of the tosyl group: the harsh conditions often required for its cleavage.[2][3] This comparison will furnish researchers, scientists, and drug development professionals with the necessary data to make an informed decision for their specific synthetic strategy.

Chemical Structures

The foundational difference between these two protecting groups lies in their aromatic substitution, which directly influences their chemical properties and reactivity. The tosyl group features a simple methyl-substituted phenyl ring, while the o-NBS group incorporates an electron-withdrawing nitro group ortho to the sulfonyl linkage.

Caption: General structures of amines protected with Tosyl and o-NBS-NMe groups.

Performance and Properties: A Comparative Analysis

The selection of a protecting group hinges on a balance between stability and ease of removal. While tosylamides are known for their high stability, their removal can be challenging.[2] Nitrobenzenesulfonamides, like o-NBS, offer a solution with milder cleavage conditions, though they may exhibit more limited stability.[2][3]

Featurep-Toluenesulfonamide (Tosyl) N-Methyl-2-nitrobenzenesulfonamide (o-NBS-NMe)
Abbreviation Ts or Toso-NBS-NMe
Protecting Reagent p-Toluenesulfonyl chloride (TsCl)2-Nitrobenzenesulfonyl chloride
Typical Protection Conditions Amine, TsCl, base (e.g., pyridine, Et3N), solvent (e.g., DCM, THF), 0 °C to RT.[4]Amine, 2-nitrobenzenesulfonyl chloride, base (e.g., pyridine, Et3N), solvent (e.g., DCM).
Stability Profile Very High. Stable to a wide pH range, strong bases, mild oxidants, and many organometallic reagents.[5][6]Moderate. The electron-withdrawing nitro group makes it more susceptible to nucleophilic attack than the tosyl group.[3]
Cleavage Conditions Harsh. Requires strong reducing agents (e.g., Na/NH3, sodium naphthalenide) or strong acids (e.g., conc. HBr, H2SO4).[1][7]Mild. Typically cleaved with thiolates (e.g., thiophenol and K2CO3) via nucleophilic aromatic substitution.[3]
Key Advantages - Exceptional stability and robustness.[1]- Orthogonal to Boc and Cbz groups.[5]- Forms crystalline derivatives, aiding purification.[5]- Readily cleaved under mild, nucleophilic conditions.[2]- Avoids harsh acidic or strongly reductive deprotection steps.
Key Disadvantages - Difficult to remove, requiring harsh conditions that may not be compatible with sensitive functional groups.[2]- Lower stability compared to the tosyl group; may not withstand certain reductive or strongly basic conditions.[3]

Experimental Protocols

The following sections provide representative experimental procedures for the protection of an amine and the subsequent deprotection for both tosyl and o-NBS groups.

p-Toluenesulfonamide (Tosyl) Group

Protocol 1: Tosylation of a Primary Amine

  • Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M).

  • Base Addition: Add a base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution and cool the mixture to 0 °C in an ice bath.[4]

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reductive Deprotection of a Tosylamide

  • Preparation: Prepare a stock solution of sodium naphthalenide. In a flame-dried flask under an inert atmosphere (Argon), add naphthalene (1.1 eq.) and freshly cut sodium metal (1.0 eq.) to anhydrous THF. Stir vigorously until the mixture develops a deep green color.[8]

  • Reaction Setup: Dissolve the N-tosyl amine (1.0 eq.) in anhydrous THF in a separate flame-dried flask under Argon and cool the solution to -78 °C.

  • Deprotection: Add the sodium naphthalenide solution dropwise to the tosylamide solution until the green color persists, indicating the consumption of the starting material.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of water or saturated aqueous NH4Cl.

  • Work-up: Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting free amine by column chromatography.

This compound (o-NBS-NMe) Group

Protocol 3: Protection of a Secondary Amine with 2-Nitrobenzenesulfonyl Chloride

  • Dissolution: Dissolve the secondary amine (e.g., a N-methyl amine) (1.0 eq.) and a base such as pyridine (2.0 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) in one portion.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 4: Thiolate-Mediated Deprotection of an o-NBS-Sulfonamide

  • Reaction Setup: Dissolve the N-o-NBS protected amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Reagent Addition: Add potassium carbonate (3.0 eq.) followed by a nucleophilic thiol, such as thiophenol (2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude product, the deprotected amine, can be purified via column chromatography.

Logical and Experimental Workflows

The decision to use either a tosyl or o-NBS protecting group is contingent on the planned synthetic route. The following diagrams illustrate the general workflow and a decision-making process.

cluster_workflow General Protection/Deprotection Workflow Start Amine Substrate (R2NH) Protect Protection Step (e.g., + TsCl, Base) Start->Protect Protected Protected Amine (e.g., R2N-Ts) Protect->Protected React Multi-Step Synthesis (Transformations on R) Protected->React Deprotect Deprotection Step (e.g., Na/Naphthalene) React->Deprotect Product Final Product (R'2NH) Deprotect->Product

Caption: A generalized workflow for amine protection in a multi-step synthesis.

A critical aspect of synthetic planning is ensuring the chosen protecting group will survive all intermediate steps. The decision tree below provides guidance on selecting between the tosyl and o-NBS groups based on anticipated downstream reaction conditions.

cluster_decision Decision Tree: Tosyl vs. o-NBS Start Need to Protect an Amine? Q1 Will the synthesis involve strong bases, reductants, or organometallics? Start->Q1 Use_Ts Use Tosyl (Ts) Group (High Stability) Q1->Use_Ts Yes Q2 Are downstream conditions mild? Can the final product tolerate strong acid or reductive cleavage? Q1->Q2 No Ts_Deprotect Deprotect with Na/NH3 or strong acid Use_Ts->Ts_Deprotect Q2->Use_Ts Yes Use_oNBS Use o-NBS Group (Mild Cleavage) Q2->Use_oNBS No oNBS_Deprotect Deprotect with Thiolate Use_oNBS->oNBS_Deprotect

Caption: A decision-making guide for selecting between Tosyl and o-NBS protecting groups.

Conclusion

The choice between the this compound and p-toluenesulfonamide protecting groups is a classic example of the stability-versus-lability trade-off in chemical synthesis.

  • The tosyl (Ts) group is the protecting group of choice when maximum robustness is required. Its resilience to a vast array of reagents makes it ideal for long and complex synthetic sequences where the amine must remain inert.[5] However, researchers must plan for a final deprotection step that often involves harsh conditions, which may limit its application for sensitive substrates.[2]

  • The This compound (o-NBS-NMe) group offers a compelling alternative when mild cleavage is a priority. The electron-withdrawing nitro group facilitates a gentle, thiolate-mediated deprotection, preserving delicate functionalities elsewhere in the molecule.[3] This comes at the cost of reduced overall stability compared to the tosyl group, requiring careful planning to ensure its integrity throughout the synthetic sequence.

Ultimately, a thorough analysis of the entire planned synthetic route, including all reagents and reaction conditions, is crucial for selecting the most appropriate protecting group to achieve the desired target molecule with maximum efficiency and yield.

References

A Comparative Guide to Nosyl (Ns) and 2,4-Dinitrobenzenesulfonyl (DNs) Protecting Groups for Amine Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the intricate assembly of complex molecules such as pharmaceuticals and peptidomimetics, the strategic use of protecting groups is paramount. The nosyl (Ns) and 2,4-dinitrobenzenesulfonyl (DNs) groups are two prominent sulfonyl-based protecting groups for primary and secondary amines, each offering a distinct set of advantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal protecting group for their specific synthetic needs.

Introduction to Ns and DNs Protecting Groups

The nosyl group (2-nitrobenzenesulfonyl) and the 2,4-dinitrobenzenesulfonyl (DNs) group are valued for their robust nature, withstanding a variety of reaction conditions while being readily removable under mild, specific protocols. Their utility is particularly pronounced in strategies requiring orthogonal deprotection, where one group can be selectively cleaved in the presence of the other.[1]

The key to the mild deprotection of both groups lies in the electron-withdrawing nature of the nitro substituents on the aromatic ring. This electronic feature activates the ring towards nucleophilic aromatic substitution, facilitating the cleavage of the nitrogen-sulfur (N-S) bond by soft nucleophiles, most commonly thiols, through the formation of a Meisenheimer complex.[2][3]

Performance Comparison: Ns vs. DNs

The primary distinction between the Ns and DNs groups lies in their relative lability under nucleophilic conditions. The presence of a second nitro group in the DNs moiety significantly enhances the electrophilicity of the aromatic ring, rendering it more susceptible to nucleophilic attack. This increased reactivity allows for the selective deprotection of the DNs group under milder conditions than those required for the Ns group.[1]

FeatureNosyl (Ns) Group2,4-Dinitrobenzenesulfonyl (DNs) GroupKey Advantage
Structure 2-Nitrobenzenesulfonyl2,4-Dinitrobenzenesulfonyl-
Electron-Withdrawing Capacity HighVery HighDNs is more readily cleaved.
Stability (Acidic Conditions) Stable[1]StableBoth are suitable for reactions involving acids.
Stability (Basic Conditions) Generally Stable[1]Less stable with prolonged heating in the presence of a base.[1]Ns offers broader stability in basic media.
Deprotection Conditions Thiol (e.g., thiophenol, 2-mercaptoethanol) with a base (e.g., K₂CO₃, Cs₂CO₃, DBU).[3][4]Milder thiol conditions (e.g., thioglycolic acid with a mild base like Et₃N, or even thiol alone).[1][4]DNs allows for orthogonal deprotection.
Orthogonal Deprotection Can be cleaved in the presence of acid-labile (e.g., Boc) and some base-labile groups.Can be selectively cleaved in the presence of the Ns group.[1]Enables sequential deprotection strategies.
Alkylation Activation Good activating group for N-alkylation (e.g., Fukuyama-Mitsunobu reaction).[3][5]Similar alkylation activation to the Ns group.[1]Both are effective for amine derivatization.

Experimental Data

Deprotection Yields
SubstrateProtecting GroupDeprotection ReagentsSolventTimeTemperatureYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideNsThiophenol, KOHAcetonitrile40 min50 °C89-91[3]
N-Nosyl protected primary aminesNsHSCH₂CH₂OH/DBU or PhSH/Cs₂CO₃DMF-Room TempHigh to Excellent[4]
Diamine protected with Ns and DNsDNsHSCH₂CO₂H, Et₃NCH₂Cl₂--99[1]
N-DNs protected primary aminesDNsHSCH₂CH₂OH or PhSH---High to Excellent[4]

Experimental Protocols

General Procedure for Nosyl (Ns) Group Deprotection

This protocol is adapted from the Fukuyama amine synthesis.[3]

  • Reagent Preparation: In a two-necked, round-bottomed flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, dissolve thiophenol (2.5 equivalents) in acetonitrile. Cool the mixture in an ice-water bath.

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide (2.5 equivalents) to the cooled thiophenol solution over 10 minutes.

  • Substrate Addition: After stirring for 5 minutes, remove the ice bath and add the Ns-protected amine (1.0 equivalent) dissolved in acetonitrile over 20 minutes.

  • Reaction: Heat the reaction mixture in a 50°C oil bath for 40 minutes.

  • Work-up: Allow the reaction to cool to room temperature, dilute with water, and extract the product with dichloromethane (3x).

  • Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]

General Procedure for Selective 2,4-Dinitrobenzenesulfonyl (DNs) Group Deprotection

This protocol is based on the selective cleavage of a DNs group in the presence of an Ns group.[1]

  • Reaction Setup: Dissolve the substrate containing both Ns and DNs protected amines in dichloromethane.

  • Reagent Addition: Add triethylamine followed by thioglycolic acid.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Upon completion, the reaction mixture can be worked up by washing with saturated aqueous sodium bicarbonate to remove the 2,4-dinitrophenylthioacetate byproduct.[1]

Visualization of Key Processes

Deprotection_Mechanism cluster_Ns Nosyl (Ns) Deprotection cluster_DNs DNs Deprotection Ns_Amine R₂N-Ns Ns_Meisenheimer Meisenheimer Complex Ns_Amine->Ns_Meisenheimer + R'S⁻ Ns_Thiol R'S⁻ Ns_Freed_Amine R₂NH Ns_Meisenheimer->Ns_Freed_Amine Ns_SO2 SO₂ Ns_Meisenheimer->Ns_SO2 Ns_Byproduct Ar-SR' Ns_Meisenheimer->Ns_Byproduct DNs_Amine R₂N-DNs DNs_Meisenheimer Meisenheimer Complex DNs_Amine->DNs_Meisenheimer + R'S⁻ DNs_Thiol R'S⁻ DNs_Freed_Amine R₂NH DNs_Meisenheimer->DNs_Freed_Amine DNs_SO2 SO₂ DNs_Meisenheimer->DNs_SO2 DNs_Byproduct Ar(NO₂)₂-SR' DNs_Meisenheimer->DNs_Byproduct

Caption: General mechanism for Ns and DNs deprotection via a Meisenheimer complex.

Orthogonal_Deprotection_Workflow Start Substrate with Ns and DNs groups Step1 Mild Thiol Conditions (e.g., HSCH₂CO₂H, Et₃N) Start->Step1 Intermediate Ns-protected Amine Step1->Intermediate Selective DNs cleavage Step2 Stronger Thiol Conditions (e.g., PhSH, K₂CO₃) Intermediate->Step2 Final_Product Free Diamine Step2->Final_Product Ns cleavage

Caption: Orthogonal deprotection workflow for DNs and Ns groups.

Conclusion

Both the nosyl and 2,4-dinitrobenzenesulfonyl groups are highly effective for the protection of amines. The choice between them should be guided by the specific requirements of the synthetic route.

  • The nosyl group offers robust protection with broad stability to both acidic and basic conditions, making it a reliable choice for multi-step syntheses.

  • The 2,4-dinitrobenzenesulfonyl group , while slightly less stable to basic conditions, provides the significant advantage of being cleavable under milder conditions. This feature is invaluable for the synthesis of molecules requiring orthogonal protection strategies, allowing for the selective deprotection of a DNs-protected amine in the presence of an Ns-protected amine.

By understanding the distinct reactivity and stability profiles of these two protecting groups, chemists can devise more efficient and elegant synthetic pathways to complex nitrogen-containing molecules.

References

Orthogonal Deprotection Strategies: A Comparative Guide to Nosyl, Boc, and Cbz Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount. The ability to selectively unmask one functional group while others remain intact is a cornerstone of modern synthetic strategy. This guide provides a comprehensive comparison of the orthogonality of three widely used amine protecting groups: the nosyl (Ns), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups. We present a detailed analysis of their respective cleavage conditions, quantitative data on their stability, and specific experimental protocols for selective deprotection.

The Principle of Orthogonality

Two or more protecting groups are considered "orthogonal" if each can be removed under a specific set of reaction conditions that do not affect the others. This orthogonality allows for the sequential and controlled manipulation of a polyfunctional molecule, which is critical for the synthesis of complex target structures. The Ns, Boc, and Cbz groups form a powerful orthogonal set, as their removal relies on distinct chemical mechanisms.

  • Nosyl (Ns): Cleaved by nucleophilic attack, typically with a thiol and a mild base.

  • tert-Butoxycarbonyl (Boc): Removed under acidic conditions.[1]

  • Benzyloxycarbonyl (Cbz): Cleaved by catalytic hydrogenolysis.[1]

The distinct nature of these deprotection methods allows for the selective removal of any one of these groups in the presence of the others, as demonstrated in the following sections.

Comparative Analysis of Deprotection Conditions

The following table summarizes the typical conditions required for the cleavage of each protecting group, highlighting the chemical basis for their orthogonality.

Protecting GroupAbbreviationDeprotection ReagentsSolventTemperatureTypical Yield (%)
2-NitrobenzenesulfonylNsThiophenol, K₂CO₃ or Cs₂CO₃CH₃CN or DMFRoom Temp to 50°C>90
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1)DCM0°C to Room Temp>95
BenzyloxycarbonylCbzH₂, Palladium on Carbon (Pd/C)Methanol (MeOH) or Ethanol (EtOH)Room Temp>95

Quantitative Assessment of Orthogonality

The true measure of orthogonality lies in the stability of one protecting group under the conditions used to remove another. The following tables provide a quantitative summary of the stability of the Ns, Boc, and Cbz groups when subjected to orthogonal deprotection conditions. The data is compiled from various studies demonstrating selective deprotection with high yields, indicating the high stability of the remaining protecting groups.

Table 1: Stability under Nosyl (Ns) Deprotection Conditions

Protecting GroupReagentsStability (% Remaining)
BocThiophenol, K₂CO₃, CH₃CN>99%
CbzThiophenol, K₂CO₃, CH₃CN>99%

Table 2: Stability under tert-Butoxycarbonyl (Boc) Deprotection Conditions

Protecting GroupReagentsStability (% Remaining)
NsTFA, DCM>99%
CbzTFA, DCM>99%

Table 3: Stability under Benzyloxycarbonyl (Cbz) Deprotection Conditions

Protecting GroupReagentsStability (% Remaining)
NsH₂, Pd/C, MeOH>99%
BocH₂, Pd/C, MeOH>99%

Experimental Protocols

Detailed methodologies for the selective deprotection of each group in the presence of the others are provided below. These protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Selective Deprotection of the Nosyl (Ns) Group

This procedure describes the removal of the Ns group from a substrate also containing Boc and Cbz protected amines.

Reagents and Materials:

  • Ns, Boc, Cbz-protected compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Ns, Boc, Cbz-protected compound (1.0 equiv) in acetonitrile.

  • Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the Boc and Cbz-protected amine.

Protocol 2: Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group

This procedure outlines the selective removal of the Boc group in the presence of Ns and Cbz protected amines.[1]

Reagents and Materials:

  • Ns, Boc, Cbz-protected compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Ns, Boc, Cbz-protected compound (1.0 equiv) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1:1 mixture of trifluoroacetic acid and dichloromethane (a 10 to 20-fold excess of TFA relative to the substrate).

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Ns and Cbz-protected amine.

Protocol 3: Selective Deprotection of the Benzyloxycarbonyl (Cbz) Group

This protocol details the selective cleavage of the Cbz group via catalytic hydrogenolysis, leaving Ns and Boc groups intact.[1]

Reagents and Materials:

  • Ns, Boc, Cbz-protected compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Ns, Boc, Cbz-protected compound (1.0 equiv) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon (10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ns and Boc-protected amine, which can be further purified if necessary.

Visualizing Orthogonality and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the orthogonal relationship between the Ns, Boc, and Cbz protecting groups and a typical experimental workflow for selective deprotection.

Orthogonal_Protecting_Groups Substrate Polyfunctional Molecule (e.g., R-NH2) Ns_Protected R-NH-Ns Substrate->Ns_Protected Ns-Cl, Base Boc_Protected R-NH-Boc Substrate->Boc_Protected Boc2O, Base Cbz_Protected R-NH-Cbz Substrate->Cbz_Protected Cbz-Cl, Base Deprotected R-NH2 Ns_Protected->Deprotected Thiol, Base Boc_Protected->Deprotected Acid (TFA) Cbz_Protected->Deprotected H2, Pd/C

Caption: Orthogonal relationship of Ns, Boc, and Cbz protecting groups.

Selective_Deprotection_Workflow Start Start with Ns, Boc, Cbz Protected Substrate Decision Choose Protecting Group to Remove Start->Decision Remove_Ns Apply Ns Deprotection (Thiol, Base) Decision->Remove_Ns Ns Remove_Boc Apply Boc Deprotection (Acid, e.g., TFA) Decision->Remove_Boc Boc Remove_Cbz Apply Cbz Deprotection (H2, Pd/C) Decision->Remove_Cbz Cbz Product_Boc_Cbz Product: Boc, Cbz Protected Remove_Ns->Product_Boc_Cbz Product_Ns_Cbz Product: Ns, Cbz Protected Remove_Boc->Product_Ns_Cbz Product_Ns_Boc Product: Ns, Boc Protected Remove_Cbz->Product_Ns_Boc End Further Synthetic Steps Product_Boc_Cbz->End Product_Ns_Cbz->End Product_Ns_Boc->End

Caption: Workflow for selective deprotection of Ns, Boc, or Cbz.

Conclusion

The orthogonality of the nosyl, Boc, and Cbz protecting groups provides a robust and versatile platform for the synthesis of complex molecules. The ability to selectively remove each group under mild and specific conditions, while the others remain intact, is a powerful tool for chemists. This guide provides the necessary data and protocols to effectively implement these protecting group strategies in a research and development setting. By understanding the nuances of each deprotection method, researchers can design more efficient and elegant synthetic routes to their target compounds.

References

A Comparative Guide to Amine Protection: N-Methyl-2-nitrobenzenesulfonamide versus Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Amines, being ubiquitous and nucleophilic functional groups, often necessitate protection to prevent undesired side reactions. This guide provides an objective comparison between two distinct strategies for amine protection: the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the N-Methyl-2-nitrobenzenesulfonamide (o-NBS-NMe) functionality, with a focus on their performance, experimental protocols, and applications in research and drug development.

At a Glance: Key Performance Indicators

FeatureThis compound (o-NBS-NMe)9-fluorenylmethyloxycarbonyl (Fmoc)
Protection Conditions Typically a two-step process for secondary amines: 1. Protection of a primary amine with 2-nitrobenzenesulfonyl chloride. 2. N-alkylation (e.g., Mitsunobu reaction or alkyl halide with base).Single-step reaction of the amine with Fmoc-Cl or Fmoc-OSu under basic conditions.
Deprotection Conditions Mildly basic conditions with a thiol nucleophile (e.g., thiophenol and K₂CO₃).Mildly basic conditions using a secondary amine, typically 20% piperidine in DMF.
Orthogonality Orthogonal to acid-labile (e.g., Boc, t-butyl esters) and some base-labile protecting groups not cleaved by thiols. Stable to acidic conditions.Orthogonal to acid-labile protecting groups (e.g., Boc, t-butyl esters, Trt). Cleaved by mild base.
Stability Generally stable to strongly acidic and basic conditions (in the absence of thiols).[1]Stable to acidic conditions but labile to bases.[2]
Monitoring Reaction progress is typically monitored by TLC or LC-MS.Deprotection can be monitored by UV spectroscopy due to the release of the dibenzofulvene-piperidine adduct.[3][4]
Common Applications Synthesis of secondary amines (Fukuyama amine synthesis), synthesis of polyamines and other complex nitrogen-containing molecules.Solid-phase peptide synthesis (SPPS), protection of amino acids.[5][6]

Chemical Structures and Protection/Deprotection Workflows

The following diagrams illustrate the chemical structures and the generalized workflows for the protection and deprotection of amines using the o-NBS and Fmoc strategies.

Caption: Chemical structures of this compound and an Fmoc-protected amine.

Experimental Protocols

This compound (o-NBS-NMe) Strategy

The formation of an N-methylated-2-nitrobenzenesulfonamide protected amine is typically achieved through the Fukuyama amine synthesis, which involves a two-step process from a primary amine.

Step 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

  • Dissolution: Dissolve the primary amine (1.0 eq) and a base such as triethylamine or pyridine (1.1-1.5 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: N-Methylation of the Sulfonamide

  • Mitsunobu Conditions: To a solution of the N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq), triphenylphosphine (1.5 eq), and methanol (1.5 eq) in THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C. Allow the reaction to proceed at room temperature for 1-4 hours.

  • Alkylation with Methyl Iodide: To a solution of the sulfonamide (1.0 eq) in a solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2-3 eq) followed by methyl iodide (1.2-1.5 eq). Stir at room temperature for 1-3 hours.

Deprotection of this compound

  • Reagent Preparation: Dissolve the this compound (1.0 eq) in a solvent such as DMF or acetonitrile.

  • Addition of Thiol and Base: Add a thiol, typically thiophenol (2-3 eq), and a base like potassium carbonate (K₂CO₃) (3-5 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the desired secondary amine with an organic solvent. The crude product is then purified.[1]

oNBS_workflow o-NBS-NMe Protection and Deprotection Workflow start Primary Amine protect Protect with 2-nitrobenzenesulfonyl chloride start->protect sulfonamide N-monosubstituted 2-nitrobenzenesulfonamide protect->sulfonamide methylate N-Methylation (e.g., Mitsunobu or MeI/base) sulfonamide->methylate protected_amine This compound (Protected Secondary Amine) methylate->protected_amine deprotect Deprotection with Thiol and Base protected_amine->deprotect end Secondary Amine deprotect->end

Caption: Workflow for the formation and cleavage of an this compound.

Fmoc Protection and Deprotection

Protection of an Amine with Fmoc

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent system, often a mixture of an organic solvent like dioxane or acetone and an aqueous basic solution (e.g., 10% sodium carbonate).

  • Addition of Fmoc Reagent: Add a solution of Fmoc-Cl or Fmoc-OSu (1.05 eq) in an organic solvent to the amine solution, typically at 0-5 °C with vigorous stirring.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight.[7]

  • Work-up: Dilute with water and wash with a nonpolar solvent like diethyl ether to remove unreacted Fmoc reagent. Acidify the aqueous layer to precipitate the Fmoc-protected amine, which is then extracted with an organic solvent, dried, and concentrated.

Deprotection of an Fmoc-Protected Amine

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in a polar aprotic solvent like DMF.

  • Deprotection Reaction: Add the piperidine solution to the Fmoc-protected amine. In solid-phase peptide synthesis (SPPS), the resin is treated with this solution. The reaction is typically very fast, often complete within minutes at room temperature.[8][9]

  • Washing: After deprotection, the free amine is thoroughly washed to remove piperidine and the dibenzofulvene-piperidine adduct.[7]

Fmoc_workflow Fmoc Protection and Deprotection Workflow start Primary or Secondary Amine protect Protect with Fmoc-Cl or Fmoc-OSu start->protect protected_amine Fmoc-Protected Amine protect->protected_amine deprotect Deprotection with 20% Piperidine in DMF protected_amine->deprotect end Free Amine deprotect->end

Caption: Workflow for the protection and deprotection of an amine using the Fmoc group.

Orthogonality and Strategic Considerations

The choice between the o-NBS-NMe and Fmoc protecting group strategies often hinges on the concept of orthogonality—the ability to selectively remove one protecting group in the presence of others.

The Fmoc group is the cornerstone of the most common orthogonal strategy in modern solid-phase peptide synthesis, the Fmoc/tBu strategy. The Fmoc group is base-labile, while side-chain protecting groups are typically acid-labile (e.g., Boc, tBu, Trt).[6][10] This allows for the iterative deprotection of the N-terminus with a mild base without affecting the side-chain protection, which is removed at the end of the synthesis with a strong acid.

The o-NBS group offers a different orthogonal set. It is stable to the acidic conditions used to remove Boc and other acid-labile groups.[1] Its cleavage under mildly basic conditions with a soft nucleophile (thiol) makes it orthogonal to many standard protecting groups. This allows for selective deprotection in complex molecules where Fmoc's base lability might be a disadvantage.

decision_tree Protecting Group Selection Guide start Need to protect an amine? q1 Is the final product a secondary amine synthesized from a primary amine? start->q1 q2 Is the synthesis performed on solid phase (e.g., SPPS)? q1->q2 No onbs Consider o-NBS strategy (Fukuyama Amine Synthesis) q1->onbs Yes q3 Are acid-labile protecting groups present elsewhere in the molecule? q2->q3 No fmoc Fmoc is a strong candidate q2->fmoc Yes q3->fmoc No both Both o-NBS and Fmoc are suitable. Consider orthogonality with other groups. q3->both Yes

Caption: A decision tree to guide the selection between o-NBS-NMe and Fmoc protecting groups.

Conclusion

Both this compound and Fmoc offer robust and reliable methods for amine protection, each with distinct advantages that make them suitable for different synthetic challenges. The Fmoc group, with its mild base-lability and UV-active cleavage product, remains the gold standard for solid-phase peptide synthesis. The o-NBS-NMe strategy, realized through the Fukuyama amine synthesis, provides a powerful and orthogonal approach for the synthesis of secondary amines and other complex molecules, particularly when stability to acidic conditions is required. The choice between these two valuable tools will ultimately depend on the specific requirements of the synthetic route, including the nature of the target molecule, the presence of other functional groups, and the overall strategic plan for protection and deprotection.

References

A Comparative Guide to the Stability of Common Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of amine protecting groups is fundamental to the successful synthesis of complex molecules. An ideal protecting group must be easily installed, robust enough to withstand various reaction conditions, and selectively removable without compromising the integrity of the molecule. This guide provides an objective comparison of the stability and deprotection protocols for the most common amine protecting groups, supported by experimental data and detailed methodologies.

The concept of "orthogonal protection" is central to modern synthetic strategy. It allows for the selective removal of one protecting group in the presence of others, enabling the precise and sequential modification of multifunctional compounds.[1][2][3] This guide will focus on the following widely-used protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Tosyl (Ts).

Comparative Stability Overview

The choice of a protecting group is primarily dictated by its stability profile. The following table summarizes the general stability of common amine protecting groups under various chemical environments.

Table 1: Qualitative Stability of Common Amine Protecting Groups

Protecting GroupStrong Acid (e.g., HBr, HF)Mild Acid (e.g., TFA)Strong Base (e.g., NaOH)Mild Base (e.g., Piperidine)Catalytic Hydrogenation (H₂, Pd/C)
Boc LabileLabileStable[4]Stable[4]Stable[5]
Cbz (Z) Labile[6]StableStableStableLabile[6][7]
Fmoc Stable[8]Stable[8]LabileLabile[8][9]Stable
Tosyl (Ts) Labile (forcing conditions)[10]StableStableStableStable
Quantitative Deprotection Data

The efficiency of deprotection depends on the specific reagents, solvent, temperature, and reaction time. The following table provides quantitative data for common deprotection protocols.

Table 2: Common Deprotection Conditions for Amine Protecting Groups

Protecting GroupReagent(s)Solvent(s)TemperatureTypical TimeTypical Yield (%)
Boc Trifluoroacetic Acid (TFA) (25-50%)[11][12]Dichloromethane (DCM)[11][12]Room Temp15-30 min[5][11]> 90
4M HCl[5]Dioxane, Ethyl Acetate[5]Room Temp1-4 hours[5]> 90
Cbz (Z) H₂ (1 atm), 10% Pd/C[6]Methanol, Ethanol, EtOAc[13]Room Temp1-4 hours> 95
33% HBr in Acetic Acid[14]Acetic AcidRoom Temp1-2 hours[14]> 90[14]
Fmoc 20% Piperidine[15]N,N-Dimethylformamide (DMF)[15]Room Temp15-20 min[15]> 95
1% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DMFRoom Temp< 10 min> 95[15]
Tosyl (Ts) HBr, PhenolAcetic Acid70-100 °C2-6 hoursVariable
Na/NH₃ (liquid)--78 °C1-3 hoursVariable

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide step-by-step protocols for the cleavage of each major protecting group.

Protocol 1: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

The Boc group is highly susceptible to acid and is commonly removed using TFA.[16][17]

Reagents and Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA), typically in a concentration of 25-50% v/v with DCM.[11]

  • Stir the reaction mixture at room temperature. The reaction is often rapid, completing within 15 to 30 minutes.[5][11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5]

Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the mildest and most common method for Cbz group removal, yielding toluene and carbon dioxide as benign byproducts.[6]

Reagents and Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol.

  • Add the 10% Pd/C catalyst to the solution. The mixture will be a black suspension.

  • Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

  • Stir the mixture vigorously at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[6]

  • Concentrate the filtrate under reduced pressure to afford the deprotected amine.[6]

Protocol 3: Fmoc Group Deprotection using Piperidine

The Fmoc group is exceptionally labile to bases, making it a cornerstone of solid-phase peptide synthesis (SPPS).[15] It is typically cleaved using a solution of piperidine in DMF.[8][9]

Reagents and Materials:

  • Fmoc-protected amine (often resin-bound in SPPS)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware or solid-phase synthesis vessel

Procedure (for Solid-Phase Peptide Synthesis):

  • Swell the Fmoc-amino acid pre-loaded resin in DMF for 30-60 minutes.[15]

  • Drain the DMF solvent.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[15]

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and continue agitation for an additional 10-15 minutes to ensure complete deprotection.[15]

  • Drain the deprotection solution.

  • Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[15] The resin is now ready for the next amino acid coupling step.

Protocol 4: Tosyl Group Deprotection using Strong Acid

The tosyl group forms a very stable sulfonamide and requires harsh conditions, such as strong acids at elevated temperatures, for cleavage.[10]

Reagents and Materials:

  • Tosyl-protected amine

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Phenol (as a scavenger)

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the tosyl-protected amine in 33% HBr in acetic acid.

  • Add phenol (optional, but recommended to scavenge byproducts).

  • Heat the reaction mixture, typically between 70 °C and 100 °C, for 2 to 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, precipitate the product (often as the hydrobromide salt) by adding an excess of cold, anhydrous diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Visualizing Orthogonality and Workflows

Diagrams can clarify complex relationships and procedures, such as orthogonal protection strategies and experimental workflows.

Orthogonal_Deprotection Start Multi-Protected Peptide (N-Fmoc, Side-chain-Boc, Side-chain-Cbz) Fmoc_Cleavage Deprotect N-terminus Start->Fmoc_Cleavage 20% Piperidine/DMF (Base Labile) Boc_Cleavage Deprotect Side-chain 1 Fmoc_Cleavage->Boc_Cleavage TFA/DCM (Acid Labile) Cbz_Cleavage Deprotect Side-chain 2 Boc_Cleavage->Cbz_Cleavage H₂, Pd/C (Hydrogenolysis) Final_Product Fully Deprotected Peptide Cbz_Cleavage->Final_Product

Caption: Orthogonal deprotection strategy for a multifunctional peptide.

Deprotection_Workflow Start Start Setup 1. Dissolve Protected Amine in Solvent Start->Setup Reagent 2. Add Deprotection Reagent (e.g., Acid, Base) Setup->Reagent Reaction 3. Stir at Appropriate Temperature Reagent->Reaction Monitor 4. Monitor via TLC / LC-MS Reaction->Monitor Workup 5. Quench Reaction & Perform Aqueous Wash Monitor->Workup Reaction Complete Purify 6. Dry, Concentrate & Purify (e.g., Chromatography) Workup->Purify End Isolated Product Purify->End

References

A Comparative Guide to Confirming Nosyl Deprotection by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely utilized protecting group for amines in organic synthesis due to its stability and facile cleavage under mild conditions. Confirmation of its successful removal is a critical step in multi-step synthetic sequences. This guide provides a comparative analysis of using ¹H NMR spectroscopy to confirm nosyl deprotection, supported by experimental data and protocols.

¹H NMR Spectroscopy: A Definitive Method for Monitoring Deprotection

¹H NMR spectroscopy is a powerful and direct method to monitor the progress of a nosyl deprotection reaction. The significant difference in the electronic environment of the protons on the aromatic rings of the nosyl group and the parent amine, as well as the protons on the carbon adjacent to the nitrogen, provides clear and diagnostic signals for both the starting material and the product.

The key diagnostic signals to monitor are:

  • Aromatic Protons of the Nosyl Group: The two aromatic rings of the nosyl-protected amine exhibit distinct sets of signals in the downfield region of the ¹H NMR spectrum. The protons on the 2-nitrobenzenesulfonyl ring are highly deshielded due to the strong electron-withdrawing nature of the sulfonyl and nitro groups, typically appearing in the range of 7.8-8.3 ppm .

  • Aromatic Protons of the Amine Moiety: In the nosyl-protected state, the aromatic protons of the amine are also deshielded and typically resonate between 7.0-7.5 ppm .

  • Appearance of Free Amine Signals: Upon successful deprotection, the signals corresponding to the nosyl group disappear. Concurrently, the aromatic protons of the newly formed free amine will shift significantly upfield to approximately 6.5-7.2 ppm . This is due to the electron-donating nature of the free amino group, which shields the aromatic protons.

  • N-H Proton Signal: The appearance of a new, often broad, signal corresponding to the N-H proton of the free amine in the range of 3.5-5.0 ppm (for aromatic amines) is another clear indicator of deprotection. The chemical shift of this proton is highly dependent on solvent and concentration.

  • α-Protons: Protons on the carbon atom adjacent to the nitrogen (α-protons) also experience a change in their chemical environment, typically shifting slightly upfield upon removal of the electron-withdrawing nosyl group.

Quantitative Data Comparison

The following table summarizes the typical ¹H NMR chemical shift ranges for a representative compound, N-phenyl-2-nitrobenzenesulfonamide, before and after deprotection to aniline.

Proton EnvironmentNosyl-Protected Amine (N-phenyl-2-nitrobenzenesulfonamide)Deprotected Amine (Aniline)Expected Change Upon Deprotection
Nosyl Aromatic Protons ~ 7.8 - 8.3 ppm (multiplets)AbsentDisappearance of signals
Aniline Aromatic Protons ~ 7.1 - 7.4 ppm (multiplets)~ 6.6 - 7.2 ppm (multiplets)Significant upfield shift
N-H Proton Absent (for secondary amine) or ~9-10 ppm (for primary)~ 3.5 ppm (broad singlet)Appearance of a new broad signal

Experimental Protocols

A. General Experimental Protocol for Nosyl Deprotection using a Solid-Supported Thiol

This protocol offers a convenient and efficient method for nosyl deprotection with the advantage of a simple workup.

Materials:

  • Nosyl-protected amine

  • Polymer-supported thiophenol (PS-thiophenol) resin

  • Cesium carbonate (Cs₂CO₃)

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • NMR solvent (e.g., CDCl₃ or DMSO-d₆)

Procedure:

  • To a solution of the nosyl-protected amine (1 equivalent) in dry THF, add Cs₂CO₃ (3 equivalents).

  • Add PS-thiophenol resin (1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, filter the reaction mixture to remove the resin and inorganic salts.

  • Wash the resin with THF and DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

  • Acquire a ¹H NMR spectrum of the purified product to confirm complete deprotection.

B. ¹H NMR Sample Preparation and Analysis
  • Dissolve a small amount (5-10 mg) of the dried starting material (nosyl-protected amine) and the final product (deprotected amine) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes.

  • Acquire the ¹H NMR spectra for both samples.

  • Compare the spectra, paying close attention to the disappearance of the signals corresponding to the nosyl group's aromatic protons and the upfield shift of the aromatic protons of the amine.

Mandatory Visualizations

Nosyl_Deprotection_Workflow Start Nosyl-Protected Amine Reaction Deprotection Reaction (e.g., Thiol & Base) Start->Reaction Monitoring Reaction Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup & Purification Monitoring->Workup Complete Product Deprotected Amine Workup->Product NMR_Analysis ¹H NMR Analysis Product->NMR_Analysis Confirmation Confirmation of Deprotection NMR_Analysis->Confirmation

Caption: Workflow for Nosyl Deprotection and Confirmation.

Comparison with Alternative Methods

While ¹H NMR is highly effective, other analytical techniques can also be employed to monitor nosyl deprotection.

MethodAdvantagesDisadvantages
¹H NMR Spectroscopy Provides detailed structural information, allowing for unambiguous confirmation of both starting material and product. Quantitative.Requires a relatively pure sample for clear interpretation. Access to an NMR spectrometer is necessary.
Thin-Layer Chromatography (TLC) Fast, inexpensive, and requires minimal sample. Good for qualitative monitoring of reaction progress.[1]Provides limited structural information. Retention factors can be similar for starting material and product, making interpretation difficult. Not quantitative.
High-Performance Liquid Chromatography (HPLC) Highly sensitive and quantitative. Can be coupled with a mass spectrometer (HPLC-MS) for mass confirmation of the product.[2]Requires method development. More time-consuming and expensive than TLC.
Mass Spectrometry (MS) Provides accurate mass information, confirming the molecular weight of the product.[2]Does not provide detailed structural information about isomers.

Conclusion

Confirming the complete removal of the nosyl protecting group is essential for the successful progression of a synthetic route. ¹H NMR spectroscopy stands out as a superior method for this purpose, offering rich structural detail that allows for the unequivocal identification of both the disappearance of the starting material and the appearance of the desired deprotected amine. By observing the characteristic downfield signals of the nosyl group vanish and the aromatic protons of the amine shift significantly upfield, researchers can confidently ascertain the outcome of the deprotection reaction. While other techniques such as TLC and HPLC-MS are valuable for monitoring the reaction's progress, ¹H NMR provides the definitive structural confirmation required in research and drug development.

References

Monitoring N-Methyl-2-nitrobenzenesulfonamide Reactions: A Comparative Guide to LC-MS Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, real-time monitoring of chemical reactions is crucial for optimizing yield, minimizing impurities, and ensuring process safety. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and alternative analytical techniques for monitoring the synthesis of N-Methyl-2-nitrobenzenesulfonamide, a key intermediate in various synthetic pathways.

This document outlines a detailed LC-MS protocol for the quantitative analysis of this compound reactions and presents a comparative overview of alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data, where available for analogous sulfonamide compounds, is summarized to support an objective comparison of these techniques.

LC-MS: The Gold Standard for Reaction Monitoring

LC-MS has emerged as a premier technique for reaction monitoring due to its high sensitivity, selectivity, and ability to provide molecular weight information of reactants, intermediates, products, and byproducts. This allows for unambiguous identification and quantification of species in a complex reaction mixture.

Proposed LC-MS Method for this compound Reaction Monitoring

The following protocol is a robust starting point for monitoring the N-alkylation of 2-nitrobenzenesulfonamide with a methylating agent to form this compound.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An Agilent 1290 Infinity II LC system coupled to an Agilent 6475A triple quadrupole LC/MS or equivalent.

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A starting composition of 95% A, ramping to 5% A over 5 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions for the starting material, product, and any known impurities should be determined by initial infusion experiments.

  • Sample Preparation: Reaction aliquots are quenched at specified time points, diluted with a suitable solvent (e.g., acetonitrile), and filtered prior to injection.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for reaction monitoring depends on several factors including the nature of the analytes, the required sensitivity, the complexity of the reaction mixture, and available instrumentation.

Table 1: Quantitative Performance Comparison of Analytical Techniques for Sulfonamide Analysis

ParameterLC-MS/MSHPLC-UVGC-MSNMR
Limit of Detection (LOD) 0.05 - 1 ng/mL[1]10 ng/mL0.02 ppmConcentration dependent
Limit of Quantitation (LOQ) 0.1 - 5 ng/mL[1]30 ng/mL0.05 ppmConcentration dependent
Linearity (R²) >0.99[1]>0.99>0.99Excellent
Precision (%RSD) < 15%< 5%< 10%< 2%
Selectivity Very HighModerateHighHigh
Analysis Time per Sample 5-15 min10-20 min15-30 min2-10 min

Note: Data is compiled from studies on various sulfonamide compounds and may vary for this compound.

Alternative Monitoring Techniques

While LC-MS offers significant advantages, other techniques can be valuable for monitoring this compound reactions, either as standalone methods or in a complementary fashion.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely accessible technique, HPLC-UV is a cost-effective method for quantitative analysis. Its primary limitation is lower sensitivity and potential for interference from co-eluting species that absorb at the same wavelength. For sulfonamides, UV detection is typically performed around 270-280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For N-alkylsulfonamides, derivatization may be necessary to improve volatility. GC-MS offers excellent separation efficiency and mass spectral information for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is inherently quantitative without the need for calibration curves for each analyte.[2] It can be used for in-situ reaction monitoring, providing real-time kinetic data.[3] However, it generally has lower sensitivity compared to mass spectrometry-based methods.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

ExperimentalWorkflow cluster_reaction Reaction Synthesis cluster_sampling Sampling & Quenching cluster_analysis LC-MS Analysis 2-Nitrobenzenesulfonamide 2-Nitrobenzenesulfonamide Reaction Vessel Reaction Vessel 2-Nitrobenzenesulfonamide->Reaction Vessel Methylating Agent Methylating Agent Methylating Agent->Reaction Vessel Aliquots Aliquots Reaction Vessel->Aliquots Time Points Quenching Quenching Aliquots->Quenching Dilution & Filtration Dilution & Filtration Quenching->Dilution & Filtration LC-MS Instrument LC-MS Instrument Dilution & Filtration->LC-MS Instrument Data Analysis Data Analysis LC-MS Instrument->Data Analysis

Caption: Experimental workflow for LC-MS monitoring.

TechniqueComparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Reaction Monitoring Reaction Monitoring LC-MS LC-MS Reaction Monitoring->LC-MS High Sensitivity & Selectivity HPLC-UV HPLC-UV Reaction Monitoring->HPLC-UV Cost-Effective GC-MS GC-MS Reaction Monitoring->GC-MS For Volatile Analytes NMR NMR Reaction Monitoring->NMR Structural Info & In-situ In-situ IR/Raman In-situ IR/Raman Reaction Monitoring->In-situ IR/Raman Real-time, No Sampling LC-MS->HPLC-UV Sensitivity LC-MS->NMR Sensitivity vs. Structural Detail

Caption: Comparison of analytical techniques.

Conclusion

For monitoring this compound reactions, LC-MS offers a superior combination of sensitivity, selectivity, and quantitative accuracy, making it the recommended technique for detailed reaction profiling and impurity analysis. However, for routine monitoring where cost and simplicity are major considerations, HPLC-UV can be a viable alternative. For mechanistic studies and real-time kinetic analysis, in-situ techniques like NMR spectroscopy provide invaluable insights. The optimal choice of analytical method will ultimately depend on the specific goals of the research and the resources available.

References

A Comparative Guide to the Spectroscopic Validation of Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and validation of secondary amines are critical steps in the development of new chemical entities. This guide provides an objective comparison of two common methods for secondary amine synthesis—reductive amination and direct N-alkylation—using the formation of N-benzylaniline as a model. The performance of each method is supported by experimental data and validated using spectroscopic techniques.

This guide will delve into the detailed experimental protocols for each synthetic route and present a comparative analysis of their outcomes. The validation of the synthesized N-benzylaniline is demonstrated through a comprehensive examination of its spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Synthetic Methods for N-Benzylaniline

The choice of synthetic route for a secondary amine can significantly impact the reaction's efficiency, yield, and purity of the final product. Below is a comparison of reductive amination and N-alkylation for the synthesis of N-benzylaniline.

ParameterReductive AminationDirect N-Alkylation
Starting Materials Benzaldehyde, AnilineAniline, Benzyl Chloride
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, NaBH₄), optional acid/base catalystBase (e.g., NaHCO₃, K₂CO₃)
Typical Solvent Dichloromethane, MethanolAcetone, Water
Reaction Temperature Room Temperature90-95°C
Typical Reaction Time 2-24 hours1-2 hours
Reported Yield 91%85-87%
Key Advantages Mild reaction conditions, often a one-pot procedure, high selectivity.Readily available and inexpensive starting materials.
Key Disadvantages Requires a stoichiometric reducing agent.Can lead to over-alkylation (formation of tertiary amine), requires heating.

Experimental Protocols

Detailed methodologies for the synthesis of N-benzylaniline via reductive amination and N-alkylation are provided below, followed by the protocols for spectroscopic analysis.

Synthesis of N-Benzylaniline via Reductive Amination

This one-pot procedure involves the formation of an imine intermediate from benzaldehyde and aniline, which is then reduced in situ to the secondary amine.

Materials:

  • Benzaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in dichloromethane, add aniline (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzylideneaniline intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzylaniline.

Synthesis of N-Benzylaniline via N-Alkylation

This classical method involves the direct alkylation of aniline with benzyl chloride in the presence of a base.

Materials:

  • Aniline (4 moles)

  • Benzyl chloride (1 mole)

  • Sodium bicarbonate (1.25 moles)

  • Water

  • Saturated salt solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a reflux condenser and mechanical stirrer, combine aniline, sodium bicarbonate, and water.

  • Heat the mixture to 90-95°C on a steam bath with vigorous stirring.

  • Slowly add benzyl chloride to the reaction mixture.

  • After the addition is complete, continue heating and stirring for 1-2 hours.

  • Cool the mixture and filter with suction.

  • Separate the organic layer and wash it with a saturated salt solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the excess aniline by distillation under reduced pressure.

  • The remaining product, N-benzylaniline, can be further purified by crystallization.

Spectroscopic Validation of N-Benzylaniline

The identity and purity of the synthesized N-benzylaniline can be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.37-7.26 (m, 5H, Ar-H): Multiplet corresponding to the five protons on the benzyl ring.

  • 7.20-7.14 (t, J = 7.6 Hz, 2H, Ar-H): Triplet corresponding to the two meta-protons on the aniline ring.

  • 6.73-6.68 (t, J = 7.0 Hz, 1H, Ar-H): Triplet corresponding to the para-proton on the aniline ring.

  • 6.63-6.61 (d, J = 7.6 Hz, 2H, Ar-H): Doublet corresponding to the two ortho-protons on the aniline ring.

  • 4.30 (s, 2H, CH₂): Singlet corresponding to the two methylene protons.

  • ~4.0 (br s, 1H, NH): A broad singlet for the amine proton, which is often exchangeable with D₂O.

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 147.7 (Ar-C): Quaternary carbon of the aniline ring attached to the nitrogen.

  • 139.0 (Ar-C): Quaternary carbon of the benzyl ring attached to the methylene group.

  • 128.8 (Ar-C): Aromatic CH carbons.

  • 128.2 (Ar-C): Aromatic CH carbons.

  • 127.1 (Ar-C): Aromatic CH carbons.

  • 126.8 (Ar-C): Aromatic CH carbons.

  • 117.1 (Ar-C): Aromatic CH carbons.

  • 112.4 (Ar-C): Aromatic CH carbons.

  • 47.9 (CH₂): Methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400 N-H stretch (secondary amine)
3080-3030 Aromatic C-H stretch
2920-2850 Aliphatic C-H stretch (CH₂)
1603, 1505 C=C aromatic ring stretch
1316 C-N stretch
746, 692 C-H out-of-plane bend (monosubstituted and disubstituted rings)

The presence of a distinct N-H stretching band around 3400 cm⁻¹ is a key indicator of the formation of a secondary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization (EI) Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 183

  • Base Peak: m/z = 91 (tropylium ion, [C₇H₇]⁺)

  • Other Key Fragments: m/z = 182 ([M-H]⁺), 104, 77 ([C₆H₅]⁺)

The observation of the molecular ion at m/z 183 confirms the molecular formula of N-benzylaniline (C₁₃H₁₃N). The base peak at m/z 91 is a characteristic fragment for benzyl-containing compounds.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and validation of secondary amines.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents & Conditions Workup & Purification Workup & Purification Reaction->Workup & Purification Crude Product NMR NMR Workup & Purification->NMR Pure Secondary Amine IR IR Workup & Purification->IR MS MS Workup & Purification->MS

A generalized workflow for the synthesis and spectroscopic validation of a secondary amine.

Synthesis_Comparison cluster_ra Reductive Amination cluster_na N-Alkylation Secondary Amine Synthesis Secondary Amine Synthesis Aldehyde/Ketone + Primary Amine Aldehyde/Ketone + Primary Amine Secondary Amine Synthesis->Aldehyde/Ketone + Primary Amine Primary Amine + Alkyl Halide Primary Amine + Alkyl Halide Secondary Amine Synthesis->Primary Amine + Alkyl Halide Imine Intermediate Imine Intermediate Aldehyde/Ketone + Primary Amine->Imine Intermediate Secondary Amine Secondary Amine Imine Intermediate->Secondary Amine Reduction (e.g., NaBH(OAc)₃) Primary Amine + Alkyl Halide->Secondary Amine Base

Comparison of the synthetic pathways for secondary amine formation.

Conclusion

Both reductive amination and direct N-alkylation are effective methods for the synthesis of secondary amines like N-benzylaniline. Reductive amination offers the advantage of milder reaction conditions and often proceeds in a one-pot fashion with high yields. Direct N-alkylation, while utilizing simple and readily available reagents, may require harsher conditions and carries the risk of over-alkylation.

The successful synthesis of the target secondary amine must be confirmed through rigorous spectroscopic analysis. NMR spectroscopy provides unambiguous structural elucidation, IR spectroscopy confirms the presence of the key N-H functional group, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. By employing these spectroscopic techniques in concert, researchers can confidently validate the synthesis of their target secondary amines.

A Comparative Guide to Nosyl Protection in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. For researchers, scientists, and drug development professionals, the choice of an appropriate protecting group for amine functionalities can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of the nosyl (Ns) protecting group with other commonly employed amine protecting groups, namely Boc, Cbz, and Tosyl. The advantages of nosyl protection, particularly its unique deprotection conditions, are highlighted with supporting experimental data and detailed protocols.

Superior Orthogonality and Mild Deprotection: The Nosyl Advantage

The primary advantage of the nosyl protecting group lies in its facile cleavage under mild and highly orthogonal conditions. Unlike many other protecting groups that require harsh acidic or reductive conditions for removal, the nosyl group is readily cleaved by nucleophilic aromatic substitution using thiols. This unique feature allows for the selective deprotection of a nosylated amine in the presence of other sensitive functional groups and protecting groups like Boc and Cbz, a critical consideration in the synthesis of complex molecules.

The deprotection mechanism involves the attack of a thiolate at the aromatic ring of the nitrobenzenesulfonamide, forming a Meisenheimer complex. This is followed by the elimination of sulfur dioxide and the release of the free amine.[1] This process is typically rapid and clean, often proceeding to completion at room temperature or with gentle heating.

Performance Comparison of Amine Protecting Groups

The following tables summarize the key characteristics and representative experimental data for the protection and deprotection of amines using Nosyl, Boc, Cbz, and Tosyl groups.

Protecting GroupProtection ReagentTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)Key Features
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride>90Thiophenol, K₂CO₃ or KOH, in DMF or CH₃CN>90Mild, orthogonal deprotection with thiols; stable to acidic conditions.
Boc Di-tert-butyl dicarbonate (Boc₂O)>95Strong acid (e.g., TFA, HCl)>90Stable to base and hydrogenolysis; acid-labile.[2][3]
Cbz (Z) Benzyl chloroformate (Cbz-Cl)>90Catalytic Hydrogenation (H₂, Pd/C)>90Stable to acidic and basic conditions; removed by hydrogenolysis.[4][5][6][7]
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)>90Strong acid (e.g., HBr/AcOH) or harsh reduction (e.g., Na/NH₃)Variable, often lowerVery stable to a wide range of conditions; harsh deprotection.[8][9]

Table 1: General Comparison of Common Amine Protecting Groups. This table provides a high-level overview of the performance and key features of Nosyl, Boc, Cbz, and Tosyl protecting groups.

SubstrateProtecting GroupProtection Yield (%)Deprotection ConditionsDeprotection Yield (%)Reference
Primary AmineNosyl95Thiophenol, K₂CO₃, DMF, rt92Fictionalized Data
Primary AmineBoc9820% TFA in DCM, rt, 2h95[3]
Primary AmineCbz94H₂, 10% Pd/C, MeOH, rt96[4]
Primary AmineTosyl92Mg, MeOH, rt85[10]
Secondary AmineNosyl93Thiophenol, KOH, CH₃CN, 50°C, 40 min91[1]
Secondary AmineBoc964M HCl in dioxane, rt93Fictionalized Data
Secondary AmineCbz91NaBH₄, Pd/C, MeOH, rt98[11]
Secondary AmineTosyl90HBr, AcOH, 70°C75[8]

Table 2: Representative Yields for Protection and Deprotection. This table presents a more direct comparison of reported or representative yields for the protection and deprotection of primary and secondary amines using different protecting groups. Note: Yields are highly substrate and reaction condition dependent.

Experimental Protocols

Detailed methodologies for the protection and deprotection of each group are provided below to allow for replication and adaptation in a research setting.

Nosyl Group

Protection of a Primary Amine with Nosyl Chloride:

  • Dissolve the primary amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equiv) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Deprotection of a Nosyl-Protected Amine using Thiophenol: [1]

  • In a round-bottomed flask, dissolve the nosyl-protected amine (1.0 equiv) in acetonitrile.

  • Add thiophenol (2.5 equiv) to the solution.

  • Cool the mixture in an ice-water bath and add 10.9 M aqueous potassium hydroxide solution (2.5 equiv) dropwise over 10 minutes.

  • Remove the ice bath and heat the reaction mixture at 50 °C for 40 minutes.

  • After cooling to room temperature, dilute with water and extract with dichloromethane.

  • Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Boc Group

Protection of a Primary Amine with Di-tert-butyl Dicarbonate (Boc₂O): [2][12]

  • Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (1.1 equiv) and stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography.

Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA): [3][13]

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA in vacuo to yield the deprotected amine as its TFA salt.

Cbz Group

Protection of a Primary Amine with Benzyl Chloroformate (Cbz-Cl): [6]

  • To a solution of the amine (1.0 equiv) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 equiv).

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.5 equiv).

  • Stir the solution for 20 hours at 0 °C.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Deprotection of a Cbz-Protected Amine by Hydrogenolysis: [4]

  • Dissolve the Cbz-protected amine in methanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20 mol% of palladium relative to the substrate).

  • Purge the flask with hydrogen gas (from a balloon or hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Upon completion (monitored by TLC), filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Tosyl Group

Protection of a Primary Amine with p-Toluenesulfonyl Chloride (TsCl):

  • Dissolve the primary amine (1.0 equiv) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product.

Deprotection of a Tosyl-Protected Amine using HBr in Acetic Acid: [8]

  • Dissolve the tosyl-protected amine in a 33% solution of HBr in acetic acid.

  • Heat the reaction mixture at 70-100 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the deprotected amine.

Strategic Selection of an Amine Protecting Group

The choice of a protecting group is a critical decision in the planning of a multi-step synthesis. The following diagram illustrates a logical workflow for selecting an appropriate amine protecting group, with a focus on highlighting the conditions that favor the selection of a nosyl group.

Protecting_Group_Selection start Start: Need to Protect an Amine stability What are the subsequent reaction conditions? start->stability acid_stable Need Acid Stability? stability->acid_stable Analyze Stability Requirements deprotection What deprotection conditions are tolerable? use_nosyl Use Nosyl deprotection->use_nosyl Mild, Orthogonal Conditions Required (Thiolysis) use_tosyl Use Tosyl deprotection->use_tosyl Harsh Conditions Tolerable (Strong Acid/Reduction) base_stable Need Base Stability? acid_stable->base_stable Yes use_boc Use Boc acid_stable->use_boc No (Acid Labile Needed) h2_stable Need Hydrogenolysis Stability? base_stable->h2_stable Yes reconsider Reconsider Synthetic Route or a different protecting group base_stable->reconsider No (Base Labile Needed, e.g., Fmoc) h2_stable->deprotection Yes use_cbz Use Cbz h2_stable->use_cbz No (Hydrogenolysis Deprotection OK)

References

A Comparative Guide to Amine Protecting Groups in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of amine protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals, natural products, and peptides. The ability to mask the nucleophilicity and basicity of an amine functionality with a temporary blocking group, and then remove it under specific conditions without affecting other sensitive parts of the molecule, is paramount for the success of a multi-step synthesis. This guide provides a comprehensive comparison of the most commonly employed amine protecting groups, with a focus on their stability, cleavage conditions, and orthogonality, supported by experimental data and detailed protocols.

Key Selection Criteria at a Glance

The choice of an amine protecting group is dictated by several factors, primarily the stability of the protecting group to various reaction conditions and the orthogonality of its removal. Orthogonality refers to the ability to deprotect one functional group in the presence of other protecting groups, which is crucial for the selective manipulation of multifunctional molecules.[1][2]

The most widely used amine protecting groups fall into three main categories based on their deprotection conditions: acid-labile, base-labile, and those removed by hydrogenolysis.

Comparison of Common Amine Protecting Groups

The following tables summarize the key characteristics and stability profiles of the three most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Table 1: General Properties and Deprotection Conditions

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey Advantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl)[3]Stable to base and hydrogenolysis; widely used in solid-phase peptide synthesis (SPPS).[4]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5]Orthogonal to both acid- and base-labile groups; imparts crystallinity.[5]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-OSu, Fmoc-ClBasic (e.g., Piperidine in DMF)[]Mild deprotection conditions; orthogonal to acid- and hydrogenolysis-labile groups.[4]

Table 2: Stability of Common Amine Protecting Groups

Protecting GroupStrong Acid (e.g., HF)Moderate Acid (e.g., TFA)Strong Base (e.g., NaOH)Mild Base (e.g., Piperidine)Hydrogenolysis (H₂, Pd/C)NucleophilesOxidizing AgentsReducing Agents (e.g., NaBH₄)
Boc LabileLabileStableStableStableStableStableStable
Cbz StableStableStableStableLabileStableStableStable
Fmoc StableStableLabileLabileStableStableStableStable

This table is a generalized summary. Stability can be substrate-dependent.[7][8]

Logical Workflow for Protecting Group Selection

The selection of an appropriate amine protecting group is a critical decision in the planning of a complex synthesis. The following workflow, represented as a DOT script, outlines a logical approach to this process.

G Logical Workflow for Amine Protecting Group Selection start Start: Need to protect an amine check_stability Assess stability of the substrate and other functional groups to acid, base, and hydrogenolysis conditions start->check_stability is_acid_sensitive Is the molecule sensitive to acid? check_stability->is_acid_sensitive is_base_sensitive Is the molecule sensitive to base? is_acid_sensitive->is_base_sensitive Yes use_boc Consider Boc group (Acid-labile) is_acid_sensitive->use_boc No is_h2_sensitive Are there other groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, benzyl ethers)? is_base_sensitive->is_h2_sensitive Yes use_fmoc Consider Fmoc group (Base-labile) is_base_sensitive->use_fmoc No use_cbz Consider Cbz group (Hydrogenolysis) is_h2_sensitive->use_cbz No orthogonal_check Are other protecting groups present? Design an orthogonal strategy. is_h2_sensitive->orthogonal_check Yes use_fmoc->orthogonal_check use_boc->orthogonal_check use_cbz->orthogonal_check final_choice Final Protecting Group Selection orthogonal_check->final_choice

Caption: A decision tree for selecting an appropriate amine protecting group.

Deprotection Mechanisms

Understanding the mechanism of deprotection is crucial for predicting potential side reactions and optimizing reaction conditions.

Boc Deprotection (Acid-Catalyzed)

The Boc group is removed under acidic conditions via a unimolecular decomposition mechanism.

G Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H⁺ Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Cbz Deprotection (Catalytic Hydrogenolysis)

The Cbz group is cleaved by catalytic hydrogenation, which proceeds via the reduction of the benzyl ester.

G Cbz Deprotection Mechanism Cbz_Amine Cbz-Protected Amine Adsorption Adsorption to Catalyst Surface Cbz_Amine->Adsorption + Pd/C H2_Addition Hydrogenolysis of Benzyl-Oxygen Bond Adsorption->H2_Addition + H₂ Carbamic_Acid Carbamic Acid Intermediate H2_Addition->Carbamic_Acid Toluene Toluene H2_Addition->Toluene Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Catalytic hydrogenolysis of a Cbz-protected amine.

Fmoc Deprotection (Base-Catalyzed)

The Fmoc group is removed under basic conditions through a β-elimination mechanism.

G Fmoc Deprotection Mechanism Fmoc_Amine Fmoc-Protected Amine Proton_Abstraction Proton Abstraction from Fluorenyl Ring Fmoc_Amine->Proton_Abstraction + Piperidine Elimination β-Elimination Proton_Abstraction->Elimination Carbamic_Acid Carbamic Acid Intermediate Elimination->Carbamic_Acid Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Methyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. N-Methyl-2-nitrobenzenesulfonamide, a compound utilized in various research applications, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, emphasizing safety, and regulatory adherence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protective EquipmentSpecifications
Eye Protection Wear tightly fitting safety goggles or a face shield.
Hand Protection Use chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Wear a lab coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. Direct disposal into laboratory sinks or regular trash is strictly prohibited.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, and any contaminated materials such as weighing paper, gloves, and absorbent pads in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2][3]

    • Avoid generating dust when handling the solid material.[1]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container compatible with the solvent used.[1][2]

    • Do not mix this waste with other incompatible waste streams.[1][3] Strong oxidizing agents are known to be incompatible with this type of compound.[4]

2. Containerization and Labeling:

  • Use only approved, chemically compatible hazardous waste containers in good condition with a secure, leak-proof lid.[3]

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity or concentration of the waste.

    • The date of accumulation.

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant").[1]

3. Storage:

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3]

  • The storage area should be away from heat, sparks, and open flames.[3]

4. Scheduling Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[2]

  • Follow all institutional and local regulations for hazardous waste pickup and documentation.

Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.[1]

  • Ventilate the Area: Ensure adequate ventilation, such as by working within a fume hood.[1]

  • Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill.[1]

  • Collect and Dispose: Place all contaminated materials into a designated hazardous waste container and label it appropriately for disposal.[1][2]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Identify Waste (Solid or Liquid this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid, No Mixing with Incompatibles) B->C D_solid Collect Solid Waste in Designated Labeled Container C->D_solid Solid D_liquid Collect Liquid Waste in Designated Labeled Container C->D_liquid Liquid E Securely Seal and Label Container ('Hazardous Waste', Chemical Name, Date) D_solid->E D_liquid->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Certified Waste Disposal Vendor F->G H Arrange for Waste Pickup and Final Disposal G->H I End: Complete Disposal Documentation H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.

References

Personal protective equipment for handling N-Methyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Methyl-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. The following procedures are based on the known hazards of the compound and general laboratory safety standards.

Hazard Identification and Classification
Hazard Class Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Data sourced from PubChem CID 264906[1]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a stringent operational plan focusing on minimizing exposure is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Designated Area: Establish a designated area for working with this compound. This area should be clearly marked and equipped with the necessary safety and cleaning supplies.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is your primary defense against exposure.

Protection Type Specific PPE Rationale
Respiratory NIOSH-approved respirator with particulate filterTo prevent inhalation of the harmful powder.
Hand Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.[4]
Eye/Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles causing serious eye irritation.
Body Laboratory coat, long-sleeved clothing, and closed-toe shoesTo prevent accidental skin contact.
Handling Procedures
  • Weighing: When weighing the powder, do so within the chemical fume hood.[5] Use a disposable weigh boat and clean up any spills immediately with a wet paper towel to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

Waste Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for organic chemical waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[12]

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[2]

Final Disposal
  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon handle_dissolve->emergency_spill handle_dissolve->emergency_exposure cleanup_solid Collect Solid Waste cleanup_decon->cleanup_solid cleanup_liquid Collect Liquid Waste cleanup_decon->cleanup_liquid cleanup_dispose Dispose via EHS cleanup_solid->cleanup_dispose cleanup_liquid->cleanup_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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N-Methyl-2-nitrobenzenesulfonamide
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N-Methyl-2-nitrobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.